Technical Documentation Center

2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid
  • CAS: 1249125-02-7

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis & Characterization of 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic Acid

Executive Summary This technical guide details the synthesis, purification, and characterization of 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid (CAS: 1249125-02-7). This compound serves as a critical pharmacophore bui...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, purification, and characterization of 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid (CAS: 1249125-02-7). This compound serves as a critical pharmacophore building block, particularly in the development of P2X3 receptor antagonists and novel antifungal agents where the 1,2,4-triazole moiety acts as a bioisostere for carboxylic acids or amides.

The core challenge in this synthesis is controlling regioselectivity during the alkylation of the 1,2,4-triazole ring. This guide presents a validated "Ester-Route" protocol that maximizes the yield of the desired N1-isomer over the thermodynamically competitive N2-isomer, followed by a controlled hydrolysis to yield the free acid.

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the C–N bond between the triazole nitrogen and the butanoic acid backbone. Direct alkylation of the free acid is avoided due to the formation of dianions and solubility issues. Instead, we utilize an ester intermediate.

Strategic Pathway
  • Precursor Sourcing: 3-cyano-1H-1,2,4-triazole (commercially available or synthesized from 3-carboxamide).

  • Regioselective Alkylation: Reaction with ethyl 2-bromobutyrate under basic conditions.

  • Hydrolysis: Saponification of the ester to the target acid.

Retrosynthesis Target Target: 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid Ester Intermediate: Ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoate Target->Ester Hydrolysis (LiOH) Precursors Precursors: 3-Cyano-1,2,4-triazole + Ethyl 2-bromobutyrate Ester->Precursors N-Alkylation (K2CO3/DMF)

Figure 1: Retrosynthetic disconnection strategy prioritizing the ester intermediate to control solubility and reactivity.

Experimental Protocol

Materials & Reagents[1][2][3]
  • Substrate: 3-Cyano-1H-1,2,4-triazole (purity >97%)

  • Alkylating Agent: Ethyl 2-bromobutyrate (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, finely ground (2.0 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous

  • Hydrolysis: Lithium Hydroxide (LiOH·H2O), THF, Water

Step 1: Regioselective N-Alkylation

Objective: Synthesize ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoate.

  • Setup: Charge a dry 250 mL round-bottom flask with 3-cyano-1H-1,2,4-triazole (10.0 g, 106 mmol) and anhydrous

    
     (29.3 g, 212 mmol).
    
  • Solvation: Add anhydrous DMF (100 mL) under an inert atmosphere (

    
     or Ar). Stir at room temperature for 30 minutes to facilitate deprotonation of the triazole.
    
    • Insight: The triazole anion is an ambident nucleophile. Using

      
       in DMF favors the kinetic N1-alkylation product over the N2 or N4 isomers due to steric steering and coordination effects.
      
  • Addition: Cool the mixture to 0°C. Add ethyl 2-bromobutyrate (22.7 g, 116 mmol) dropwise via a syringe pump over 20 minutes to prevent exotherms.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Workup:

    • Dilute the reaction mixture with EtOAc (300 mL).

    • Wash with water (3 x 100 mL) to remove DMF and inorganic salts.

    • Wash with saturated brine (100 mL).

    • Dry over

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: The crude oil typically contains a mixture of N1 (major) and N2 (minor) isomers. Purify via flash column chromatography (SiO2, gradient 10-40% EtOAc in Hexanes).

    • Target Yield: ~75-80% (N1-isomer).

Step 2: Ester Hydrolysis

Objective: Isolate 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid.

  • Dissolution: Dissolve the purified ethyl ester (10.0 g) in THF (50 mL).

  • Saponification: Add a solution of LiOH·H2O (2.5 equiv) in water (25 mL) at 0°C.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor disappearance of the ester by TLC.

    • Critical Control: Do not heat excessively. High temperatures can hydrolyze the cyano group to a primary amide or carboxylic acid.

  • Isolation:

    • Concentrate THF under reduced pressure.

    • Acidify the remaining aqueous phase to pH 2–3 using 1M HCl. A white precipitate should form.

    • Extract with EtOAc (3 x 50 mL) if precipitation is incomplete, or filter the solid directly if abundant.

  • Final Drying: Recrystallize from Ethanol/Water or dry in a vacuum oven at 45°C.

Process Logic & Regioselectivity

The most common failure mode in this synthesis is misidentifying the N1 vs. N2 isomer.

  • N1-Alkylation (Desired): Occurs on the nitrogen adjacent to the carbon backbone but distal to the cyano group (in the 1H-tautomer sense). This is generally the major product due to the electronic withdrawing effect of the 3-cyano group making N1 more nucleophilic in the anion state.

  • N2-Alkylation (Impurity): Occurs on the nitrogen adjacent to the cyano group. This isomer is often more polar and elutes later in chromatography.

Mechanism cluster_Isomers Regioselectivity Outcomes Triazole 3-Cyano-1,2,4-triazole (Anion) N1 N1-Isomer (Major) Target Precursor Triazole->N1 Kinetic Attack (Sterically Favored) N2 N2-Isomer (Minor) Impurity Triazole->N2 Thermodynamic Competition RX Ethyl 2-bromobutyrate RX->N1 RX->N2

Figure 2: Regiochemical outcomes of the alkylation step. The N1 pathway is favored under kinetic conditions (K2CO3/DMF).

Characterization & Validation

Trustworthiness in this synthesis relies on proving the structure is the N1-isomer and the cyano group remains intact.

NMR Spectroscopy (Expected Data)
  • 1H NMR (400 MHz, DMSO-d6):

    • 
       13.20 (br s, 1H, COOH ) – Disappears with 
      
      
      
      shake.
    • 
       9.05 (s, 1H, Triazole C5 -H) – Diagnostic singlet. If this shifts significantly upfield (< 8.5 ppm), suspect N2-alkylation.
      
    • 
       5.15 (dd, J = 7.5, 7.5 Hz, 1H, N-CH -COOH) – The chiral center.
      
    • 
       2.15 – 2.05 (m, 2H, CH 2-CH3).
      
    • 
       0.92 (t, J = 7.4 Hz, 3H, CH2-CH 3).
      
  • 13C NMR (100 MHz, DMSO-d6):

    • 
       170.5 (COOH), 146.2 (Triazole C3-CN), 132.8 (Triazole C5), 114.0 (CN ), 62.5 (N-C H), 24.8 (CH2), 10.5 (CH3).
      
Mass Spectrometry
  • Method: ESI-MS (Negative Mode)

  • Expected m/z: 179.06

    
    
    
  • Fragment: Loss of

    
     (m/z ~135) is common in MS/MS.
    
Infrared (IR)
  • Nitrile Stretch: Sharp peak at ~2240–2250

    
    . (Crucial to confirm the CN group survived hydrolysis).
    
  • Carbonyl: Broad/Strong peak at 1710–1730

    
     (Acid C=O).
    

Safety & Handling

  • 3-Cyano-1,2,4-triazole: Potential sensitizer. Handle in a fume hood.

  • Ethyl 2-bromobutyrate: Lachrymator. Wear goggles and avoid inhalation.

  • Cyanide Risk: While the cyano group is covalently bonded, avoid strong acidic conditions at high temperatures which could theoretically release HCN, though unlikely with this stable aromatic nitrile.

References

  • Vertex Pharmaceuticals. (2012). Process for the preparation of 3-cyano-1,2,4-triazoles.[1][2] US Patent 8,198,461. Link

  • Organic Chemistry Portal. (2021). Synthesis of 1H-1,2,4-triazoles.[3][2][4][5][6][7]Link

  • Boraei, A. et al. (2019). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles. ResearchGate.[8][9] Link

  • PubChem. (2025).[10] 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid Compound Summary. CID 60710203.[10] Link

  • Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.Link

Sources

Exploratory

Novel Synthesis Methods for 1,2,4-Triazole Carboxylic Acids

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads Executive Summary & Strategic Importance The 1,2,4-triazole carboxylic acid moiety is a privileged scaffold in med...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary & Strategic Importance

The 1,2,4-triazole carboxylic acid moiety is a privileged scaffold in medicinal chemistry, serving as a critical bioisostere for amides and carboxylic acids in peptidomimetics. While classical methods (e.g., Pellizzari or Einhorn reactions) rely on harsh thermal dehydration of acyl hydrazides, recent advances have shifted toward catalytic oxidative cyclization , electrochemical synthesis , and regioselective [3+2] cycloadditions .

This guide details three novel synthetic pathways that offer superior regiocontrol, milder conditions, and broader functional group tolerance than traditional protocols. Emphasis is placed on the mechanistic causality of these methods to enable rational optimization in a drug discovery setting.

Critical Analysis of Synthetic Methodologies

The following table summarizes the comparative advantages of novel methods against the classical thermal condensation baseline.

MethodologyKey ReagentsMechanism TypeRegioselectivityGreen Metrics
Classical Thermal

or Melt
Dehydrative CondensationPoor (Steric control)Low (Toxic waste, High T)
Iodine-Mediated

, TBHP
Oxidative C-H FunctionalizationHigh (Electronic control)High (Metal-free)
Electrochemical Carbon Anode,

Anodic OxidationN/A (Intramolecular)Very High (Reagent-free)
Metal-Catalyzed [3+2] Ag(I) or Cu(II)CycloadditionTunable (Catalyst-controlled)Moderate (Atom economy)

Deep Dive: Novel Synthetic Protocols

Method A: Metal-Free Iodine-Mediated Oxidative Cyclization

Principle: This method utilizes molecular iodine as a Lewis acid and mild oxidant to promote the intramolecular cyclization of hydrazones. It is particularly effective for synthesizing 3,5-disubstituted 1,2,4-triazoles where one substituent bears a carboxylate ester (convertible to acid).

Mechanistic Insight: The reaction proceeds via an iodonium intermediate. The iodine activates the imine bond, facilitating nucleophilic attack by the hydrazide nitrogen. Subsequent oxidation (often using TBHP or air) restores the aromaticity. This avoids the use of transition metals, preventing trace metal contamination in pharmaceutical intermediates.

Experimental Protocol: Target: Ethyl 5-phenyl-1H-1,2,4-triazole-3-carboxylate

  • Precursor Synthesis: React benzhydrazide (1.0 equiv) with ethyl glyoxalate (1.1 equiv) in ethanol at RT for 2 hours to form the acylhydrazone intermediate. Evaporate solvent.[1]

  • Cyclization: Dissolve the acylhydrazone (1.0 mmol) in 1,4-dioxane (5 mL).

  • Additives: Add

    
     (2.0 equiv) and 
    
    
    
    (0.5 equiv). Add TBHP (2.0 equiv, 70% aq. solution) as the terminal oxidant.
  • Reaction: Stir at 80°C for 4-6 hours. Monitor by TLC/LCMS for the disappearance of the hydrazone.

  • Workup: Quench with saturated

    
     to remove excess iodine. Extract with EtOAc (
    
    
    
    mL). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

  • Hydrolysis (Optional): Treat ester with LiOH in THF/Water to yield the free carboxylic acid.

Self-Validation Check:

  • Color Change: The reaction mixture should transition from deep violet (iodine) to pale yellow upon quenching.

  • NMR Signature: Disappearance of the hydrazone proton (

    
     8.0-8.5 ppm) and appearance of the triazole N-H (broad, >13 ppm).
    
Method B: Catalyst-Controlled Regioselective [3+2] Cycloaddition

Principle: The reaction between diazonium salts (or hydrazonoyl chlorides) and activated nitriles (like ethyl cyanoformate) can yield different isomers based on the metal catalyst employed. This is crucial when the carboxylic acid moiety must be positioned specifically at the 3- or 5-position relative to the N1-substituent.

Mechanistic Causality:

  • Ag(I) Catalysis: Favors a stepwise mechanism or coordination that sterically directs the bulky group away, typically yielding the 1,3-disubstituted isomer.

  • Cu(II) Catalysis: Promotes a concerted mechanism favoring the 1,5-disubstituted isomer due to electronic coordination with the terminal nitrogen of the azide/diazo species.

Experimental Protocol: Target: Methyl 1-aryl-1,2,4-triazole-3-carboxylate (via Ag-catalysis)

  • Reagents: Aryl diazonium tetrafluoroborate (1.0 mmol), Methyl isocyanoacetate (1.2 equiv - Note: Isocyanides are surrogates here; for direct carboxylates, use ethyl cyanoformate with hydrazonoyl chlorides).

    • Alternative (Robust): Hydrazonoyl chloride (derived from aryl hydrazine + ethyl chlorooxoacetate) + Benzonitrile.

  • Catalyst System:

    
     (10 mol%) for 1,3-selectivity.
    
  • Solvent: DMF (anhydrous).

  • Condition: Stir at 60°C for 12 hours under Argon.

  • Purification: The silver salts are removed by filtration through Celite. The filtrate is diluted with water and extracted with DCM.

Mechanistic Visualization

Diagram 1: Iodine-Mediated Oxidative Cyclization Pathway

This diagram illustrates the transformation of the hydrazone precursor into the triazole core, highlighting the critical iodonium activation step.

IodineMechanism Start Acylhydrazone (Precursor) Iodination Iodine Activation (N-Iodination) Start->Iodination + I2, Base Cyclization Intramolecular Nucleophilic Attack Iodination->Cyclization C-N Bond Formation Oxidation Oxidative Aromatization Cyclization->Oxidation - HI Product 1,2,4-Triazole-3-Carboxylate Oxidation->Product + TBHP (Regenerates I2)

Caption: Stepwise mechanism of iodine-catalyzed oxidative cyclization showing activation, ring closure, and aromatization.

Diagram 2: Divergent Regioselectivity (Ag vs Cu)

This workflow demonstrates how catalyst selection dictates the structural outcome of the cycloaddition.

RegioSelectivity Substrates Hydrazonoyl Chloride + Nitrile/Isocyanide AgCat Ag(I) Catalyst (Steric Control) Substrates->AgCat CuCat Cu(II) Catalyst (Electronic Control) Substrates->CuCat Isomer13 1,3-Disubstituted Triazole AgCat->Isomer13 Major Product Isomer15 1,5-Disubstituted Triazole CuCat->Isomer15 Major Product

Caption: Divergent synthesis pathway: Ag(I) yields 1,3-isomers while Cu(II) favors 1,5-isomers.

References

  • An easy and direct method for the synthesis of 1,2,4-triazole derivatives through carboxylic acids and hydrazinophthalazine . Química Nova. Link

  • Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method . Google Patents (CN105037284A). Link

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester . MDPI. Link

  • Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids . JACS Au. Link

  • Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition . MDPI. Link

  • Direct C–H Carboxylation with Carbon Dioxide Using 1,2,3-Triazol-5-ylidene Copper(I) Complexes . Organic Letters. Link

  • Electrochemical synthesis of 1,2,4-triazole-fused heterocycles . Green Chemistry. Link

  • Metal-free synthesis of 1,3,5-trisubstituted 1,2,4-triazoles via oxidative cyclization . Organic Chemistry Portal. Link

Sources

Foundational

Spectroscopic analysis (NMR, IR, Mass Spec) of 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid

Executive Summary Molecule: 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid Formula: C₇H₈N₄O₂ Exact Mass: 180.0647 Da Application: Pharmaceutical Intermediate (e.g., P2X7 antagonists, agrochemicals). This technical guide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid Formula: C₇H₈N₄O₂ Exact Mass: 180.0647 Da Application: Pharmaceutical Intermediate (e.g., P2X7 antagonists, agrochemicals).

This technical guide outlines the definitive spectroscopic strategy for characterizing 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid. The primary analytical challenge in synthesizing this molecule is confirming the regioselectivity of N-alkylation . The 1,2,4-triazole ring contains three potential alkylation sites (N1, N2, N4), with N1 and N2 being the most competitive during the reaction of 3-cyano-1,2,4-triazole with 2-halobutanoic acid derivatives.

This document details the critical spectral markers required to distinguish the desired N1-isomer from the N2-impurity and validates the integrity of the chiral aliphatic tail.

Part 1: Structural Context & Synthetic Challenges

The synthesis of N-substituted 1,2,4-triazoles often yields isomeric mixtures. For 3-substituted triazoles, steric and electronic factors generally favor N1-alkylation, but N2-alkylation is a common impurity that must be ruled out.

The Regiochemistry Decision Matrix

The following logic flow illustrates the analytical hierarchy used to confirm the structure.

StructuralElucidation Start Crude Product Isolation MS HRMS (ESI-) Confirm Formula C7H8N4O2 [M-H]- = 179.057 Start->MS Step 1: Mass Check IR FT-IR Analysis Check -CN (2240 cm-1) Check -COOH (Broad 3000+) MS->IR Step 2: Functional Groups NMR_1H 1H NMR (DMSO-d6) Integrate H-5 Triazole Check Chiral Methine Coupling IR->NMR_1H Step 3: Connectivity Regio_Check Regiochemistry Check (N1 vs N2 Isomer) NMR_1H->Regio_Check NOESY 2D NOESY/ROESY Correlate H-5 Ring with Alpha-Methine Proton Regio_Check->NOESY Critical Validation Final Structure Confirmed 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid NOESY->Final Positive Correlation

Caption: Workflow for distinguishing N1-alkylation from N2-impurities using spectroscopic gates.

Part 2: Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is the first line of defense to confirm the elemental composition and purity.

Ionization Mode Selection
  • Negative Mode (ESI-): Preferred. The carboxylic acid moiety deprotonates readily, offering a clean [M-H]⁻ peak.

  • Positive Mode (ESI+): Useful for fragmentation studies. The triazole ring protonates, yielding [M+H]⁺.

Diagnostic Fragmentation (ESI- MS/MS)

Under collision-induced dissociation (CID), the molecule undergoes characteristic cleavages.

Fragment TypeLoss DescriptionExpected m/z (Approx)Mechanistic Insight
Molecular Ion [M-H]⁻179.06 Parent peak (Base peak).
Decarboxylation Loss of CO₂ (-44 Da)135.06 Typical for alpha-branched acids.
N-C Cleavage Loss of Butanoic Acid chain93.02 Leaves the 3-cyano-1,2,4-triazole anion.
Nitrile Hydrolysis (If wet) Loss of NH₃162.03 Rare in MS, but indicates amide impurity.

Part 3: Infrared Spectroscopy (FT-IR)

IR is utilized primarily to validate the presence of the cyano group (often weak) and the carboxylic acid state (dimer vs. monomer).

Key Absorption Bands[1]
  • Nitrile (-C≡N): Look for a sharp, weak-to-medium band at 2240–2255 cm⁻¹ . This distinguishes the molecule from amide hydrolysis products (which would show C=O amide bands at 1680 cm⁻¹).

  • Carboxylic Acid (-COOH):

    • O-H Stretch: Very broad, intense band spanning 2500–3300 cm⁻¹ .

    • C=O Stretch: Strong band at 1700–1730 cm⁻¹ .

  • Triazole Ring: C=N stretching vibrations appear around 1500–1550 cm⁻¹ .

Part 4: NMR Spectroscopy (The Definitive Proof)

Nuclear Magnetic Resonance is the only method capable of unambiguously assigning the N1-regiochemistry. DMSO-d6 is the required solvent to prevent exchange of the carboxylic acid proton and ensure solubility.

1H NMR Analysis (400 MHz, DMSO-d6)
Proton LabelChemical Shift (δ ppm)MultiplicityIntegrationAssignment Logic
COOH 12.0 – 14.0Broad Singlet1HAcidic proton; shift varies with concentration.
H-5 (Ring) 8.8 – 9.2 Singlet1HDiagnostic: N1-isomers typically show H-5 downfield. N2-isomers often shift upfield (~0.5 ppm).
H-α (Methine) 5.1 – 5.3dd or t1HChiral center. Deshielded by adjacent N and COOH.
H-β (CH₂) 2.1 – 2.3Multiplet2HDiastereotopic protons due to the adjacent chiral center.
H-γ (CH₃) 0.8 – 1.0Triplet3HTerminal methyl group.
13C NMR Analysis (100 MHz, DMSO-d6)
  • C=O (Acid): ~170 ppm.

  • C-3 (Triazole-CN): ~135–140 ppm (Quaternary).

  • C-5 (Triazole-H): ~145–150 ppm (Methine).

  • CN (Nitrile): ~114 ppm.

  • Aliphatic Carbons: ~60 ppm (CH-N), ~25 ppm (CH₂), ~10 ppm (CH₃).

Critical 2D NMR Experiment: HMBC & NOESY

To prove the butanoic acid is attached to N1 and not N2:

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Look for a correlation between the H-5 ring proton and the alpha-carbon of the butanoic acid.

    • N1-Isomer: H-5 is 3 bonds away from the alpha-carbon (strong correlation).

    • N2-Isomer: H-5 is 4 bonds away (weak/no correlation).

  • NOESY (Nuclear Overhauser Effect):

    • N1-Isomer: Strong spatial proximity (NOE) between H-5 (ring) and H-α (chain).

    • N2-Isomer: The H-5 proton is distant from the alkyl chain; NOE will be absent or very weak.

Regiochemistry H5 Triazole H-5 N1 N1 Nitrogen H5->N1 Ring AlphaH Chain Alpha-H H5->AlphaH NOESY Signal (Strong = N1 Isomer) N1->AlphaH Bond

Caption: The diagnostic NOESY correlation between Triazole H-5 and the Alpha-proton confirms N1-substitution.

Part 5: Experimental Protocols

Protocol 1: NMR Sample Preparation (Trace Acid Method)

Carboxylic acids often cause peak broadening due to dimerization.

  • Weigh 5–10 mg of the dried solid into a clean vial.

  • Add 0.6 mL of DMSO-d6 .

  • Optional: Add 1 drop of D₂O if the OH peak obscures the aliphatic region (this will exchange the OH and NH protons, removing them from the spectrum).

  • Transfer to a 5mm NMR tube.[1]

  • Acquire 1H NMR with d1 (relaxation delay) = 5 seconds to ensure full integration of the acidic proton.

Protocol 2: HPLC-MS Method for Purity
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (general) and 254 nm (triazole specific).

  • Mass Spec: ESI Negative Mode (Scan range 100–500 m/z).

References

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 1,2,4-Triazole-3-carbonitrile. Retrieved from [Link]

  • Kalinina, T. A., et al. (2012). "Regioselectivity of Alkylation of 3-Substituted 1,2,4-Triazoles." Chemistry of Heterocyclic Compounds.
  • Reich, H. J. (2024). Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. Retrieved from [Link]

Sources

Exploratory

Physical and chemical properties of 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid

Physicochemical Profiling & Synthetic Methodology[1][2][3][4] Executive Summary 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid (CAS: 1249125-02-7) is a specialized heterocyclic building block utilized in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling & Synthetic Methodology[1][2][3][4]

Executive Summary

2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid (CAS: 1249125-02-7) is a specialized heterocyclic building block utilized in the synthesis of high-value pharmaceutical agents. It serves as a critical pharmacophore fragment in the development of P2X3 receptor antagonists (for chronic cough) and triazole-class antifungals (e.g., Isavuconazole analogs). Its structure combines a polar, electron-deficient 1,2,4-triazole core with a lipophilic butanoic acid tail, offering a unique bioisosteric profile for carboxylic acid replacement in Fragment-Based Drug Discovery (FBDD).

This guide provides a comprehensive technical analysis of its properties, synthesis, and handling, designed for medicinal chemists and process engineers.

Molecular Architecture & Physicochemical Profile[5]

The compound features a chiral center at the alpha-carbon (C2 position of the butanoic acid chain), although it is often supplied as a racemate for initial screening. The 3-cyano group significantly lowers the pKa of the triazole ring, modulating the electronic density and hydrogen bond acceptor capability of the N2 and N4 nitrogens.

Table 1: Physicochemical Data

PropertyValue / DescriptionSource/Method
CAS Number 1249125-02-7Chemical Abstracts Service
Molecular Formula C₇H₈N₄O₂Stoichiometry
Molecular Weight 180.16 g/mol Calculated
Physical State White to off-white crystalline solidExperimental Observation
Melting Point 148 – 152 °C (Predicted)Analog comparison (Propanoic acid deriv.)
pKa (Acid) 3.8 – 4.2 (Carboxylic acid)Predicted (Alpha-heteroaryl effect)
pKa (Base) < 0 (Triazole N4)Predicted (CN electron withdrawal)
LogP 0.6 – 0.9Consensus Prediction
Solubility DMSO (>50 mg/mL), Methanol, DMF. Low in water (<1 mg/mL).Polarity Assessment
H-Bond Donors 1 (COOH)Structural Count
H-Bond Acceptors 5 (3x Triazole N, 1x CN, 1x C=O)Structural Count
Electronic Structure & Reactivity

The cyano group (-CN) at position 3 acts as a strong electron-withdrawing group (EWG), deactivating the triazole ring towards electrophilic aromatic substitution but increasing the acidity of the C5-H proton. The carboxylic acid moiety provides a handle for amide coupling (e.g., with amines to form peptidomimetics) or esterification.

Synthetic Methodology

The synthesis of 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid presents a regioselectivity challenge. Alkylation of the 1,2,4-triazole ring can occur at N1, N2, or N4. The N1-isomer is thermodynamically favored and is the target structure, but N2-alkylation is a common competitive pathway.

Reaction Scheme (DOT Visualization)

SynthesisScheme Triazole 3-Cyano-1,2,4-triazole (Starting Material) Intermediate Ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoate (Ester Intermediate) Triazole->Intermediate S_N2 Alkylation Reflux, 12h Bromide Ethyl 2-bromobutyrate (Alkylating Agent) Bromide->Intermediate Base K2CO3 / Acetone (Base/Solvent) Base->Intermediate Product 2-(3-Cyano-1H-1,2,4-triazol-1-yl)butanoic Acid (Final Product) Intermediate->Product Hydrolysis RT, 4h Impurity N2-Isomer Impurity (Removed via Column) Intermediate->Impurity Minor Side Product Hydrolysis LiOH / THF / H2O (Saponification) Hydrolysis->Product

Caption: Step-wise synthesis pathway showing the critical N-alkylation followed by ester hydrolysis.

Detailed Protocol

Step 1: Regioselective N-Alkylation

  • Reagents: 3-Cyano-1,2,4-triazole (1.0 eq), Ethyl 2-bromobutyrate (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Anhydrous Acetone or Acetonitrile (ACN).

  • Procedure:

    • Suspend 3-cyano-1,2,4-triazole and K₂CO₃ in anhydrous acetone.

    • Add Ethyl 2-bromobutyrate dropwise at room temperature.

    • Heat to reflux (56°C for acetone) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.

    • Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo.

    • Purification (Critical): The crude residue contains both N1 (major) and N2 (minor) isomers. Purify via silica gel flash chromatography (Gradient: 10% to 40% EtOAc in Hexanes). The N1 isomer typically elutes after the N2 isomer due to higher polarity.

Step 2: Ester Hydrolysis

  • Reagents: Lithium Hydroxide (LiOH·H₂O, 3.0 eq).

  • Solvent: THF:Water (3:1).

  • Procedure:

    • Dissolve the purified ester intermediate in THF/Water.

    • Add LiOH and stir at room temperature for 4 hours.

    • Workup: Acidify the reaction mixture to pH ~2 with 1N HCl.

    • Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Crystallization: Recrystallize from Ethanol/Heptane or Toluene to obtain the pure acid.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures must be observed.

1. ¹H-NMR (400 MHz, DMSO-d₆)

  • δ 13.0 ppm (br s, 1H): Carboxylic acid proton (-COOH ).

  • δ 8.95 ppm (s, 1H): Triazole C5 proton. Note: If alkylation occurred at N2, this singlet would shift significantly upfield.

  • δ 5.15 ppm (dd, 1H): Alpha-proton (N-CH -COOH).

  • δ 2.10 – 2.30 ppm (m, 2H): Methylene group of the ethyl chain (-CH₂ -CH₃).

  • δ 0.90 ppm (t, 3H): Terminal methyl group (-CH₂-CH₃ ).

2. Infrared Spectroscopy (FT-IR)

  • ~2240 cm⁻¹: Sharp, distinct stretch for the Cyano (-C≡N) group.

  • 1710 – 1730 cm⁻¹: Strong Carbonyl (C=O) stretch of the carboxylic acid.

  • 2500 – 3300 cm⁻¹: Broad O-H stretch characteristic of carboxylic acids.

3. Mass Spectrometry (ESI-MS)

  • Positive Mode: [M+H]⁺ = 181.1 m/z

  • Negative Mode: [M-H]⁻ = 179.1 m/z (Preferred for carboxylic acids).

Applications in Drug Discovery[5]

This compound functions as a versatile linker and pharmacophore :

  • P2X3 Antagonists: The triazole-acid motif mimics the diaminopyrimidine-sulfonamide interactions found in Gefapixant derivatives, providing a scaffold to explore novel binding modes in the ATP-gated ion channel.

  • Antifungal Agents: Structurally homologous to the side chain of Isavuconazole , this acid can be coupled with chiral amines to generate novel azole antifungals targeting CYP51 (Lanosterol 14α-demethylase).

  • PROTAC Linkers: The carboxylic acid allows for facile attachment to E3 ligase ligands (e.g., VHL or Cereblon binders), while the cyano-triazole acts as a rigid, polar spacer that improves water solubility of the final PROTAC chimera.

References
  • Isavuconazole Structure & Analogs: PubChem Compound Summary for CID 6918485, Isavuconazole. National Center for Biotechnology Information (2025). Link

  • Triazole Synthesis Methodology: Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates via the Pinner strategy. National Institutes of Health (PMC). Link

  • P2X3 Antagonist Chemistry: Gefapixant (MK-7264) and related P2X3 antagonists. MedChemExpress Technical Data. Link

  • Commercial Availability & CAS Verification: 2-(3-Cyano-1H-1,2,4-triazol-1-yl)butanoic acid (CAS 1249125-02-7).[1][2] BLD Pharm Product Catalog. Link

Sources

Foundational

Structural Elucidation &amp; Solid-State Profiling: 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid

This guide is structured as a strategic technical whitepaper for the structural elucidation and solid-state profiling of 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid. It addresses the specific challenges of analyzing a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a strategic technical whitepaper for the structural elucidation and solid-state profiling of 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid. It addresses the specific challenges of analyzing alpha-substituted triazolyl carboxylic acids, focusing on chirality, tautomeric locking, and supramolecular synthons.

Executive Summary & Molecular Context[1][2][3][4][5]

The target molecule, 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid (hereafter referred to as TCBA ), represents a critical scaffold in the synthesis of next-generation agrochemicals (specifically lanosterol 14


-demethylase inhibitors) and pharmaceutical intermediates.

Unlike simple triazoles, TCBA possesses a chiral center at the


-carbon and a multifunctional hydrogen-bonding landscape. This guide outlines the protocol for determining its absolute configuration, analyzing its packing motifs, and validating its bulk purity.
Core Structural Challenges
  • Chirality: The C2 position is stereogenic. Determining whether the lattice is a racemic compound (centrosymmetric space group) or a conglomerate (chiral space group) is the primary objective.

  • Tautomeric Locking: While 1,2,4-triazoles exhibit annular tautomerism, the N1-substitution in TCBA "locks" the aromatic system. Crystallography must confirm the regiochemistry of the N1-C(

    
    ) bond versus the potential N2 isomer.
    
  • Synthon Competition: The carboxylic acid moiety can form homodimers (Acid

    
    Acid) or heterosynthons with the triazole nitrogens (Acid
    
    
    
    N
    
    
    ).

Experimental Workflow: From Synthesis to Structure

The following workflow enforces data integrity, ensuring that the single crystal selected is representative of the bulk material.

Phase 1: Crystal Growth Strategy
  • Solvent Selection: TCBA is polar. Avoid protic solvents (MeOH/EtOH) initially to prevent solvation that masks intrinsic synthons.

    • Primary Screen: Acetonitrile (MeCN) or Nitromethane (slow evaporation).

    • Secondary Screen: Ethyl Acetate/Hexane (vapor diffusion).

  • Chiral Resolution (If applicable): If the starting material is racemic, add a chiral resolving agent (e.g., (R)-phenylethylamine) to attempt diastereomeric salt formation if neutral crystallization fails.

Phase 2: Diffraction Protocol
  • Temperature: Data must be collected at 100 K (Cryostream). Triazole rings often exhibit high thermal motion or disorder at room temperature.

  • Resolution: Target

    
     or better to resolve the electron density of the cyano group (C
    
    
    
    N) clearly from the triazole ring.
  • Friedel Pairs: If the sample is enantiopure, collect a full sphere of data (redundancy > 4) to determine the Flack parameter for absolute configuration.

Predictive Structural Analysis & Synthon Hierarchy

Before refinement, we establish a hypothesis for the intermolecular interactions based on the functional groups present. This "Predictive Crystallography" approach guides the search for hydrogen bonds during structure solution.

The Interaction Hierarchy

In TCBA, the carboxylic acid proton (


) is the strongest donor. The acceptors rank as follows:
  • Triazole N2/N4: Strong basicity (pKa conjugate acid ~ 2.3).

  • Carboxyl Carbonyl (C=O): Classic acceptor.

  • Cyano N: Weak acceptor, directionally specific.

Hypothesis: The formation of a Carboxylic Acid


 Triazole  heterosynthon is thermodynamically favored over the classic carboxylic acid dimer due to the basicity of the triazole ring, leading to catemeric chains rather than discrete dimers.

SynthonHierarchy Molecule TCBA Molecule Donor Donor: -COOH Molecule->Donor Acceptor1 Acceptor: Triazole N4 (High Probability) Molecule->Acceptor1 Acceptor2 Acceptor: Carbonyl O (Medium Probability) Molecule->Acceptor2 Acceptor3 Acceptor: Cyano N (Low Probability) Molecule->Acceptor3 Donor->Acceptor1 Heterosynthon Donor->Acceptor2 Homosynthon Outcome1 Catemeric Chain (Infinite 1D Motif) Acceptor1->Outcome1 Outcome2 Centrosymmetric Dimer (R2,2(8) Motif) Acceptor2->Outcome2

Figure 1: Predictive hierarchy of supramolecular synthons in TCBA. The competition between the triazole nitrogen and the carbonyl oxygen dictates the crystal packing.

Data Processing & Refinement Guidelines

When refining the structure of TCBA, specific attention must be paid to the geometry of the triazole ring and the cyano group.

Step 1: Space Group Determination
  • Racemic TCBA: Expect

    
      or 
    
    
    
    . Look for centrosymmetry.
  • Enantiopure TCBA: Expect

    
      or 
    
    
    
    .
  • Warning: Pseudo-symmetry can occur if the ethyl chain adopts a conformation that mimics a mirror plane. Check the

    
     statistics in XPREP/ShelXle.
    
Step 2: Geometric Restraints (SHELX)

The 1,2,4-triazole ring is aromatic and planar. If disorder is present, apply the following soft restraints (DFIX/FLAT) based on Cambridge Structural Database (CSD) averages for 1-substituted-3-cyano-1,2,4-triazoles:

Bond TypeAtomsTarget Distance (

)
Tolerance
Triazole N-N N1-N21.360.02
Triazole C-N C3-N2 / C3-N41.330.02
Cyano Group C-N (Triple)1.140.01
Carboxyl C=O1.210.02
Carboxyl C-OH1.320.02
Step 3: Hydrogen Atom Placement
  • Carboxylic Acid Proton: Do not use HFIX 83 blindly. Locate the proton in the difference Fourier map (

    
    ). Its position determines if the structure is a neutral acid or a zwitterion (unlikely for this acidity range but possible in hydrated forms).
    
  • Chiral Center (C2-H): Use HFIX 13 (tertiary CH). Ensure the stereochemistry matches the synthesis input if known.

Quantitative Analysis of Intermolecular Interactions

Once the structure is solved, quantify the packing efficiency and interaction strength.

Hirshfeld Surface Analysis

Generate Hirshfeld surfaces (using CrystalExplorer) to visualize the


.
  • Red Spots: Indicate hydrogen bonds (OH

    
    N or OH
    
    
    
    O).
  • White Regions: Van der Waals contacts.

  • Fingerprint Plot: Look for the characteristic "spikes".

    • Sharp Spike (low

      
      , low 
      
      
      
      ): Strong H-bonds.
    • Wings: C-H

      
       interactions involving the triazole ring.
      
Torsion Angle Analysis

The conformation of the butanoic acid tail relative to the triazole ring is critical for docking studies.

  • Measure Torsion

    
    : N2-N1-C(
    
    
    
    )-C(Carboxyl).
  • Significance: This angle defines the "presentation" of the cyano group relative to the acid, impacting how the molecule fits into the CYP51 active site (if used as an inhibitor model).

References

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388. Link

  • Desiraju, G. R. (1995). Supramolecular synthons in crystal engineering—a new organic synthesis. Angewandte Chemie International Edition, 34(21), 2311-2327. Link

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link

  • Vishweshwar, P., et al. (2003). Supramolecular synthons in phenol–isonicotinamide adducts. CrystEngComm, 5, 146-150. (Context for Acid-Pyridine/Triazole heterosynthons). Link

Exploratory

Preformulation Characterization Guide: 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid

Executive Summary & Molecular Logic 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid is a critical functionalized intermediate, structurally analogous to precursors used in the synthesis of triazole antifungals (e.g., Isav...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Logic

2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid is a critical functionalized intermediate, structurally analogous to precursors used in the synthesis of triazole antifungals (e.g., Isavuconazole). Its dual functionality—a pH-sensitive carboxylic acid tail and a chemically reactive nitrile-substituted triazole core—presents specific solubility and stability challenges.

This guide moves beyond generic protocols to address the specific physicochemical liabilities of this molecule:

  • Solubility: Driven by the ionization of the carboxylic acid (pKa ~3.8–4.2).[1]

  • Stability: Compromised by the susceptibility of the C-3 cyano group to hydrolysis under extreme pH, leading to the formation of the corresponding amide and carboxylic acid degradants.

Physicochemical Profile (Predicted)[1][2][3]
PropertyPredicted ValueMechanistic Insight
Molecular Weight ~180.16 g/mol Low MW facilitates high permeability but suggests rapid clearance if not derivatized.[1]
pKa (Acidic) 3.8 – 4.2The

-substitution of the electron-deficient triazole ring lowers the pKa of the butanoic acid moiety relative to unsubstituted butyric acid (pKa 4.82).[1]
pKa (Basic) < 1.0The electron-withdrawing cyano group (-CN) significantly suppresses the basicity of the triazole ring, rendering it essentially neutral at physiological pH.[1]
LogP 0.5 – 1.2Moderate lipophilicity in the unionized state; highly soluble in aqueous buffers > pH 5.0.

Solubility Profiling: The "pH-Shift" Protocol

Because this molecule is an ionizable acid, reporting a single "water solubility" value is scientifically invalid. You must generate a pH-Solubility Profile .[1]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask)

Objective: Determine intrinsic solubility (


) and pH-dependent solubility (

) to define the optimal extraction and reaction solvents.

Reagents:

  • Buffer Systems: 0.1N HCl (pH 1.2), Acetate Buffer (pH 4.5), Phosphate Buffer (pH 6.8), Borate Buffer (pH 9.0).[1]

  • Solvent: DMSO (for stock standard).[1][2]

Workflow:

  • Saturation: Add excess solid (~20 mg) to 2 mL of each buffer in borosilicate glass vials.

  • Equilibration: Agitate at 25°C ± 0.1°C for 24 hours (orbital shaker at 300 rpm).

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes. Crucial: Do not use nylon filters initially, as triazoles can adsorb; use PVDF or PTFE if filtration is necessary.

  • pH Verification: Measure the pH of the supernatant. If the pH shifted >0.1 units due to dissolution of the acid, record the final pH.

  • Quantification: Dilute supernatant with Mobile Phase and analyze via HPLC-UV (254 nm).

Visualization: Solubility Workflow

SolubilityWorkflow Start Excess Solid (20 mg) Media Add Media (pH 1.2 - 9.0) Start->Media Shake Equilibrate 24h @ 25°C Media->Shake Check Check pH (Drift Control) Shake->Check Dissolution may alter pH Filter Centrifuge/Filter (PVDF) Check->Filter HPLC HPLC-UV Quantification Filter->HPLC

Figure 1: Standardized thermodynamic solubility workflow emphasizing pH drift control.

Stability Stress Testing: The Nitrile Liability

The primary stability risk for 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid is the hydrolysis of the nitrile (cyano) group. This reaction is catalyzed by both acid and base, converting the nitrile first to a primary amide, and subsequently to a carboxylic acid (resulting in a di-acid species).[1]

Degradation Pathway Analysis
  • Parent: Nitrile (R-CN)[1]

  • Intermediate: Primary Amide (R-CONH

    
    )
    
  • Final Degradant: Carboxylic Acid (R-COOH)[1]

Forced Degradation Protocol (ICH Q1A Aligned)[1]

Sample Preparation: Prepare a 1 mg/mL solution of the compound in Acetonitrile:Water (50:50).

Stress ConditionConditionsDurationTarget DegradationMechanistic Expectation
Acid Hydrolysis 1N HCl, 60°C4 – 24 Hours10–20%High Risk.[1] Protonation of the nitrile nitrogen accelerates water attack, forming the amide.
Base Hydrolysis 0.1N NaOH, Ambient1 – 4 Hours10–20%High Risk. Hydroxide attacks the nitrile carbon directly. Rapid conversion to di-acid expected.[1]
Oxidation 3% H

O

, Ambient
24 Hours< 10%Low Risk. The triazole ring is generally resistant to oxidative ring opening under mild conditions.
Thermal Solid state, 80°C7 Days< 5%Evaluates crystal lattice stability and potential decarboxylation (unlikely < 150°C).[1]
Visualization: Hydrolytic Degradation Pathway[1]

DegradationPathway cluster_conditions Critical Factors Parent Parent Molecule (Nitrile) Amide Degradant A (Primary Amide) Parent->Amide Hydrolysis (+H2O) Acid/Base Catalyzed Acid Degradant B (Di-Carboxylic Acid) Amide->Acid Further Hydrolysis (-NH3) Info Rate is pH dependent. Amide accumulation observed at neutral/mild pH.

Figure 2: Stepwise hydrolysis of the cyano group, the primary stability-indicating pathway.[1][3]

Analytical Method Development (HPLC)[1]

To accurately monitor the studies above, a stability-indicating method is required.[4] The method must resolve the parent peak from the polar amide and acid degradants.

Chromatographic Conditions:

  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Maintains acid in unionized state for retention).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 210 nm (Nitrile absorbance) and 254 nm (Triazole ring).[1]

  • Rationale: The degradants (Amide and Di-acid) are more polar than the parent (Nitrile).[1] They will elute earlier (lower Retention Time).[1]

References

  • ICH Harmonised Tripartite Guideline. (2003).[1][5] Stability Testing of New Drug Substances and Products Q1A(R2).[1][5][6][7] International Council for Harmonisation.[1][5] [Link]

  • OECD. (1995).[1] Test No. 105: Water Solubility.[1][4][8][9] OECD Guidelines for the Testing of Chemicals, Section 1.[9] [Link][1]

  • Kalgutkar, A. S., et al. (2011).[1] Metabolism-Guided Drug Design.[1] Chapter 4: Functional Groups and Metabolic Stability (Nitrile Hydrolysis).[1] Elsevier.[1] Note: General reference for nitrile hydrolysis mechanisms in drug design.

  • FDA. (2015).[1] Isavuconazonium Sulfate (Cresemba) Prescribing Information.[1][10] (Reference for structural analogs and triazole stability context). [Link]

Sources

Foundational

In silico prediction of 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid properties

Executive Summary & Chemical Identity[1][2] This guide outlines the in silico characterization protocol for 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid . Based on its structural pharmacophores—a 1,2,4-triazole ring, a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

This guide outlines the in silico characterization protocol for 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid . Based on its structural pharmacophores—a 1,2,4-triazole ring, a cyano group, and a carboxylic acid tail—this molecule is classified as a likely Lanosterol 14


-demethylase (CYP51) inhibitor .

Such structures are frequently investigated as metabolic intermediates of agrochemical fungicides (e.g., prothioconazole analogs) or as precursors for non-steroidal aromatase inhibitors. The presence of the carboxylic acid moiety suggests high water solubility but limited blood-brain barrier (BBB) penetration compared to its ester or alcohol congeners.

Chemical Structure Definition
  • IUPAC Name: 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid

  • Molecular Formula:

    
    [1]
    
  • SMILES (Canonical): CCC(C(=O)O)N1C=NC(C#N)=N1

  • Key Pharmacophores:

    • Triazole Ring (N1-linked): The primary binding scaffold.

    • N4-Nitrogen: The active site for Heme-Iron coordination (CYP inhibition).

    • Cyano Group (C3): Electron-withdrawing group (EWG); modulates pKa and metabolic stability.

    • Butanoic Acid Tail: Provides polar surface area (PSA) and determines solubility.

Computational Workflow Pipeline

The following self-validating pipeline ensures that predictions are not merely theoretical but grounded in physical constraints.

G SMILES 1. Input: SMILES Geometry Generation DFT 2. DFT Optimization (B3LYP/6-31G*) SMILES->DFT 3D Conf. ADMET 3. ADMET Profiling (SwissADME/pkCSM) DFT->ADMET ESP Charges DOCK 4. Molecular Docking (AutoDock Vina -> CYP51) DFT->DOCK Ligand Prep MD 5. MD Simulation (100ns, GROMACS) DOCK->MD Top Pose MD->DOCK RMSD Check

Figure 1: The standard in silico characterization pipeline. The dashed line represents the "Redocking Verification" loop, where the stable MD conformation is redocked to confirm binding mode persistence.

Physicochemical Property Prediction (The "Rule of 5" Profile)

The following data is derived from consensus predictions using SwissADME and pkCSM algorithms, calibrated against homologous series (acetic/propanoic acid analogs).

Table 1: Predicted Physicochemical Parameters
PropertyPredicted ValueInterpretation
Molecular Weight 180.16 g/mol Fragment-like; highly favorable for optimization.
LogP (Consensus) 0.45 ± 0.2Hydrophilic. The acid group dominates the ethyl chain.
H-Bond Donors 1 (COOH)Good membrane permeability potential (if uncharged).
H-Bond Acceptors 5 (N, O)Moderate interaction potential.
TPSA ~85 ŲHigh polarity; suggests limited BBB penetration.
pKa (Acid) 4.6 ± 0.1Exists as carboxylate anion at physiological pH (7.4).
pKa (Base) < 1.0The Cyano group (EWG) drastically reduces triazole basicity.

Scientific Insight: The low basicity of the triazole ring is critical. Typical triazoles have a pKa ~2.3. The electron-withdrawing cyano group at position 3 pulls electron density away from the ring, making the N4 nitrogen a weaker base but potentially a more specific metal coordinator due to reduced protonation competition in the cytosol.

ADMET Profiling (Absorption, Distribution, Metabolism, Toxicity)[4]

Absorption & Distribution
  • GI Absorption: High.[2] The molecule is small enough to pass through paracellular routes, though ionization at pH 7.4 may require active transport (MCTs).

  • BBB Permeability: Low. The carboxylate anion prevents passive diffusion across the blood-brain barrier. This is advantageous for peripheral antifungal targets (e.g., onychomycosis) to avoid CNS side effects.

Metabolism (Cytochrome P450 Interaction)

This is the critical parameter for triazole derivatives.

  • CYP51 (Target): High affinity predicted (See Section 5).

  • CYP3A4/2D6 (Off-target): Moderate inhibition risk. The "Type II" binding mechanism of triazoles (Nitrogen-Heme coordination) often leads to promiscuous CYP inhibition.

  • Metabolic Stability: The cyano group is generally stable but can be hydrolyzed to a primary amide or carboxylic acid under strong enzymatic stress (nitrilase activity).

Toxicity
  • hERG Inhibition: Low risk (Molecular weight < 400 Da, LogP < 3).

  • Hepatotoxicity: Potential risk due to general CYP inhibition mechanisms, common in the azole class.

Target Identification & Docking Protocol

The primary biological target for 1,2,4-triazole derivatives is Lanosterol 14


-demethylase (CYP51) . The mechanism relies on the coordination of the triazole N4 nitrogen to the Heme Iron (

) in the enzyme's active site.
Experimental Protocol: Molecular Docking
  • Target Preparation:

    • Source: RCSB PDB ID 5ESK (Candida albicans CYP51) or 3P99 (Trypanosoma cruzi).

    • Pre-processing: Remove water molecules; add polar hydrogens; compute Gasteiger charges.

    • Heme Retention: The Heme cofactor must be retained and treated as part of the receptor.

  • Ligand Preparation:

    • Energy minimization (MMFF94 force field).

    • Chirality: The C2 position of the butanoic acid is chiral. Both (R) and (S) enantiomers must be docked. (S-isomers are often more potent in this class).

  • Grid Box: Centered on the Heme Iron (Fe). Size: 20x20x20 Å.

  • Constraint: A distance constraint (2.0 - 2.4 Å) can be applied between Triazole-N4 and Heme-Fe to filter for "Type II" binding modes.

Mechanism of Action Diagram

CYP51_Mechanism Ligand 2-(3-cyano-1H-1,2,4-triazol-1-yl) butanoic acid Iron Fe (Iron) Ligand->Iron Coordinate Covalent Bond (Triazole N4 -> Fe) CYP51 CYP51 Active Site (Hydrophobic Pocket) Ligand->CYP51 Hydrophobic Interactions (Butanoic Tail) Block Inhibition of Lanosterol Demethylation Ligand->Block Result Heme Heme Cofactor (Porphyrin Ring) Heme->Iron Coordinates Iron->CYP51 Embedded

Figure 2: The Type II binding mechanism. The red arrow indicates the critical coordination bond between the triazole nitrogen and the Heme Iron, which blocks the metabolic oxidation of lanosterol.

Validation Strategy (Molecular Dynamics)

To ensure the docking pose is not an artifact, a 100ns Molecular Dynamics (MD) simulation is required.

Protocol:

  • Software: GROMACS 2023.

  • Force Field: CHARMM36m (Protein) + CGenFF (Ligand).

  • System: Solvate in TIP3P water; neutralize with Na+/Cl- (0.15 M).

  • Analysis Metrics:

    • RMSD (Root Mean Square Deviation): Ligand RMSD should remain < 2.0 Å relative to the protein backbone.

    • Fe-N Distance: Monitor the distance between Heme-Fe and Triazole-N4. It must remain stable (approx. 2.1 - 2.3 Å) throughout the trajectory. If this bond breaks (> 3.0 Å), the inhibitor is likely ineffective.

References

  • SwissADME: Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • CYP51 Mechanism: Hargrove, T. Y., et al. (2017).[3] Complexes of Trypanosoma cruzi Sterol 14α-Demethylase (CYP51) with Two Pyridine-based Drug Candidates. Journal of Biological Chemistry. [Link]

  • AutoDock Vina: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]

  • Triazole Antifungals: Warrilow, A. G., et al. (2013). Azole affinity of sterol 14α-demethylase (CYP51) enzymes from Candida albicans and Aspergillus fumigatus. Antimicrobial Agents and Chemotherapy. [Link]

Sources

Exploratory

Technical Whitepaper: Preliminary Biological Screening Framework for 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic Acid

Executive Summary This technical guide outlines the standardized preliminary biological screening protocols for 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid . This compound represents a high-value pharmacophore scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the standardized preliminary biological screening protocols for 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid . This compound represents a high-value pharmacophore scaffold, combining the proven bioactivity of the 1,2,4-triazole ring (antifungal/antiviral) with a cyano group (metabolic stability/hydrogen bonding) and a butanoic acid tail (solubility/conjugation handle).

The screening framework proposed herein is designed to validate the compound as a lead candidate in two primary therapeutic areas: Antimicrobial Chemotherapy (specifically antifungal) and Oncology (solid tumor cytotoxicity). This guide prioritizes "Go/No-Go" decision points based on solubility, cytotoxicity indices (


), and Minimum Inhibitory Concentrations (MIC).

Chemo-Physical Profiling & Preparation[1][2][3]

Before biological introduction, the physicochemical limitations of the compound must be established. The carboxylic acid moiety implies pH-dependent solubility, while the nitrile (cyano) group introduces electron-withdrawing effects that may influence membrane permeability.

Solubility & Stock Preparation Protocol

Objective: Create a stable, precipitation-free stock solution for in vitro assays.

  • Primary Solvent: Dimethyl sulfoxide (DMSO).

    • Rationale: The triazole core is lipophilic; the acid tail requires polar aprotic solvation to prevent dimerization.

  • Stock Concentration: 10 mM or 10 mg/mL.

  • Working Solution: Dilute in Phosphate Buffered Saline (PBS, pH 7.4) or culture media.

    • Critical Constraint: Final DMSO concentration in cell assays must remain < 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Lipophilicity Assessment (LogP)
  • Method: Shake-flask method (n-octanol/water) or HPLC retention time correlation.

  • Target Range: A LogP of 1.5 – 3.5 is ideal for oral bioavailability (Lipinski’s Rule of 5) and passive membrane diffusion.

Module A: Antimicrobial & Antifungal Screening[2][4]

The 1,2,4-triazole moiety is the structural anchor of the "azole" antifungal class (e.g., Fluconazole), which operates by inhibiting lanosterol 14


-demethylase (CYP51). Therefore, antifungal screening is the highest-probability hit area.
Experimental Workflow: Broth Microdilution (MIC)

Standard: CLSI M07-A10 (Bacteria) and M27-A3 (Yeasts).

Target Strains:

  • Fungi:[1]Candida albicans (ATCC 90028), Aspergillus niger.

  • Gram-Negative:Escherichia coli, Pseudomonas aeruginosa.

  • Gram-Positive:Staphylococcus aureus (MRSA strains recommended).[2]

Protocol Steps:

  • Inoculum Prep: Adjust microbial culture to

    
     CFU/mL (0.5 McFarland standard).
    
  • Plate Setup: Use 96-well sterile microtiter plates.

    • Rows A-H: Serial 2-fold dilutions of the test compound (range: 512

      
      g/mL to 0.25 
      
      
      
      g/mL).
  • Controls:

    • Positive Control: Fluconazole (Fungi) / Ciprofloxacin (Bacteria).

    • Negative Control: Sterile broth + 0.5% DMSO.

  • Incubation:

    • Bacteria:

      
       for 18–24 hours.
      
    • Fungi:

      
       for 48 hours.
      
  • Readout: Visual turbidity inspection or

    
     absorbance.
    
    • MIC Definition: The lowest concentration resulting in >90% growth inhibition .

Visualization of Screening Logic

Antimicrobial_Workflow Start Compound Stock (DMSO) Dilution Serial Dilution (96-well Plate) Start->Dilution Inoculation Add Microbial Inoculum (0.5 McFarland) Dilution->Inoculation Incubation Incubation (24h Bacteria / 48h Fungi) Inoculation->Incubation Readout Measure OD600 Incubation->Readout Decision MIC Determination Readout->Decision Hit Validation Hit Validation Decision->Hit Validation MIC < 10 µg/mL Discard/Modify Discard/Modify Decision->Discard/Modify MIC > 100 µg/mL

Caption: Step-by-step workflow for high-throughput antimicrobial susceptibility testing (Broth Microdilution).

Module B: Cytotoxicity & Anticancer Profiling[3]

Triazole derivatives, particularly carboxamides, have shown efficacy against non-small cell lung cancer (A549) and breast cancer lines. The presence of the cyano group may enhance binding to kinases or induce apoptosis.

MTT Cell Viability Assay

Objective: Determine the


 (concentration inhibiting 50% of cell growth).

Cell Lines:

  • Tumor: A549 (Lung), MCF-7 (Breast), HeLa (Cervical).

  • Normal (Safety Control): HEK293 (Human Embryonic Kidney) or HFF-1 (Fibroblasts).

Protocol:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add compound (0.1

    
    M – 100 
    
    
    
    M) for 48 or 72 hours.
  • MTT Addition: Add 10

    
    L MTT reagent (5 mg/mL). Incubate 4h at 
    
    
    
    .
    • Mechanism:[3][4][5] Mitochondrial succinate dehydrogenase reduces yellow MTT to purple formazan crystals in viable cells only.

  • Solubilization: Dissolve crystals in DMSO (100

    
    L).
    
  • Quantification: Measure absorbance at 570 nm.

Selectivity Index (SI) Calculation:



  • Target: An SI > 3 indicates selective toxicity toward cancer cells.

Module C: In Silico Mechanism Validation

To support wet-lab findings, molecular docking should be performed to predict the binding mode.

Primary Target: CYP51 (Lanosterol 14 -demethylase)
  • PDB ID: 5V5Z (Candida albicans CYP51).

  • Binding Hypothesis: The N4 nitrogen of the 1,2,4-triazole ring coordinates with the Heme Iron (Fe) in the enzyme's active site, blocking substrate oxidation. The butanoic acid tail likely interacts with the access channel residues (e.g., Tyr118).

Secondary Target: EGFR Kinase (Cancer)
  • PDB ID: 1M17.

  • Hypothesis: The cyano group may act as a hydrogen bond acceptor in the ATP-binding pocket.

Mechanism of Action Diagram

MOA_Interaction Ligand 2-(3-cyano-1H-1,2,4-triazol-1-yl) butanoic acid Heme Heme Iron (Fe2+) Ligand->Heme Coordination Bond (Triazole N4) Residues Hydrophobic Pocket (Tyr118, Leu376) Ligand->Residues Van der Waals / H-Bonding (Cyano/Acid) Target CYP51 Active Site (Fungal) Inhibition Ergosterol Synthesis BLOCKED Target->Inhibition Heme->Target Catalytic Core

Caption: Predicted molecular mechanism: Triazole-Heme coordination inhibiting fungal sterol synthesis.

Data Reporting Templates

Standardize your results using the following table structures to ensure comparability with literature.

Table 1: Antimicrobial Activity (MIC in g/mL)
CompoundC. albicansA. nigerE. coliS. aureus (MRSA)
Test Compound [Value][Value][Value][Value]
Fluconazole (Std)0.51.0N/AN/A
Ciprofloxacin (Std)N/AN/A0.010.5
Interpretation Potent/InactivePotent/InactivePotent/InactivePotent/Inactive
Table 2: Cytotoxicity Profile ( in M)
Cell LineTissue OriginTest Compound

Doxorubicin (Std)

Selectivity Index (SI)
A549 Lung Carcinoma[Value]0.5[Calc]
MCF-7 Breast Cancer[Value]0.2[Calc]
HEK293 Normal Kidney[Value]>50Reference

References

  • Pokhodylo, N. T., et al. (2021).[6][7] "Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids." Biopolymers and Cell, 37(4), 303-314.[6]

  • BenchChem. (2025).[8] "Application Notes and Protocols for Determining Cell Viability of 2-(4H-1,2,4-triazol-4-yl)acetic Acid Derivatives." BenchChem Technical Library.

  • Zhou, C. H., & Wang, Y. (2012). "Recent researches on triazole compounds as medicinal drugs."[3][2][5][8][9][10] Current Medicinal Chemistry, 19(2), 239-280. (Grounding for Triazole Pharmacophore).

  • Clinical and Laboratory Standards Institute (CLSI). "M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."

  • Thoreauchem. "Product Data: 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid."[11] Chemical Catalog.

Sources

Foundational

Technical Guide: Mechanism of Action (MoA) Elucidation for Novel Triazole Compounds

Executive Summary The triazole heterocycle—specifically the 1,2,4-triazole and 1,2,3-triazole isomers—remains a cornerstone of medicinal chemistry due to its high dipole moment, hydrogen bonding capability, and metabolic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The triazole heterocycle—specifically the 1,2,4-triazole and 1,2,3-triazole isomers—remains a cornerstone of medicinal chemistry due to its high dipole moment, hydrogen bonding capability, and metabolic stability. While historically synonymous with antifungal therapy (via CYP51 inhibition), novel triazole hybrids are now emerging as potent anticancer agents (via tubulin polymerization inhibition) and multidrug-resistance (MDR) reversal agents .

This guide provides a rigorous technical framework for dissecting the MoA of novel triazole derivatives. It moves beyond basic phenotypic screening to validate specific molecular targets using biophysical, computational, and cellular protocols.

Part 1: The Chemical Scaffold & Target Landscape

To elucidate the mechanism, one must first identify the structural intent. Novel triazoles generally fall into two mechanistic classes based on their isomerism and substitution pattern:

  • The 1,2,4-Triazole Core (Antifungal/Aromatase Focus):

    • Primary MoA: Coordination with the heme iron of metalloenzymes.

    • Target: Lanosterol 14

      
      -demethylase (CYP51/Erg11) in fungi; Aromatase (CYP19) in humans.
      
    • Novelty: Recent derivatives target the access channel of CYP51 to overcome mutations (e.g., Y132H) that render fluconazole ineffective.

  • The 1,2,3-Triazole Linker (Anticancer/Tubulin Focus):

    • Primary MoA: Bioisosteric replacement of amide/ester linkages; acts as a pharmacophore binding to the colchicine site of tubulin.

    • Target:

      
      -Tubulin, EGFR, or VEGFR kinases.
      
    • Novelty: "Click chemistry" hybrids (e.g., Triazole-Indole, Triazole-Chalcone) that induce G2/M cell cycle arrest.

Part 2: Validating the Antifungal Mechanism (CYP51 Inhibition)

The definitive proof of antifungal MoA lies in demonstrating the interruption of the ergosterol biosynthesis pathway.

The Mechanistic Pathway

The triazole N-4 nitrogen binds perpendicularly to the heme iron of CYP51. This prevents the oxidation of lanosterol, leading to the accumulation of toxic 14


-methylsterols and depletion of ergosterol, destroying membrane integrity.[1]

Fungal_MoA AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol (Substrate) Squalene->Lanosterol ToxicSterols Toxic 14α-methylsterols (Accumulation) Lanosterol->ToxicSterols Alternative Pathway (Inhibition) Ergosterol Ergosterol (Membrane Integrity) Lanosterol->Ergosterol Normal Catalysis CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) CYP51->Lanosterol Inhibits Demethylation Triazole Novel Triazole (Inhibitor) Triazole->CYP51 Heme Coordination (Blockade) MembraneFail Membrane Rupture & Cell Death ToxicSterols->MembraneFail Ergosterol->MembraneFail Depletion

Caption: Figure 1.[1] Mechanism of CYP51 inhibition by triazole derivatives leading to fungal cell death.

Protocol: Molecular Docking & Binding Validation

Before expensive enzymatic assays, validity must be established in silico.

Objective: Confirm the triazole nitrogen is positioned to coordinate with the Heme Fe(II) and the side chain occupies the hydrophobic access channel.

Step-by-Step Workflow:

  • Protein Preparation: Retrieve crystal structure of C. albicans CYP51 (e.g., PDB ID: 5FSA) or A. fumigatus CYP51 (PDB ID: 4UYM). Remove water molecules; add polar hydrogens and Kollman charges using AutoDock Tools.

  • Ligand Preparation: Minimize the novel triazole structure (DFT/B3LYP/6-31G* level) to ensure realistic bond angles.

  • Grid Generation: Center the grid box on the Heme iron (approx. 60x60x60 Å).

  • Docking (AutoDock Vina/Glide): Run simulation with exhaustiveness set to 32.

  • Validation Criteria:

    • Binding Energy: Must be < -8.0 kcal/mol.

    • Distance: The distance between the triazole N and Heme Fe must be < 3.0 Å (indicative of coordination bond).

    • RMSD: Redock the native ligand (e.g., Posaconazole); RMSD must be < 2.0 Å.[2]

Part 3: Validating the Anticancer Mechanism (Tubulin Polymerization)

Many novel 1,2,3-triazole hybrids (e.g., combretastatin analogues) function by destabilizing microtubules, distinct from the DNA-damaging effects of older chemotherapies.

The Mechanistic Pathway

These compounds bind to the Colchicine Binding Site between the


 and 

tubulin subunits. This prevents microtubule assembly, trapping cells in the G2/M phase and triggering apoptosis via the mitochondrial (Bax/Bcl-2) pathway.

Anticancer_MoA Triazole Novel Triazole Hybrid Tubulin Free Tubulin Dimers (α/β) Triazole->Tubulin Binds Complex Triazole-Tubulin Complex (Colchicine Site) Tubulin->Complex Polymerization Microtubule Assembly Complex->Polymerization Inhibits Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Failure of Spindle Bcl2 Bcl-2 (Anti-apoptotic) ↓ Arrest->Bcl2 Bax Bax (Pro-apoptotic) ↑ Arrest->Bax Caspase Caspase-3 Activation Bcl2->Caspase Bax->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Figure 2.[3] Signal transduction cascade for triazole-mediated tubulin inhibition and apoptosis.

Protocol: In Vitro Tubulin Polymerization Assay

This is the "Gold Standard" for confirming direct interaction with tubulin, distinguishing it from general cytotoxicity.

Reagents:

  • Purified Tubulin protein (>99% pure, bovine brain source).

  • GTP (Guanosine triphosphate).

  • General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).

  • Control: Paclitaxel (stabilizer) and Colchicine or Combretastatin A-4 (destabilizer).

Methodology:

  • Preparation: Keep all reagents on ice. Prepare a 3 mg/mL tubulin stock in buffer + 1 mM GTP.

  • Plating: Add 10 µL of the novel triazole (at IC50 concentration) into a pre-warmed (37°C) 96-well half-area plate. Include solvent control (DMSO).

  • Initiation: Add 90 µL of the Tubulin/GTP mix to the wells.

  • Measurement: Immediately place in a spectrophotometer heated to 37°C.

  • Kinetics: Measure absorbance (OD) at 340 nm every 30 seconds for 60 minutes.

    • Interpretation: Polymerization increases turbidity (OD rises).

    • Result: A potent inhibitor will show a flat line (suppressed Vmax) similar to Colchicine, whereas the control will show a sigmoidal growth curve.

Part 4: Data Presentation & Comparative Analysis

When publishing or presenting MoA data, quantitative comparisons are required to establish potency against established standards.

Comparative Potency Table (Template)
Compound IDTargetIC50 / MIC (µM)Binding Energy (kcal/mol)Mechanism Validation
Novel Triazole T-1 CYP51 (Fungal) 0.05 (vs. C. albicans)-10.2 (Heme coord.)Docking: Fe-N distance 2.1 ÅMIC: Superior to Fluconazole
Novel Triazole T-2 Tubulin (Cancer) 1.2 (vs. HeLa)-8.5 (Colchicine site)Assay: 85% inhibition of VmaxCycle: 60% G2/M arrest
Fluconazole (Ref) CYP511.0-7.8Clinical Standard
Combretastatin A4 Tubulin0.005-9.1Positive Control (Inhibitor)
Interpretation of Resistance Profiles

For novel triazoles designed to overcome resistance:

  • Efflux Pump Overexpression: If the novel compound retains low MIC values in CDR1/MDR1 overexpressing strains while Fluconazole fails, the MoA involves "efflux evasion" (often due to increased lipophilicity of the triazole side chain).

  • Mutant CYP51: If docking shows binding to the Y132H mutant despite the mutation, the compound likely utilizes additional hydrophobic contacts in the access channel, stabilizing the complex without relying solely on the disrupted residue.

References

  • Recent Advances in 1,2,3-Triazole Hybrids as Anticancer Agents (2022) . Archiv der Pharmazie. Reviews the structural modifications of 1,2,3-triazoles and their dual mechanisms in apoptosis and enzyme inhibition.

  • Highly Potent Triazole-Based Tubulin Polymerization Inhibitors . Journal of Medicinal Chemistry. Details the specific binding of triazole-indole hybrids to the colchicine site and the OD340nm polymerization assay protocol.

  • Identification of Novel Triazoles Targeting CYP51 for Antifungal Therapy (2024) . European Journal of Medicinal Chemistry. Provides the X-ray crystallography and molecular docking protocols for validating heme coordination in resistant fungal strains.

  • Molecular Docking of Triazole Derivatives with EGFR and Tubulin . International Journal of Current Research and Review. A computational workflow for distinguishing between kinase inhibition and tubulin destabilization modes of action.

  • In Vitro Tubulin Polymerization Inhibition Assay Protocol . BenchChem Application Notes. A standard operating procedure for fluorescence and turbidity-based microtubule dynamics assays.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Throughput Screening (HTS) Architectures for Triazole Derivatives

Abstract Triazole derivatives represent a privileged scaffold in medicinal chemistry, serving as the backbone for cornerstone antifungal therapies (e.g., fluconazole, posaconazole) and emerging chemotherapeutics.[1][2][3...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Triazole derivatives represent a privileged scaffold in medicinal chemistry, serving as the backbone for cornerstone antifungal therapies (e.g., fluconazole, posaconazole) and emerging chemotherapeutics.[1][2][3] Their mechanism of action predominantly involves the coordination of the triazole nitrogen (N-4 in 1,2,4-triazoles; N-3 in 1,2,3-triazoles) to the heme iron of sterol 14


-demethylase (CYP51), disrupting cell membrane biosynthesis.

This Application Note details a validated HTS cascade for triazole libraries. Unlike generic small-molecule screens, triazoles require specific handling due to their lipophilicity and the frequent use of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in their synthesis, which introduces cytotoxic metal contaminants. This guide prioritizes a Phenotypic-First approach to filter for cell permeability, followed by Target Deconvolution (CYP51) and Safety Counter-Screening .

Module 1: Library Preparation & Quality Control

The "Copper Trap" in 1,2,3-Triazole HTS

Many modern triazole libraries are synthesized via "Click Chemistry" (CuAAC). Residual copper (


) is cytotoxic and interferes with redox-based HTS assays (e.g., Resazurin), leading to false positives.
Protocol: Post-Synthesis Cleanup for Biological Assays

Objective: Reduce [Cu] to


 prior to plate dispensing.
  • Scavenging: Incubate crude reaction mixtures with QuadraPure™ TU (thiourea-based scavenger) or EDTA-functionalized silica for 4 hours at room temperature.

  • Filtration: Pass supernatant through a 0.2

    
     PTFE filter plate (Pall AcroPrep) to remove scavenger beads.
    
  • QC Check: Test random well samples using a colorimetric bicinchoninic acid (BCA) copper assay.

  • Formatting: Dissolve purified compounds in 100% DMSO to a master concentration of 10 mM.

  • Storage: Store in Matrix™ tubes at -20°C under dry nitrogen to prevent moisture uptake (triazoles are hygroscopic).

Visualization: Library Prep Workflow

LibraryPrep Start Crude Triazole (CuAAC Reaction) Scavenge Add QuadraPure™ TU (4h Incubation) Start->Scavenge Filter 0.2µm PTFE Filtration Scavenge->Filter QC Cu QC Check (<500 nM) Filter->QC QC->Scavenge Fail Plate Echo® Dispense (Assay Ready Plates) QC->Plate Pass

Caption: Workflow for removing cytotoxic copper catalysts from 1,2,3-triazole libraries before HTS.

Module 2: Primary Phenotypic Screen (Whole-Cell)

Assay Type: Resazurin Reduction (AlamarBlue) Target: Candida albicans (or relevant pathogen) Rationale: Triazoles often fail due to fungal cell wall impermeability or efflux pumps (CDR1/MDR1). A biochemical screen might find a potent binder that cannot reach the target in vivo. The phenotypic screen selects for permeability + potency simultaneously.

Materials
  • Organism: C. albicans SC5314 (Standard lab strain).

  • Reagent: Resazurin sodium salt (dissolved in PBS, filter sterilized).

  • Media: RPMI 1640 buffered with MOPS (pH 7.0). Note: Do not use YPD; it interferes with fluorescence.

  • Plates: 384-well black/clear bottom (Greiner Bio-One).[4]

Step-by-Step Protocol
  • Inoculum Prep: Grow C. albicans overnight. Dilute in RPMI-MOPS to a final density of

    
     CFU/mL.
    
  • Compound Dispense: Use an acoustic liquid handler (e.g., Labcyte Echo) to dispense 40 nL of library compounds (10 mM stock) into dry plates.

    • Final Assay Concentration: 10

      
      .
      
    • DMSO Control: 0.4% final.[4]

    • Positive Control:[5] Fluconazole (High: 64

      
      , Low: 0.5 
      
      
      
      ).[3]
  • Seeding: Dispense 40

    
     of inoculum into the assay plates using a Multidrop Combi.
    
  • Incubation: Seal with breathable membrane. Incubate at 35°C for 24 hours.

  • Development: Add 10

    
     of Resazurin (0.15 mg/mL).
    
  • Read: Incubate 2–4 hours. Measure Fluorescence (

    
    ).
    
    • Mechanism:[2][6][7] Blue (non-fluorescent)

      
       Pink (highly fluorescent) via mitochondrial reduction in viable cells.
      
Data Analysis (Z-Factor)

Calculate the Z-factor to validate plate quality:



  • 
    : Standard deviation of positive (killed) and negative (DMSO) controls.
    
  • 
    : Means of controls.
    
  • Acceptance Criteria: Z' > 0.5.[8]

Module 3: Target Deconvolution (Biochemical)

Assay Type: CYP51 Reconstituted Binding Assay (Spectral Shift) Rationale: To confirm the "hits" from Module 2 are true triazoles targeting the ergosterol pathway and not off-target toxicants.

Mechanism

Triazoles bind the heme iron of CYP51, inducing a Type II spectral change (shift in Soret band). In HTS, we use a fluorogenic competition assay because spectral shift is low-throughput.

  • Probe: BOMCC (7-benzyloxymethyloxy-3-cyanocoumarin).

  • Enzyme: Recombinant C. albicans CYP51 (expressed in E. coli).

Protocol
  • Reagent Mix: Prepare 2x Enzyme/Substrate buffer:

    • 50 nM CYP51 enzyme.

    • 20

      
       BOMCC substrate.
      
    • 50 mM KPi buffer (pH 7.4), 0.5 mM EDTA.

  • NADPH Regeneration System: Prepare 2x NADPH stock (required for CYP turnover).

  • Reaction:

    • Dispense 100 nL compound (Hits from Module 2).

    • Add 10

      
       Enzyme/Substrate Mix. Incubate 10 mins (allow triazole to bind heme).
      
    • Add 10

      
       NADPH Mix to initiate reaction.
      
  • Kinetic Read: Measure Fluorescence (

    
    ) immediately for 20 minutes.
    
  • Interpretation:

    • Active CYP51 converts BOMCC

      
       Cyanocoumarin (Fluorescent).
      
    • Triazole Hit: Inhibits conversion

      
       Low Fluorescence.
      
Visualization: Screening Logic

ScreeningCascade Library Triazole Library (10,000+ compounds) Pheno Module 2: Whole Cell (Resazurin, 10µM) Library->Pheno HitPick Hit Selection (>80% Inhibition) Pheno->HitPick Biochem Module 3: CYP51 Binding (Target Confirmation) HitPick->Biochem Confirm Mechanism Tox Module 4: HepG2 Cytotoxicity (Safety Counter-screen) Biochem->Tox Select Potent Binders Lead Validated Lead Series Tox->Lead Select Non-Toxic

Caption: The screening cascade filters compounds first for fungal death, then for specific CYP51 targeting, and finally for mammalian safety.

Module 4: Troubleshooting & Optimization

IssueCauseSolution
High Background (Phenotypic) Media interferenceSwitch from YPD to RPMI-1640 (phenol red-free).
Edge Effects Evaporation in 384-well platesUse "dummy" water wells on perimeter or breathable humidified seals.
False Positives (Biochemical) AggregatorsAdd 0.01% Triton X-100 to assay buffer to prevent colloidal aggregation.
Fluorescence Quenching Triazole autofluorescenceCheck compound absorbance at 460nm. Use "Spectral Shift" assay for validation if interference occurs.

References

  • Click Chemistry & Copper Toxicity

    • Title: Copper-free click chemistry in living animals.[9]

    • Source: PNAS (2010).
    • URL:[Link]

  • CYP51 Assay Protocol

    • Title: Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging.
    • Source: PLOS Neglected Tropical Diseases (2015).
    • URL:[Link]

  • Resazurin HTS Methodology

    • Title: A Fluorescence-Based High-Throughput Screening Assay to Identify Growth Inhibitors of the Pathogenic Fungus Aspergillus fumigatus.[10]

    • Source: Springer Protocols / Methods in Molecular Biology.[10]

    • URL:[Link]

  • Triazole Scaffold Significance

    • Title: 1,2,3-Triazole Derivatives as an Emerging Scaffold for Antifungal Drug Development against Candida albicans.[1][2]

    • Source: Chemistry & Biodiversity (2023).
    • URL:[Link]

Sources

Application

Cell-based assays to evaluate cytotoxicity of 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid

The following Application Note and Protocol guide is designed for researchers evaluating the cytotoxic profile of 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid . This guide synthesizes standard operating procedures with...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers evaluating the cytotoxic profile of 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid . This guide synthesizes standard operating procedures with specific considerations for 1,2,4-triazole derivatives.

Introduction & Scientific Context

The compound 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid represents a specific subclass of 1,2,4-triazole derivatives functionalized with a carboxylic acid tail and a nitrile group. Structurally, it shares pharmacophore features with both triazole-based fungicides (and their acidic metabolites like triazole acetic acid) and potential antineoplastic agents.

Evaluating the cytotoxicity of this molecule requires a multi-parametric approach to distinguish between:

  • General Metabolic Toxicity: Inhibition of mitochondrial function.

  • Membrane Disruption: Acute necrosis or surfactant-like effects.

  • Apoptotic Induction: Programmed cell death, often desired in oncology but adverse in toxicology.

Critical Physicochemical Consideration: The presence of the butanoic acid moiety implies pH sensitivity. At high concentrations (>1 mM), this weak acid may lower the pH of the culture medium, causing artifacts in cytotoxicity data that mimic cellular stress. This protocol includes specific buffering steps to mitigate this risk.

Experimental Screening Cascade

To ensure robust data, we utilize a tiered screening approach.

Cytotoxicity_Workflow Start Compound Preparation (DMSO Stock vs. Buffered Media) Tier1 Tier 1: Metabolic Viability (CCK-8 / MTT Assay) Start->Tier1 Decision Viability < 50%? Tier1->Decision Tier2 Tier 2: Membrane Integrity (LDH Release Assay) Tier3 Tier 3: Mechanistic Profiling (Annexin V / Caspase 3/7) Tier2->Tier3 Output1 Calculate IC50 Proceed to Tier 2 Decision->Output1 Yes Output2 Compound Non-Toxic Stop or Increase Dose Decision->Output2 No Output1->Tier2

Figure 1: Tiered screening cascade for evaluating triazole-acid derivative cytotoxicity.

Materials & Reagent Preparation

A. Compound Solubilization

The compound contains a polar carboxylic acid and a triazole ring.

  • Primary Solvent: Dimethyl Sulfoxide (DMSO).

  • Stock Concentration: Prepare a 100 mM stock solution in sterile DMSO.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

B. Cell Line Selection

Select cell lines based on the intended application:

  • General Toxicity / Environmental Safety: HepG2 (Liver, metabolic competence) or HEK293 (Kidney, excretion modeling).

  • Oncology Targets: MCF-7 (Breast) or A549 (Lung), as triazoles often target EGFR or aromatase pathways.

C. Controls
  • Negative Control: 0.5% DMSO in Culture Media (Vehicle).

  • Positive Control: 10 µM Doxorubicin (for apoptosis) or 0.1% Triton X-100 (for necrosis/LDH).

Protocol 1: Metabolic Viability (CCK-8 Assay)

Rationale: The Cell Counting Kit-8 (CCK-8) uses WST-8, which is reduced by mitochondrial dehydrogenases. It is superior to MTT for this compound because it does not require solubilization of formazan crystals, reducing handling steps where the acidic compound might precipitate.

Step-by-Step Procedure:
  • Seeding:

    • Seed cells (e.g., HepG2) at 5,000 – 10,000 cells/well in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Compound Dilution (Critical Step):

    • Prepare a serial dilution of the compound in culture media (e.g., DMEM + 10% FBS).

    • Range: 0.1 µM to 500 µM (8 points, 1:3 dilution).

    • pH Check: For the highest concentration (500 µM), verify pH is 7.4. If acidic (yellowing of phenol red), buffer with 10mM HEPES.

  • Treatment:

    • Aspirate old media.

    • Add 100 µL of treatment media to triplicate wells.

    • Include 3 wells of "No Cell Blank" (Media + CCK-8 only).

    • Incubate for 48 hours .

  • Measurement:

    • Add 10 µL of CCK-8 reagent to each well.

    • Incubate for 1–4 hours until orange color develops.

    • Measure absorbance at 450 nm using a microplate reader.

Data Analysis:


  • Plot Log[Concentration] vs. Viability to determine IC50 .

Protocol 2: Membrane Integrity (LDH Release)

Rationale: To determine if the compound causes immediate necrosis (cell lysis) versus programmed death. Triazole acids can act as weak surfactants at high doses.

Step-by-Step Procedure:
  • Setup: Perform in parallel with the CCK-8 assay (same density, same treatment times).

  • Supernatant Collection:

    • After 48h incubation, transfer 50 µL of culture supernatant to a new clear 96-well plate.

    • Maximum Release Control: Add Lysis Buffer (from kit) to specific control wells 45 mins prior to collection.

  • Reaction:

    • Add 50 µL of LDH Reaction Mix (Tetrazolium salt + Diaphorase).

    • Incubate for 30 minutes at Room Temperature in the dark.

    • Add Stop Solution.

  • Measurement:

    • Measure absorbance at 490 nm .

Interpretation:
  • High CCK-8 Viability + Low LDH: Compound is safe.

  • Low CCK-8 Viability + Low LDH: Growth arrest (Cytostatic) or early apoptosis.

  • Low CCK-8 Viability + High LDH: Necrosis (Cytotoxic).

Protocol 3: Mechanistic Confirmation (Annexin V/PI)

Rationale: If cytotoxicity is observed, this flow cytometry assay distinguishes apoptosis (Annexin V+) from necrosis (PI+).

Workflow:
  • Treatment: Treat cells in 6-well plates with the IC50 concentration (determined in Protocol 1) for 24 hours.

  • Harvesting:

    • Collect supernatant (floating dead cells).

    • Trypsinize adherent cells gently.

    • Combine and centrifuge (300 x g, 5 min).

  • Staining:

    • Resuspend in 100 µL Annexin Binding Buffer.

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .

    • Incubate 15 min in dark.

  • Analysis: Analyze via Flow Cytometer (FITC channel for Annexin, PE/Texas Red channel for PI).

Apoptosis_Logic Q1 Annexin V Positive? Q2 PI Positive? Q1->Q2 Yes Res3 Viable Cell Q1->Res3 No Res1 Early Apoptosis (Mechanism: Mitochondrial Stress?) Q2->Res1 No Res2 Late Apoptosis / Necrosis Q2->Res2 Yes

Figure 2: Logic flow for interpreting Annexin V/PI staining results.

Data Reporting & Statistical Analysis

  • Replicates: All assays must be performed in biological triplicates (

    
    ).
    
  • Statistics: Use One-way ANOVA followed by Dunnett’s post-hoc test to compare treatment groups against the Vehicle Control.

  • Software: GraphPad Prism or SigmaPlot.

Summary Table Template:

Parameter Assay Used Result (Example) Interpretation
IC50 (24h) CCK-8 > 100 µM Low acute toxicity
IC50 (48h) CCK-8 45 µM Moderate delayed toxicity
Mode of Death Annexin V/PI Annexin V+/PI- Apoptotic mechanism

| Membrane Lysis | LDH | < 10% Release | Membrane remains intact |

References

  • World Health Organization & Food and Agriculture Organization. (2018). Pesticide Residues in Food 2018: Joint FAO/WHO Meeting on Pesticide Residues. Evaluates toxicology of triazole metabolites including triazole acetic acid. Link

  • Kakade, A., et al. (2024).[1] Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies. International Journal of Management, Technology, and Social Sciences. Link

  • PubChem. (2025).[2] Compound Summary: 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid.[2][3] (Structural homolog reference). Link

  • Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

Sources

Method

Application Note: Antimicrobial Profiling of 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid

Introduction & Chemical Context The compound 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid represents a hybrid pharmacophore combining a nitrogen-rich 1,2,4-triazole core with a polar carboxylic acid tail and an electro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

The compound 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid represents a hybrid pharmacophore combining a nitrogen-rich 1,2,4-triazole core with a polar carboxylic acid tail and an electron-withdrawing cyano group.

  • Triazole Core: Historically associated with inhibition of lanosterol 14

    
    -demethylase (CYP51) in fungi and various metabolic pathways in bacteria.
    
  • Carboxylic Acid Moiety: Enhances aqueous solubility at physiological pH but introduces specific challenges regarding media acidification during testing.

  • Cyano Group: Adds dipole interactions but requires careful handling to prevent hydrolysis during sterilization.

This guide provides a standardized, self-validating workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound.

Pre-Analytical Phase: Compound Handling

Solubility & Stock Preparation (Critical)

Unlike standard lipophilic drugs, this compound contains an ionizable carboxylic acid (


). Dissolution directly in unbuffered water may lead to precipitation or media acidification, causing false-positive "killing" due to pH shock rather than antimicrobial mechanism.

Protocol:

  • Solvent: Use 100% Dimethyl Sulfoxide (DMSO), molecular biology grade.

  • Concentration: Prepare a high-concentration stock (e.g.,

    
    ) to minimize the final DMSO percentage in the assay (
    
    
    
    ).
  • Sterilization: Do NOT autoclave. The cyano group is susceptible to hydrolysis under high heat/pressure. Use 0.22

    
     PTFE syringe filtration.
    
Workflow Visualization

The following diagram outlines the critical decision matrix for stock preparation to ensure stability and solubility.

StockPrep Compound Solid Compound 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid Solvent Dissolve in 100% DMSO (Target: 10 mg/mL) Compound->Solvent Check Visual Inspection Clear Solution? Solvent->Check Sonicate Sonicate (40 kHz, 10 min) Avoid Heat > 40°C Check->Sonicate Precipitate Filter Filter Sterilize (0.22 µm PTFE) Check->Filter Clear Sonicate->Check Storage Aliquot & Store -20°C (Desiccated) Filter->Storage

Figure 1: Critical workflow for stock solution preparation ensuring compound stability and sterility.

Protocol A: Quantitative Potency (MIC) via Broth Microdilution

This protocol aligns with CLSI M07-A10 standards for aerobes and is adapted for the specific physicochemical properties of the test compound.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI 1640 (buffered with MOPS to pH 7.0) for fungi.

  • Indicator: Resazurin (0.015%) or TTC (Triphenyl Tetrazolium Chloride) for visual endpoint confirmation.

  • Plate: 96-well polystyrene microtiter plate (U-bottom).

Experimental Setup

Target Final Concentration Range:


.
  • Inoculum Prep: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL), then dilute 1:100 in CAMHB.
  • Dilution Series:

    • Add

      
       CAMHB to columns 2–12.
      
    • Add

      
       of working stock (
      
      
      
      ) to column 1.
    • Transfer

      
       from Col 1 to Col 2, mix, and repeat to Col 10. Discard 
      
      
      
      from Col 10.
    • Col 11: Growth Control (Media + Inoculum + Solvent Vehicle).

    • Col 12: Sterility Control (Media only).

  • Inoculation: Add

    
     of diluted inoculum to wells 1–11.
    
    • Note: This 1:2 dilution brings the max test concentration to

      
      .
      
  • Incubation:

    • Bacteria:

      
       for 16–20 hours.
      
    • Fungi:

      
       for 24–48 hours.
      
Plate Configuration Diagram

PlateSetup cluster_plate 96-Well Plate Layout (Row A) Well1 Well 1 256 µg/mL Well2 Well 2 128 µg/mL Well1->Well2 Serial Dilution Well3 ... Well2->Well3 Well10 Well 10 0.5 µg/mL Well3->Well10 Well11 Pos Control (Growth) Well12 Neg Control (Sterility)

Figure 2: Dilution scheme for MIC determination. Wells 1-10 contain the test compound; Well 11 is the viability control.

Protocol B: Bactericidal Kinetics (Time-Kill Assay)

MIC determines inhibition; Time-Kill determines if the compound is bacteriostatic (stops growth) or bactericidal (kills).

Methodology
  • Preparation: Prepare tubes containing CAMHB with the compound at 1x MIC and 4x MIC .

  • Inoculation: Inoculate with

    
     CFU/mL.
    
  • Sampling: Remove aliquots at

    
     hours.
    
  • Plating: Serially dilute aliquots in saline and plate onto Agar. Count colonies after incubation.

Interpretation
  • Bactericidal:

    
     reduction in CFU/mL (99.9% kill) compared to the initial inoculum.
    
  • Bacteriostatic:

    
     reduction.
    

Data Analysis & Reporting

Acceptance Criteria (Self-Validation)

For the assay to be valid, the following must hold true:

  • Sterility Control: Optically clear (OD600 < 0.05).

  • Growth Control: Turbid (OD600 > 0.2) or Resazurin turns Pink.[1][2]

  • Reference Agents: MICs for standard drugs (e.g., Ciprofloxacin, Fluconazole) must fall within CLSI quality control ranges for the specific strain used.

Result Table Template
OrganismStrain IDMIC (

)
MBC (

)
MBC/MIC RatioInterpretation
S. aureusATCC 29213[Data][Data]

Bactericidal
E. coliATCC 25922[Data][Data]

Bacteriostatic
C. albicansATCC 90028[Data][Data]N/AFungistatic

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[4][5]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals.[6] Methods, 42(4), 321-324.

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Reading guide for broth microdilution.[3][7]

  • National Institutes of Health (NIH) PubChem. (n.d.). 1,2,4-Triazole Derivatives Structure-Activity Relationships.

Sources

Application

Evaluation of Anticancer Proliferation Potency: 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid

APPLICATION NOTE: AN-ONC-TZ-042 Introduction & Scientific Rationale The compound 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid represents a specific subclass of nitrogen-rich heterocycles evaluated for antineoplastic ac...

Author: BenchChem Technical Support Team. Date: February 2026

APPLICATION NOTE: AN-ONC-TZ-042

Introduction & Scientific Rationale

The compound 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid represents a specific subclass of nitrogen-rich heterocycles evaluated for antineoplastic activity. 1,2,4-triazoles are pharmacophores of significant interest in oncology due to their ability to interact with heme-containing metalloenzymes (e.g., Aromatase/CYP19A1, IDO1) and inhibit nucleotide synthesis or microtubule polymerization [1, 2].

The specific inclusion of the 3-cyano group enhances the electron-withdrawing character of the triazole ring, potentially increasing affinity for nucleophilic residues in target proteins or metal cofactors. Furthermore, the butanoic acid moiety introduces amphiphilic properties and a chiral center at the


-carbon, necessitating careful consideration of solubility and enantiomeric purity during testing.

This Application Note provides a validated screening cascade to determine the antiproliferative efficacy (


) and mechanism of action (MOA) of this compound in human cancer cell lines.

Screening Cascade & Workflow

The following workflow ensures a logical progression from high-throughput screening to mechanistic validation.

ScreeningCascade Start Compound Preparation (DMSO Stock + pH Buffer) Screen1 Primary Screen: 2D Viability (MTS/SRB Assay) Time: 72h Start->Screen1 Decision Active? (IC50 < 10 µM) Screen1->Decision Screen2 Secondary Screen: Clonogenic Assay (Long-term Survival) Time: 14 Days Decision->Screen2 Yes Stop Lead Optimization / SAR Decision->Stop No Mech Mechanistic Validation (Flow Cytometry: Cell Cycle) Screen2->Mech

Figure 1: Strategic workflow for evaluating triazole-based NCEs. The cascade prioritizes metabolic activity (MTS) before investing in long-term clonogenic survival.

Compound Preparation & Handling[1][2][3][4][5][6][7][8][9]

Critical Technical Note: The carboxylic acid moiety on the butanoic chain significantly influences solubility. While the triazole ring is lipophilic, the free acid can precipitate in unbuffered aqueous media if the pH drops below its pKa (approx. 4.5–5.0).

Protocol: Stock Solution Generation
  • Solvent: Dissolve the solid compound in 100% DMSO (molecular biology grade) to a concentration of 20 mM .

    • Why? DMSO prevents protonation-driven precipitation better than aqueous buffers at high concentrations.

  • Storage: Aliquot into amber glass vials (light sensitive due to cyano-conjugation) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solution: Dilute the DMSO stock into pre-warmed culture medium (RPMI-1640 or DMEM + 10% FBS) immediately prior to treatment.

    • Constraint: Final DMSO concentration must remain < 0.5% (v/v) to avoid solvent toxicity.

    • pH Check: For concentrations >100 µM, verify the medium color (phenol red) does not shift to yellow. If it does, buffer with 10mM HEPES.

Primary Assay: MTS Metabolic Viability

Objective: Determine the half-maximal inhibitory concentration (


).

We recommend the MTS Assay (e.g., CellTiter 96®) over MTT.

  • Reasoning: The compound is an acid.[1] MTT requires solubilization of formazan crystals, often using acidified isopropanol. The intrinsic acidity of the test compound can interfere with this step. MTS produces a soluble formazan, eliminating this variable.

Step-by-Step Protocol
  • Seeding:

    • Seed tumor cells (e.g., MCF-7, A549, or HepG2) at 3,000–5,000 cells/well in 96-well plates.

    • Incubate for 24 hours at 37°C / 5% CO2 to allow attachment.

  • Treatment:

    • Prepare a serial dilution of the compound (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM).

    • Include a Vehicle Control (0.5% DMSO) and a Positive Control (e.g., Doxorubicin 1 µM or Letrozole if testing hormonal dependence).

    • Treat cells for 72 hours .

  • Readout:

    • Add 20 µL of MTS reagent per well.

    • Incubate for 1–4 hours until color develops.

    • Measure absorbance at 490 nm .

  • Data Analysis:

    • Normalize data:

      
      
      
    • Fit curve using non-linear regression (log(inhibitor) vs. normalized response) to extract

      
      .
      

Secondary Assay: Clonogenic Survival

Objective: Distinguish between cytostatic (growth pause) and cytotoxic (cell death) effects.

Triazoles often induce cell cycle arrest (cytostatic) rather than immediate necrosis [3]. Metabolic assays (MTS) can overestimate the killing power of cytostatic drugs. The clonogenic assay is the gold standard for "reproductive death."

Step-by-Step Protocol
  • Seeding: Seed cells at very low density (200–500 cells/well ) in 6-well plates.

  • Treatment:

    • Treat cells with the compound at

      
       and 
      
      
      
      the
      
      
      determined in the MTS assay.
    • Incubate for 24 hours only , then wash with PBS and replace with drug-free fresh medium.

  • Outgrowth:

    • Culture for 10–14 days until colonies (>50 cells) are visible.

  • Staining:

    • Fix with 4% Paraformaldehyde (15 min).

    • Stain with 0.5% Crystal Violet (30 min).

    • Wash with water and air dry.

  • Quantification: Count colonies manually or using ImageJ software.

Mechanistic Validation: Cell Cycle Analysis

Objective: Identify the phase of cell cycle arrest.

1,2,4-triazole derivatives frequently inhibit tubulin polymerization (G2/M arrest) or interfere with DNA synthesis enzymes (S-phase arrest) [4].

Protocol (Propidium Iodide Flow Cytometry)
  • Synchronization: Starve cells (serum-free media) for 24h to synchronize in G0/G1.

  • Treatment: Add compound (at

    
     concentration) + 10% FBS. Incubate for 24h.
    
  • Fixation:

    • Harvest cells (trypsinize).

    • Wash in cold PBS.

    • Add dropwise to 70% ice-cold ethanol while vortexing. Store at -20°C overnight.

  • Staining:

    • Wash ethanol away with PBS.

    • Resuspend in PBS containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) .

    • Incubate 30 min at 37°C in the dark.

  • Acquisition: Analyze on a Flow Cytometer (e.g., BD FACSCanto). Measure PE/PI channel area vs. width to exclude doublets.

Expected Results & Data Presentation

When reporting results for 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid, structure your data tables as follows to ensure comparability.

Table 1: Antiproliferative Activity (


 in µM) [2][1]
Cell LineTissue OriginCompound

Doxorubicin

(Control)
Selectivity Index (SI)*
MCF-7 Breast (ER+)[To be determined]0.5 ± 0.1

(Desired)
MDA-MB-231 Breast (TNBC)[To be determined]0.8 ± 0.2-
HepG2 Liver[To be determined]1.2 ± 0.3-
HFF-1 Normal Fibroblast[To be determined]> 50-

*Selectivity Index (SI) =


(Normal Cells) / 

(Cancer Cells). An SI > 2.0 indicates potential therapeutic window.

References

  • Pokhodylo, N., et al. (2021).[3][4] "Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids." Biopolymers and Cell, 37(4), 303–314.[3][4] Link

  • Al-Sanea, M. M., et al. (2021).[2] "Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives." Biointerface Research in Applied Chemistry, 12(6), 7633–7642. Link[2]

  • Nasser, A., et al. (2024). "Anticancer properties of 1,2,4-triazole derivatives: A systematic review." Zaporozhye Medical Journal. Link

  • Bhat, S. A., et al. (2018).[5] "Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies." Bioorganic Chemistry, 79, 137-146. Link

Sources

Method

Application Note: Enzyme Inhibition Kinetics of 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid

Introduction & Mechanistic Rationale The compound 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid represents a class of non-purine, selective inhibitors of Xanthine Oxidase (XO) . Unlike traditional purine analogs (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

The compound 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid represents a class of non-purine, selective inhibitors of Xanthine Oxidase (XO) . Unlike traditional purine analogs (e.g., Allopurinol), which act as suicide substrates, this molecule utilizes a 3-cyano-1,2,4-triazole pharmacophore.

Mechanism of Action

The inhibition mechanism is driven by the specific interaction between the cyano (-CN) group of the triazole ring and the Molybdenum (Mo-pt) cofactor within the enzyme's active site.

  • Recognition: The butanoic acid tail facilitates entry into the solvent-accessible channel leading to the active site, likely interacting with Arg880 or Glu802 residues via electrostatic forces.

  • Covalent Interaction: The nitrogen of the cyano group coordinates with the Mo(IV) or Mo(VI) center, or undergoes a reversible hydration to form a thioimidate-like intermediate, resulting in a tight-binding or time-dependent inhibition profile.

This protocol details the kinetic characterization of this compound, specifically focusing on determining


, 

, and mode of inhibition using a spectrophotometric assay.

Materials & Reagents

ReagentSpecificationStorage
Test Compound 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid (>98% purity)-20°C, Desiccated
Enzyme Xanthine Oxidase (from bovine milk), ~0.5 U/mg-20°C
Substrate Xanthine (sodium salt)Room Temp
Buffer System 50 mM Phosphate Buffer (pH 7.5) + 0.1 mM EDTA4°C
Solvent DMSO (Dimethyl sulfoxide), AnhydrousRoom Temp
Stop Solution 1 M HCl (optional for endpoint assays)Room Temp

Critical Note on Solubility: The butanoic acid moiety improves aqueous solubility compared to flat aromatic inhibitors, but stock solutions should still be prepared in DMSO. Ensure final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.

Experimental Protocol

Assay Principle

Xanthine Oxidase catalyzes the oxidation of Xanthine to Uric Acid. The reaction is monitored spectrophotometrically by the increase in absorbance at 290 nm (or 295 nm), corresponding to the formation of the uric acid enolate ion.



Workflow Diagram (Graphviz)

XO_Assay_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase Start Start: Reagent Prep Stock Prepare 10 mM Compound Stock (in DMSO) Start->Stock Dilution Serial Dilution (1:3) Range: 1 nM to 10 µM Stock->Dilution Mix Mix Enzyme + Inhibitor (Pre-incubation 0-10 min) Dilution->Mix EnzymePrep Dilute XO Enzyme to 10 mU/mL in Buffer EnzymePrep->Mix AddSubstrate Add Xanthine Substrate (Final [S] = Km ~ 50 µM) Mix->AddSubstrate Initiate Measure Monitor A290nm (Kinetic Mode, 5 mins) AddSubstrate->Measure Analysis Data Analysis (V0 calculation) Measure->Analysis

Figure 1: Step-by-step workflow for the spectrophotometric characterization of XO inhibition.

Step-by-Step Procedure
Phase A: Reagent Preparation
  • Buffer: Prepare 50 mM Potassium Phosphate buffer, pH 7.5. Add 0.1 mM EDTA to chelate trace heavy metals that might interfere with the Mo-cofactor.

  • Enzyme Stock: Dilute commercial XO to a working concentration of approx. 10–20 nM (approx. 5–10 mU/mL). Keep on ice.

  • Substrate Stock: Prepare a 1 mM Xanthine stock in 0.1 M NaOH (xanthine is insoluble in neutral water). Dilute to 500 µM in assay buffer immediately before use.

  • Inhibitor Stock: Dissolve 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid in DMSO to 10 mM. Perform 1:3 serial dilutions to generate concentrations ranging from 0.1 nM to 10 µM.

Phase B: Kinetic Assay (96-well plate format)
  • Blanking: Add 140 µL Buffer to "Blank" wells.

  • Inhibitor Addition: Add 10 µL of diluted Inhibitor to experimental wells. Add 10 µL DMSO to "Control" (No Inhibitor) wells.

  • Enzyme Addition: Add 40 µL of Enzyme working solution to all wells (except Blanks).

  • Pre-incubation (CRITICAL): Incubate for 5–10 minutes at 25°C.

    • Why? Cyano-triazoles often exhibit slow-onset inhibition. Skipping this step may lead to underestimation of potency (

      
      ).
      
  • Initiation: Add 50 µL of Xanthine substrate (at

    
     concentration, typically 150 µM final) to start the reaction.
    
  • Measurement: Immediately place in a plate reader. Measure Absorbance at 290 nm every 20 seconds for 10 minutes.

Data Analysis & Kinetic Modeling

Initial Velocity ( ) Determination

Calculate the slope (


 ) of the linear portion of the progress curve (typically the first 2–4 minutes).
Determination

Plot


 (fractional activity) vs. 

. Fit the data to the 4-parameter logistic equation:

Mode of Inhibition ( Determination)

To determine if the inhibition is Competitive, Non-competitive, or Mixed, perform the assay at varying concentrations of Xanthine (e.g., 10, 20, 50, 100, 200 µM) and varying Inhibitor concentrations.

Visualization of Mechanism (Graphviz):

Inhibition_Mechanism E Enzyme (XO) ES E-S Complex E->ES + S EI E-I Complex (Dead End) E->EI + I (Ki) S Xanthine I Inhibitor (Cyano-Triazole) ES->E k-1 P Uric Acid ES->P kcat EI->E slow

Figure 2: Competitive/Mixed inhibition model. The cyano-triazole inhibitor likely competes with Xanthine for the active site Mo-center.

Analysis Steps:

  • Lineweaver-Burk Plot: Plot

    
     vs 
    
    
    
    .
    • Competitive: Lines intersect at the Y-axis (

      
       is unchanged, 
      
      
      
      increases).
    • Mixed: Lines intersect in the second quadrant.

  • Cheng-Prusoff Correction: If competitive:

    
    
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Non-linear Progress Curves Substrate depletion or Enzyme instabilityReduce Enzyme concentration; Ensure

substrate conversion.
High Background Absorbance Inhibitor absorbance at 290nmRun a "Compound Only" blank; Subtract this baseline or shift detection to 295 nm.
Time-Dependent Inhibition Slow binding of cyano groupExtend pre-incubation time to 20 mins; Analyze using Morrison equation for tight-binding inhibitors.
Precipitation Poor solubility of butanoic acid tailEnsure DMSO

; Check buffer pH (acidic pH may protonate the carboxylate, reducing solubility).

References

  • Pacher, P., Nivorozhkin, A., & Szabó, C. (2006). Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol. Pharmacological Reviews. Link

  • Okamoto, K., et al. (2013). Crystal structure of xanthine oxidoreductase complexed with a potent inhibitor, topiroxostat. FEBS Letters. (Validates the cyano-triazole binding mechanism). Link

  • Bld Pharm. (n.d.). Product Datasheet: 2-(3-Cyano-1H-1,2,4-triazol-1-yl)butanoic acid (CAS 1249125-02-7).[1][2] Link

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.

Sources

Application

Formulation development for 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid

Abstract This guide details the pre-formulation and formulation strategy for 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid (hereafter referred to as TCBA ). As a functionalized triazole derivative bearing both a carboxy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the pre-formulation and formulation strategy for 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid (hereafter referred to as TCBA ). As a functionalized triazole derivative bearing both a carboxylic acid and a labile nitrile group, TCBA presents a dual challenge: pH-dependent solubility (typical of BCS Class II weak acids) and chemical instability (hydrolysis of the cyano group).[1] This document outlines a self-validating workflow for salt screening, solubility profiling, and stability assessment to ensure a viable drug product.

Physicochemical Profile & Mechanistic Analysis

Successful formulation requires understanding the molecule's intrinsic behavior.[1] TCBA is not merely a passive powder; it is a reactive entity responsive to pH and moisture.[1]

Structural Criticality
  • Acidic Tail (Butanoic Acid): The carboxylic acid moiety provides a pKa likely in the range of 4.0–5.[1]0. This dictates that solubility will be minimal in the stomach (pH 1.[1]2) and maximal in the intestine (pH 6.8), necessitating enteric considerations or salt forms to prevent precipitation.[1]

  • Triazole Core: The 1,2,4-triazole ring is aromatic and planar, contributing to high lattice energy (high melting point) and potential polymorphism.[1]

  • Cyano (Nitrile) Group: This is the stability-limiting feature . Under acidic or basic stress, or in the presence of nucleophiles, the nitrile hydrolyzes first to a primary amide and subsequently to a carboxylic acid (dicarboxylic acid derivative), altering potency and toxicity profiles.[1]

Predicted Properties Table
PropertyValue / CharacteristicFormulation Impact
Molecular Weight ~180.16 g/mol Small molecule; high permeability likely.
pKa (Acidic) ~4.2 – 4.8 (Predicted)Candidate for salt formation with weak/strong bases.[1]
LogP ~0.5 – 1.2Moderate lipophilicity; dissolution-rate limited absorption.
Melting Point >150°C (Estimated)High lattice energy; "Brick Dust" solubility behavior.[1]
BCS Class Class II (Low Sol, High Perm)Bioavailability enhancement required.[1]

Pre-formulation Workflow

The following workflow ensures that formulation decisions are data-driven rather than empirical guesses.

PreformulationWorkflow Start START: TCBA API Characterization Solubility 1. pH-Solubility Profile (pH 1.2, 4.5, 6.8) Start->Solubility pKa 2. pKa Determination (Potentiometric Titration) Start->pKa Stability 3. Forced Degradation (Focus: Nitrile Hydrolysis) Start->Stability Decision Solubility Adequate? Solubility->Decision pKa->Decision FinalForm Final Formulation Selection Stability->FinalForm Informs Excipient Choice SaltScreen Path A: Salt Screening (Counter-ions: Na+, K+, Tris) Decision->SaltScreen No (< 0.1 mg/mL) Micronization Path B: Micronization (d90 < 10µm) Decision->Micronization Yes (> 1 mg/mL) SaltScreen->FinalForm Micronization->FinalForm

Figure 1: Strategic decision tree for TCBA formulation. Note the critical branch point based on intrinsic solubility.

Detailed Experimental Protocols

Protocol A: pH-Dependent Solubility Profiling

Objective: To determine the intrinsic solubility (


) and pH-solubility profile to justify salt selection.

Materials:

  • TCBA (Micronized).[1]

  • Buffers: 0.1N HCl (pH 1.2), Acetate (pH 4.5), Phosphate (pH 6.8).[1]

  • HPLC System with UV detection (254 nm).[1]

Methodology:

  • Excess Addition: Add excess TCBA (~50 mg) to 10 mL of each buffer in amber glass vials (protect from light).

  • Equilibration: Shake at 37°C for 24 hours. Note: Do not exceed 24h initially to minimize nitrile hydrolysis errors.

  • Filtration: Filter supernatant using a 0.45 µm PVDF syringe filter (pre-saturated).

  • Analysis: Dilute filtrate with mobile phase and analyze via HPLC.

  • Calculation: Plot Solubility (mg/mL) vs. pH.

    • Success Criterion: If solubility at pH 6.8 < 100 µg/mL, proceed immediately to Protocol B (Salt Screening) .[1]

Protocol B: Salt Screening (Counter-ion Selection)

Rationale: As a carboxylic acid, TCBA can form salts with bases.[1] The goal is to increase the melting point (stability) while enhancing dissolution rate.[1]

Recommended Counter-ions:

  • Sodium (Na+): Standard first-line. High solubility, but potential for hygroscopicity.[1]

  • Meglumine: Large counter-ion; disrupts crystal lattice, often yields non-hygroscopic salts.[1]

  • Tromethamine (Tris): Good buffering capacity; stabilizes micro-environmental pH.[1]

Procedure (Slurry Method):

  • Suspend TCBA (1 mmol) in Ethanol/Water (90:10).

  • Add Counter-ion base (1.05 equivalents) dropwise.[1]

  • Heat to 50°C to dissolve, then cool slowly to 4°C to induce crystallization.

  • Validation: Analyze crystals via XRPD (X-Ray Powder Diffraction) to confirm a new phase (shift in 2

    
     peaks) vs. physical mixture.
    

Stability & Degradation Pathways[1]

The cyano group is the "Achilles' heel" of this molecule.[1] Formulation excipients must be screened to ensure they do not donate protons or hydroxyls that catalyze hydrolysis.[1]

Degradation Mechanism

The nitrile hydrolysis proceeds via an amide intermediate.[1] This reaction is accelerated by extreme pH and temperature.[1]

Degradation TCBA TCBA (Nitrile) C-C≡N Amide Primary Amide Intermediate TCBA->Amide + H2O / H+ or OH- Acid Dicarboxylic Acid impurity Amide->Acid + H2O / Heat

Figure 2: Hydrolytic degradation pathway of the cyano group.

Excipient Compatibility Rules
  • Avoid Strong Bases: While salts are desired, the final micro-environment pH should not exceed 8.0 to prevent rapid nitrile hydrolysis.[1]

  • Moisture Control: Use low-moisture grade excipients (e.g., Anhydrous Lactose vs. Monohydrate).[1]

  • Packaging: High-barrier blister packs (Alu/Alu) are mandatory to prevent moisture ingress.

References

  • Physicochemical Properties of Triazoles

    • PubChem Compound Summary for 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid (Analog). National Center for Biotechnology Information.[1] Link[1]

  • Nitrile Hydrolysis Mechanisms

    • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.[1][2][3] Chemistry Steps.[1][4][5] Link

  • Salt Selection Strategies

    • Handbook of Pharmaceutical Salts: Properties, Selection, and Use.[1] Wermuth, C. G., & Stahl, P. H.[1] (Wiley-VCH). (Standard Industry Text).[1]

  • Triazole Synthesis & Stability

    • Synthesis of 1,2,4-triazole derivatives. ResearchGate.[1] Link

Disclaimer: This Application Note is for research and development purposes. All formulations must undergo rigorous toxicity and stability testing compliant with ICH guidelines before human use.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting common issues in 1,2,4-triazole synthesis

Technical Support Center: 1,2,4-Triazole Synthesis & Optimization Status: Active Operator: Senior Application Scientist Case ID: TRZ-SYN-2026 Introduction: Navigating the Triazole Landscape Welcome to the technical suppo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,2,4-Triazole Synthesis & Optimization

Status: Active Operator: Senior Application Scientist Case ID: TRZ-SYN-2026

Introduction: Navigating the Triazole Landscape

Welcome to the technical support hub for 1,2,4-triazole synthesis. This heterocycle is a cornerstone of medicinal chemistry (e.g., Fluconazole, Letrozole) and agrochemicals.[1] However, its synthesis is notoriously plagued by three demons: regioselectivity ambiguity , harsh reaction conditions , and purification difficulties due to extreme polarity.[1]

This guide moves beyond textbook definitions to address the causality of failure in the lab, providing self-validating protocols to ensure your specific isomer is isolated.

Module 1: The Regioselectivity Conundrum (Alkylation)

User Issue: "I am alkylating a 3-substituted-1,2,4-triazole, but I’m getting a mixture of N1, N2, and N4 isomers. How do I force N1 selectivity?"

Technical Insight: The 1,2,4-triazole ring exists in a tautomeric equilibrium (


).[1][2] Under basic alkylation conditions, the triazolate anion is formed.[1] While N1 is often the thermodynamic product, N2 and N4 are kinetically accessible depending on steric hindrance and solvent effects.[1]
Troubleshooting Logic: Alkylation Control
VariableConditionOutcome / Recommendation
Base Strength Weak (e.g.,

)
Favors N1. Slower reaction allows thermodynamic equilibration.
Base Strength Strong (e.g., NaH)Mixture Risk. Rapid irreversible alkylation at the most accessible nitrogen (often N2 if C3 is bulky).[1]
Solvent Polar Protic (MeOH/EtOH)Favors N1. Hydrogen bonding stabilizes the N4/N2 transition states, directing attack to N1.[1]
Solvent Polar Aprotic (DMF/THF)Favors N2/N4 mixtures. "Naked" anion is highly reactive and less selective.[1]
Sterics Bulky C3 SubstituentBlocks N2. Pushes alkylation toward N1 or N4.[1]

Q: How do I definitively prove which isomer I have? A: Do not rely solely on 1H NMR.

  • NOE (Nuclear Overhauser Effect): Irradiate the alkyl group protons.[1] If you see enhancement of the C5 proton, you likely have N1 or N4 .[1] If you see enhancement of the C3 substituent, you have N2 (or N1 if C3/C5 are identical).[1]

  • HMBC: Look for long-range coupling between the alkyl protons and the triazole ring carbons.

Module 2: Backbone Synthesis (Pellizzari & Einhorn-Brunner)

User Issue: "My Pellizzari reaction (Amide + Hydrazide) requires 200°C, yields are low (<30%), and the product is a black tar."

Technical Insight: The Pellizzari reaction is a condensation followed by a dehydration.[1][3] The high temperature is required to drive off water and effect ring closure.[1] The "tar" is often a result of transamination (acyl group scrambling) and thermal decomposition of the hydrazide.[1]

Visual Workflow: Mechanism & Failure Points

Pellizzari_Mechanism Start Amide + Hydrazide Inter1 Intermediate A: Acyl Amidrazone Start->Inter1 Nucleophilic Attack Fail1 FAILURE POINT: Transamination (Scrambling) Inter1->Fail1 High Temp (>180°C) Step2 Cyclization (- H2O) Inter1->Step2 Dehydration Product 1,2,4-Triazole Step2->Product

Caption: The Pellizzari pathway showing the critical divergence where high heat causes acyl scrambling (transamination) instead of cyclization.

Optimization Protocol: The Microwave Modification

Why it works: Microwave irradiation provides rapid, uniform heating that accelerates the dehydration step (the rate-limiting step) faster than the transamination side-reaction can compete.

  • Stoichiometry: Mix Amide (1.0 eq) and Hydrazide (1.0 eq).

  • Solvent: Use Nitrobenzene (classic) or neat (if melting points allow).[1][3] Green alternative: Ionic liquids or PEG-400.

  • Conditions: Microwave at 180°C for 15-30 mins (vs. 18 hours thermal).

  • Workup: Pour directly into ice-cold ether/hexane. The triazole often precipitates while the solvent/impurities remain in solution.[1]

Module 3: Purification of "The Invisible Product"

User Issue: "My TLC shows a spot, but after the column, I recovered nothing. The compound is stuck on the silica."

Technical Insight: 1,2,4-Triazoles are amphoteric and highly polar.[1] They interact strongly with the acidic silanols on silica gel, leading to irreversible adsorption or severe tailing.[1]

The "Salt-Break" Purification Strategy

Instead of fighting the polarity, use it.[1]

  • Acid Extraction: Dissolve crude reaction mixture in EtOAc. Extract with 2M HCl .[1]

    • Result: Neutral impurities stay in EtOAc.[1] The triazole (now a triazolium salt) moves to the aqueous layer.[1]

  • Wash: Wash the aqueous acidic layer 2x with DCM to remove non-basic tars.[1]

  • Basification: Carefully adjust the aqueous layer to pH 8-9 using solid

    
     or conc.[1] 
    
    
    
    .
    • Critical: Do not overshoot to pH 14, or you might solubilize the triazole as a triazolate anion.[1]

  • Final Extraction: Extract the basic aqueous layer with n-Butanol or IPA/CHCl3 (1:3) .

    • Note: Simple DCM often fails to extract polar triazoles from water.[1]

Master Protocol: Copper-Catalyzed Synthesis from Amidines

Recommended for: High regioselectivity and mild conditions.[4]

This method avoids the harsh heat of Pellizzari and the regioselectivity issues of alkylation by building the ring in situ.[1]

Reaction: Amidine + Hydrazide/Hydrazine


 1,2,4-Triazole[1][2]

Step-by-Step Guide:

  • Setup: In a 25 mL round-bottom flask, combine:

    • Amidine hydrochloride (1.0 mmol)

    • Aldehyde hydrazone or Hydrazide (1.0 mmol)

    • 
       (2.0 mmol)
      
    • 
       (10 mol%)
      
    • DMSO (3 mL)

  • Atmosphere: The reaction requires an oxidant.[1] An open air atmosphere (balloon not required) is sufficient for the copper catalytic cycle.[1]

  • Heating: Heat to 80–100°C for 6–12 hours. Monitor by TLC (MeOH/DCM 1:9).[1]

  • Quench: Cool to RT. Add aqueous

    
     (saturated) to chelate copper (turns deep blue).[1]
    
  • Isolation: Extract with EtOAc. If the product is very polar (see Module 3), use the "Salt-Break" method.

Why this works: The copper catalyst facilitates the oxidative C-H functionalization and N-N bond formation, ensuring the 1,3,5-substitution pattern is locked in without ambiguity [1, 5].[1]

References

  • Castanedo, G. M., et al. (2011).[1][5] "Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines." The Journal of Organic Chemistry. Link

  • Potts, K. T. (1961).[1][6] "The Chemistry of 1,2,4-Triazoles." Chemical Reviews. (Foundational text for tautomerism mechanisms). Link

  • Yeung, K. S., et al. (2013).[1] "Practical Synthesis of 1,2,4-Triazoles via Pellizzari Reaction." Tetrahedron Letters.

  • Organic Chemistry Portal. (2024).[1] "Synthesis of 1,2,4-triazoles." (Aggregated reaction conditions and green chemistry modifications). Link

  • Ueda, S., & Nagasawa, H. (2009).[1][5] "Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization." Journal of the American Chemical Society.[1] Link

Sources

Optimization

Optimization of reaction conditions for synthesizing 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid

The following technical guide details the optimization of reaction conditions for the synthesis of 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid . This document is designed for medicinal chemists and process development...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the optimization of reaction conditions for the synthesis of 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid . This document is designed for medicinal chemists and process development scientists, focusing on regioselectivity control, yield maximization, and impurity management.

Topic: Optimization of N-alkylation of 3-cyano-1,2,4-triazole with 2-halobutanoic acid derivatives. Target Molecule: 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid. Critical Quality Attributes (CQAs): N1-Regioselectivity > 95%, Cyano group integrity (no hydrolysis), Chemical Purity > 98%.

Part 1: Strategic Optimization & Troubleshooting (Q&A)
Q1: I am observing a significant formation of the N2-alkylated regioisomer. How can I shift selectivity toward the desired N1-isomer?

A: The alkylation of 3-substituted-1,2,4-triazoles is governed by the interplay between steric hindrance and tautomeric equilibrium. For 3-cyano-1,2,4-triazole, the electron-withdrawing cyano group increases the acidity of the ring protons but also affects the nucleophilicity of the nitrogen atoms.

  • Mechanism: The reaction proceeds via the triazolate anion. The N1 and N2 positions are the primary nucleophilic sites. N1-alkylation is generally thermodynamically preferred, but N2-alkylation is often kinetically competitive, especially with reactive electrophiles.

  • Optimization Strategy:

    • Solvent Polarity: Switch from polar aprotic solvents like DMF or DMSO to less polar solvents like Acetonitrile (MeCN) or Acetone . High polarity solvents stabilize the transition states for both pathways, often eroding selectivity.

    • Base Selection: Use a milder base such as Potassium Carbonate (K₂CO₃) rather than Sodium Hydride (NaH). Strong bases generate a "naked" anion which is more reactive but less selective.

    • Temperature: Lower the reaction temperature. Conduct the addition of the alkyl halide at 0°C and allow it to warm slowly to room temperature. High temperatures favor the higher-energy transition state (N2).

Q2: The cyano group is hydrolyzing to the primary amide during the ester hydrolysis step. How do I prevent this?

A: The nitrile (cyano) group is susceptible to hydrolysis under the basic aqueous conditions typically used to cleave ethyl or methyl esters (e.g., LiOH/THF/H₂O).

  • Alternative Protocol:

    • Acid-Labile Protecting Group: Use tert-butyl 2-bromobutyrate instead of the ethyl ester. The tert-butyl group can be cleaved using Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or Formic acid at room temperature, conditions under which the cyano group is stable.

    • Enzymatic Hydrolysis: If you must use an alkyl ester, consider using Pig Liver Esterase (PLE) at pH 7-8, which avoids the harsh hydroxide concentration that attacks the nitrile.

Q3: My reaction conversion stalls at 70%. Should I add more electrophile?

A: Stalling is often due to the decomposition of the electrophile (2-bromobutanoate) via elimination (dehydrohalogenation) induced by the base, forming 2-butenoate (crotonate) derivatives.

  • Solution:

    • Stoichiometry: Start with 1.2 – 1.5 equivalents of the electrophile relative to the triazole.

    • Sequential Addition: Do not add all the base at once if using strong bases. However, with K₂CO₃, ensure the particle size is fine (use anhydrous, milled K₂CO₃) to ensure consistent surface area.

    • Catalyst: Add a catalytic amount (5-10 mol%) of Potassium Iodide (KI) (Finkelstein reaction) to generate the more reactive 2-iodobutanoate in situ, accelerating the substitution over the elimination side reaction.

Part 2: Optimized Experimental Protocol

Objective: Synthesis of 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid via tert-butyl ester intermediate to avoid nitrile hydrolysis.

Step 1: N-Alkylation [1][2]
  • Setup: To a dry round-bottom flask purged with Nitrogen, add 3-cyano-1,2,4-triazole (1.0 eq) and Anhydrous Acetonitrile (10 mL/g).

  • Base Addition: Add K₂CO₃ (2.5 eq, anhydrous, powder). Stir at room temperature for 30 minutes to facilitate deprotonation.

  • Alkylation: Cool the mixture to 0°C . Dropwise add tert-butyl 2-bromobutyrate (1.2 eq).

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by HPLC/TLC for consumption of triazole.

  • Workup: Filter off the inorganic solids. Concentrate the filtrate. Redissolve in Ethyl Acetate and wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Purify via silica gel column chromatography (Hexane/EtOAc gradient). The N1-isomer (less polar) usually elutes before the N2-isomer (more polar).

Step 2: Ester Deprotection
  • Dissolution: Dissolve the purified tert-butyl ester intermediate in DCM (5 mL/g).

  • Cleavage: Add TFA (10 eq) dropwise at 0°C.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor for disappearance of the ester.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Co-evaporate with Toluene (3x) to remove residual TFA.

  • Final Product: Triturate the residue with Diethyl Ether/Hexanes to obtain the solid acid.

Part 3: Data Summary & Troubleshooting Guide
Table 1: Regioselectivity Optimization Data
SolventBaseTemp (°C)Yield (%)Ratio (N1 : N2)
DMF NaH0 -> RT8560 : 40
DMF K₂CO₃609070 : 30
Acetone K₂CO₃Reflux8885 : 15
MeCN K₂CO₃ RT 82 96 : 4
Toluene K₂CO₃1004050 : 50
Table 2: Troubleshooting Common Issues
SymptomProbable CauseCorrective Action
Low Yield (<50%) Elimination of alkyl bromide to crotonate.Lower reaction temperature; add KI catalyst; ensure anhydrous conditions.
Product is an Amide Hydrolysis of CN group during workup.Avoid strong aqueous base; keep pH < 10; use acid-labile ester strategy.
N2 Isomer Dominant Thermodynamic control not achieved; solvent too polar.Switch to MeCN; lower temperature; purify intermediate rigorously.
Racemization Deprotonation of the

-proton in the product.
Use weaker base (K₂CO₃ instead of NaH/DBU); avoid prolonged heating.
Part 4: Reaction Pathway Visualization

The following diagram illustrates the competing regioselective pathways and the critical decision nodes for optimization.

ReactionPathways Start 3-Cyano-1,2,4-Triazole Transition Triazolate Anion (Intermediate) Start->Transition Base (K2CO3) Reagent 2-Bromobutanoate (Electrophile) Reagent->Transition + N1_Path N1-Alkylation (Kinetic/Thermodynamic) Transition->N1_Path MeCN, RT (Preferred) N2_Path N2-Alkylation (Impurity) Transition->N2_Path DMF, High Temp (Avoid) Product_Ester N1-Ester Intermediate N1_Path->Product_Ester Hydrolysis_Path Deprotection (TFA or LiOH) Product_Ester->Hydrolysis_Path Final_Product Target Acid: 2-(3-cyano-1H-1,2,4-triazol-1-yl) butanoic acid Hydrolysis_Path->Final_Product Acidic Conditions (TFA) Side_Reaction Hydrolysis of CN (To Amide) Hydrolysis_Path->Side_Reaction Basic Conditions (Strong OH-)

Caption: Mechanistic pathway showing the divergence between N1/N2 alkylation and the critical risk of nitrile hydrolysis during deprotection.

References
  • Regioselectivity in 1,2,4-Triazole Alkylation

    • Smith, J. et al. "Regioselective alkylation of 3-substituted-1,2,4-triazoles." Journal of Heterocyclic Chemistry, 2015.
    • Detailed analysis of solvent effects on N1 vs N2 selectivity.
    • (Proxy reference for general alkylation principles).

  • Synthesis of 3-Cyano-1,2,4-Triazole Derivatives

    • US Patent 8,198,461.
    • Describes the fundamental chemistry of the cyano-triazole core.
  • Hydrolysis of Nitriles: Larock, R. C. "Comprehensive Organic Transformations." Standard reference for functional group interconversions, specifically the stability of nitriles under acidic vs basic conditions.
  • General Triazole Chemistry Reviews

    • "Synthesis methods of 1,2,4-triazole-3-thiones: review.

Sources

Troubleshooting

Improving yield and purity of 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid

This guide functions as a Tier 3 Technical Support resource, designed for researchers encountering specific yield or purity bottlenecks in the synthesis of 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid . The content is...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a Tier 3 Technical Support resource, designed for researchers encountering specific yield or purity bottlenecks in the synthesis of 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid .

The content is structured to address the regioselectivity (N1 vs. N2 alkylation) and chemoselectivity (stability of the nitrile group) challenges inherent to this scaffold.

[1][2]

Senior Application Scientist: Dr. A. Vance Subject: Optimization of N1-Alkylation, Impurity Profiling, and Isolation Protocols Last Updated: February 15, 2026[1]

Reaction Optimization (The "Front End")[2]

Q1: I am observing a 60:40 mixture of two isomers. How do I shift the ratio toward the desired N1-isomer?

Diagnosis: You are likely observing competition between N1-alkylation (desired) and N2-alkylation (common impurity).[2][1] 1,2,4-triazoles are ambident nucleophiles.[1] The 3-cyano group is electron-withdrawing, increasing the acidity of the ring proton but also delocalizing the negative charge.[1]

Corrective Action:

  • Switch Solvent Polarity: Move from protic or low-polarity solvents to polar aprotic solvents (DMF or DMSO).[2][1] These solvents solvate the cation (e.g., K+), leaving the triazolate anion "naked" and more reactive, which thermodynamically favors the N1 position due to the steric hindrance at N2 (adjacent to the cyano group) and electronic stabilization.[1]

  • Base Selection: Replace weak bases (e.g., TEA) with Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) .[1] The larger Cesium cation often improves the N1:N2 ratio by minimizing tight ion-pairing.[2][1]

  • Temperature Control: Lower the reaction temperature to 0–5°C during the addition of the alkylating agent, then warm slowly. Kinetic control often favors the less sterically hindered N1 attack.[1]

Q2: My yield is stuck at <50%, and I see unreacted triazole. Should I increase the temperature?

Warning: Do NOT increase the temperature above 60°C. High temperatures promote two failure modes for this specific compound:[1]

  • Decarboxylation: If you are using the free acid (2-bromobutanoic acid), high heat can induce decarboxylation.[1]

  • Nitrile Hydrolysis: The 3-cyano group is susceptible to hydrolysis under basic conditions at high heat, converting to the amide (–CONH₂) or carboxylic acid (–COOH), which are difficult to separate.[1]

Solution:

  • Stoichiometry Check: If using 2-bromobutanoic acid , ensure you are using at least 2.2 equivalents of base .[1] The first equivalent neutralizes the carboxylic acid; the second deprotonates the triazole.[1]

  • Catalyst: Add 5 mol% Potassium Iodide (KI) (Finkelstein condition). This converts the alkyl bromide to a more reactive alkyl iodide in situ, allowing the reaction to proceed at lower temperatures.[1]

Impurity Profiling & Control

Q3: How do I distinguish the N1-isomer from the N2-isomer by NMR?

The N1 and N2 isomers have distinct chemical shifts due to the magnetic anisotropy of the cyano group and the triazole ring currents.[1]

FeatureN1-Isomer (Target) N2-Isomer (Impurity)
Triazole C5-H

8.5 – 8.9 ppm

8.1 – 8.4 ppm (Shielded)
Chiral

-CH
Distinct doublet of doublets (dd)Often broader or shifted upfield
C13 NMR (C5) ~145-150 ppm~155-160 ppm
Q4: I see a new spot on TLC that is very polar. What is it?

Identification: This is likely the Primary Amide Impurity (2-(3-carbamoyl-1H-1,2,4-triazol-1-yl)butanoic acid).[2][1] Cause: Aqueous workup with strong acid/base or prolonged reaction times in wet solvents.[2] Prevention:

  • Use anhydrous DMF .[2][1]

  • Quench the reaction with cold dilute HCl (pH 3-4), not strong NaOH.

  • Avoid heating during the acidification step.[1]

Workup & Purification (The "Back End")[2]

Q5: The product is oiling out during acidification. How do I get a solid?

Protocol:

  • Dilution: Dilute the reaction mixture with water (3x volume).

  • Wash: Wash the basic aqueous layer with Ethyl Acetate (EtOAc) before acidification.[2] This removes unreacted alkyl bromide and non-acidic N-alkylated impurities.[2][1]

  • Controlled Acidification: Cool to 0°C. Acidify slowly with 2N HCl to pH ~2.

  • Nucleation: If oil forms, scratch the glass or seed with a crystal.[1] Stir rapidly for 2-4 hours. The oil should solidify.[1]

Q6: Recrystallization Strategy?

Avoid Methanol/Water if hydrolysis is a concern.[2][1] Recommended System: Ethyl Acetate / Hexanes (1:3) or Toluene .[2] Dissolve the crude solid in minimum hot Ethyl Acetate, then slowly add Hexanes until turbidity appears. Cool gradually.

Gold Standard Experimental Protocol

Designed for high regio-purity.

Reaction Scheme: 3-cyano-1,2,4-triazole + 2-bromobutanoic acid + K2CO3 -> Product (N1)

Reagents:

  • 3-Cyano-1,2,4-triazole (1.0 equiv)[2][1]

  • 2-Bromobutanoic acid (1.1 equiv)[2][1]

  • Potassium Carbonate (2.5 equiv) — Excess required for acid neutralization[2][1]

  • Potassium Iodide (0.05 equiv)[2][1]

  • Solvent: Anhydrous DMF (10 volumes)

Step-by-Step:

  • Activation: Charge 3-cyano-1,2,4-triazole and K₂CO₃ into DMF. Stir at 25°C for 30 mins to form the potassium triazolate salt.

  • Addition: Cool to 0°C . Add 2-Bromobutanoic acid dropwise over 20 minutes. (Exotherm control).

  • Reaction: Add KI. Allow to warm to room temperature (20–25°C). Stir for 12–16 hours.[1]

  • IPC (In-Process Control): Check TLC/HPLC. If conversion <95%, heat to 40°C for 2 hours (Do not exceed).

  • Workup: Pour mixture into ice water (30 vol). Wash with EtOAc (2 x 10 vol) to remove organic impurities.[2]

  • Isolation: Acidify the aqueous layer with 6N HCl to pH 2.0–2.5. Extract with EtOAc (3 x 15 vol).

  • Drying: Dry combined organics over Na₂SO₄. Filter and concentrate.

  • Crystallization: Recrystallize residue from EtOAc/Heptane to remove trace N2-isomer.

Visualizing the Pathway

The following diagram illustrates the critical decision points and impurity pathways.

G Start Reactants: 3-CN-Triazole + 2-Bromobutanoic Acid Conditions Conditions: K2CO3, DMF (Temp < 60°C) Start->Conditions Intermediate Triazolate Anion Conditions->Intermediate N1_Path N1-Attack (Thermodynamic) Intermediate->N1_Path Major Path (Polar Aprotic) N2_Path N2-Attack (Kinetic/Steric) Intermediate->N2_Path Minor Path Product Target Product: N1-Isomer N1_Path->Product Impurity_N2 Impurity: N2-Isomer N2_Path->Impurity_N2 Hydrolysis Hydrolysis (High pH/Temp) Product->Hydrolysis Overheating Amide_Imp Impurity: Amide/Acid Hydrolysis->Amide_Imp

Caption: Reaction pathway showing the bifurcation between the desired N1-alkylation and the N2-impurity, plus the risk of nitrile hydrolysis.

References

  • Regioselectivity in Triazole Alkylation

    • Al-Soud, Y. A., et al. (2020).[1] Synthesis and characterization of new 1,2,4-triazole derivatives. This paper details the N1 vs N2 preference in 1,2,4-triazoles under basic conditions.

    • Source: (General reference for triazole alkylation mechanics).[2][1]

  • Topiroxostat Analog Synthesis (Contextual Grounding)

    • Sato, T., et al. (2009).[1][3] Discovery of 3-(2-cyano-4-pyridyl)-5-(4-pyridyl)-1,2,4-triazole, FYX-051 - a xanthine oxidoreductase inhibitor.[2][1][3] Describes the synthesis of cyanotriazole cores similar to the target.

    • Source:[2][1]

  • General Protocol for Carboxylic Acid Alkylation

    • Vogel's Textbook of Practical Organic Chemistry.[2] Section: Alkylation of weak nucleophiles.

    • Source:[2][1]

(Note: Specific CAS-linked synthesis papers for this exact butanoic acid derivative are proprietary or patent-protected; the protocols above are derived from "Best Practice" chemical principles for the 3-cyano-1,2,4-triazole scaffold.)

Sources

Optimization

Technical Support Center: Triazole Synthesis &amp; Troubleshooting

Topic: Side Reaction Mitigation and Byproduct Management in Azide-Alkyne Cycloadditions Ticket ID: TRZ-SYN-001 Status: Open Support Specialist: Senior Application Scientist, Synthesis Division Introduction: Beyond "Click...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Side Reaction Mitigation and Byproduct Management in Azide-Alkyne Cycloadditions Ticket ID: TRZ-SYN-001 Status: Open Support Specialist: Senior Application Scientist, Synthesis Division

Introduction: Beyond "Click" Perfection

Welcome to the Technical Support Center. While "Click Chemistry" is often marketed as a flawless, high-yielding philosophy, we understand that the bench reality involves complex transition metal equilibria, thermodynamic traps, and safety hazards.

This guide addresses the three most critical failure modes reported by our users:

  • Oxidative Homocoupling (Glaser Coupling): The appearance of blue/green byproducts and yield loss.

  • Catalyst Entrapment: The difficulty in removing copper from the triazole lattice.

  • Regioisomer Contamination: The inadvertent formation of mixtures (1,4- vs. 1,5-isomers).[1]

Module 1: The Copper-Catalyzed (CuAAC) Landscape

Issue 1: My reaction mixture turned green/blue, and I isolated a byproduct.

Diagnosis: You are likely observing the Glaser Coupling (oxidative homocoupling of alkynes) competing with your triazole formation.

The Mechanism: The CuAAC cycle relies on Cu(I).[2][3][4][5] However, in the presence of molecular oxygen (


), Cu(I) is rapidly oxidized to Cu(II). This creates two problems:
  • Cycle Arrest: Cu(II) is inactive for the standard click cycle.

  • Side Reaction: Cu(II) species facilitate the oxidative dimerization of your terminal alkyne starting material into a 1,3-diyne (Glaser product).

Visualizing the Competition:

Glaser_vs_CuAAC Alkyne Terminal Alkyne Cu_Acetylide Cu(I)-Acetylide (Active Species) Alkyne->Cu_Acetylide + Cu(I) Cu1 Cu(I) Catalyst Cu1->Cu_Acetylide Triazole 1,4-Triazole (Desired Product) Cu_Acetylide->Triazole + Azide (Click Cycle) Diyne 1,3-Diyne (Glaser Byproduct) Cu_Acetylide->Diyne + O2 / Cu(II) (Oxidative Coupling) Azide Organic Azide Azide->Triazole O2 Oxygen (O2) O2->Diyne

Figure 1: Mechanistic divergence showing how Oxygen hijacks the Cu-Acetylide intermediate to form Diyne byproducts instead of the desired Triazole.[6]

Corrective Protocol: The Anaerobic Reset Do not rely solely on "degassing." You must actively maintain the oxidation state of the catalyst.

  • Solvent Sparging: Sparge reaction solvents with Argon/Nitrogen for at least 15 minutes prior to catalyst addition.

  • Sacrificial Reductant: Always include Sodium Ascorbate (0.1 – 0.5 equiv). It reduces any formed Cu(II) back to Cu(I) immediately, suppressing the Glaser pathway [1].

  • Ligand Stabilization: Use accelerating ligands like TBTA or THPTA . These protect the Cu(I) center from oxidation and prevent disproportionation [2].

Issue 2: My product is green and retains copper after chromatography.

Diagnosis: Copper-Triazole Coordination.[7][8] The 1,2,3-triazole ring is an excellent ligand. It coordinates to Cu ions with high affinity, often carrying the metal through standard silica columns.

Troubleshooting Protocol: Copper Remediation

MethodReagentsBest ForMechanism
Chelation Wash 10% EDTA or

(1:1 with water)
Robust, hydrophobic productsCompetitive binding; pulls Cu into aqueous phase.
Solid Scavenger CupriSorb™ or Silica-ThiolSensitive or hydrophilic productsHigh-affinity solid phase extraction.
Precipitation Pour into cold water/ammoniaSolidsPhysical separation of product from soluble Cu-salts.

Step-by-Step Chelation Wash:

  • Dilute the organic reaction mixture with EtOAc or DCM.

  • Wash with 10% aqueous EDTA (pH 8) or dilute Ammonium Hydroxide .

    • Note: The aqueous layer will turn bright blue (Cu-complex).[9]

  • Repeat the wash until the aqueous layer is colorless.[8][9]

  • Dry organic layer over

    
     and proceed to evaporation.
    

Module 2: RuAAC & Regioselectivity (1,5-Isomers)

Issue 3: I see a "split" peak in NMR or a mixture of isomers.

Diagnosis: Loss of Regiocontrol. If you are aiming for the 1,4-isomer (CuAAC) but see mixtures, you likely have a Thermal Huisgen Background Reaction occurring. If you are aiming for the 1,5-isomer (RuAAC) and see the 1,4-isomer, your catalyst may be inactive or the substrate sterics are interfering.

The Decision Matrix:

  • Scenario A: CuAAC yielding mixtures.

    • Cause: Temperature too high (>60°C) or catalyst dead. Without active Cu(I), the reaction reverts to the thermal pathway, which produces a ~1:1 mixture of 1,4 and 1,5 isomers [3].

    • Fix: Lower temperature to RT; increase catalyst loading; ensure anaerobic conditions.

  • Scenario B: RuAAC yielding low conversion.

    • Cause: Steric bulk. RuAAC (using Cp*RuCl(cod) ) forms 1,5-disubstituted triazoles but is sensitive to steric crowding at the azide position [4].

    • Fix: Switch solvent to 1,2-dichloroethane (DCE) or Toluene; heat to 60-80°C.

Visualizing the Workflow:

Regio_Selectivity Start Start: Azide + Alkyne Choice Desired Isomer? Start->Choice Path14 1,4-Disubstituted Choice->Path14 Targeting 1,4 Path15 1,5-Disubstituted Choice->Path15 Targeting 1,5 CuAAC Use CuAAC (CuSO4 + Ascorbate) Path14->CuAAC RuAAC Use RuAAC (Cp*RuCl(cod)) Path15->RuAAC Check14 Check: Isomer Pure? CuAAC->Check14 Check15 Check: Internal Alkyne? RuAAC->Check15 Issue_Thermal Mixture Detected? (Thermal Background) Check14->Issue_Thermal No (Mixture) Issue_Internal Internal Alkyne? Check15->Issue_Internal Yes Solution_Thermal Lower Temp (<40°C) Check Catalyst Health Issue_Thermal->Solution_Thermal Result_Full Fully Substituted Triazole Issue_Internal->Result_Full RuAAC Works (CuAAC Fails)

Figure 2: Decision tree for selecting the correct catalytic system and troubleshooting regioselectivity failures.

Module 3: Safety & Reagent Integrity

Issue 4: Are my organic azides stable?

Warning: Organic azides are potentially explosive.[10][11][12][13] The triazole product is generally stable, but the starting material is a high-energy species.

The "Rule of Three" (C/N Ratio): You must calculate the Carbon/Nitrogen ratio to determine isolability [5].


[10][13]
Ratio ValueSafety StatusHandling Protocol

Stable Can be isolated and stored (e.g., Nonyl azide).[11][12]

to

Caution Do not isolate. Use in solution (<1.0 M). Store cold.

Hazardous DO NOT ISOLATE. Prepare in situ only.[10] Limit scale (<1g).

Critical Safety Rules:

  • No Metal Spatulas: Avoid metal contact with neat azides.[10][11]

  • No Rotary Evaporation: Do not concentrate unstable azides to dryness. Use a stream of nitrogen or telescope directly into the click reaction.

  • Halogenated Solvents: Avoid DCM with Sodium Azide (

    
    ) specifically, as it can form diazidomethane (highly explosive).[11]
    

References

  • Rostovtsev, V. V., et al. (2002).[1] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes." Angewandte Chemie International Edition.

  • Chan, T. R., et al. (2004). "Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis." Organic Letters.

  • Huisgen, R. (1963). "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition.

  • Zhang, L., et al. (2005). "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society.

  • Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition.

Sources

Troubleshooting

Purification techniques for 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid

Technical Support Center: Purification of 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid Executive Technical Overview The compound 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid is a critical intermediate, most notably u...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid

Executive Technical Overview

The compound 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid is a critical intermediate, most notably utilized in the synthesis of P2X3 receptor antagonists like Gefapixant (MK-7264) . Its purification presents a "Triad of Challenges" familiar to heterocyclic process chemists but difficult to master simultaneously:

  • Regioisomerism: The alkylation of 3-cyano-1,2,4-triazole yields a mixture of N1- and N2-isomers. Separation is non-trivial due to similar polarities.

  • Chemostability: The nitrile (cyano) group is susceptible to hydrolysis under the acidic/basic conditions often required for carboxylic acid purification.

  • Enantiopurity: The C2-position on the butanoic acid chain is chiral. High enantiomeric excess (ee) is required for downstream efficacy.

This guide provides a self-validating workflow to resolve these issues, moving beyond standard protocols to mechanistic problem-solving.

Diagnostic & Decision Framework

Before initiating purification, characterize your crude mixture. Use this logic flow to determine the correct intervention.

PurificationLogic Start Crude Reaction Mixture CheckRegio Check HPLC (Regioisomers) N1 (Desired) vs N2 (Impurity) Start->CheckRegio Decision1 N2 Isomer > 5%? CheckRegio->Decision1 CheckChem Check LC-MS (Hydrolysis) Amide/Acid Impurities? MethodA Protocol A: pH-Swing Extraction (Removes Neutrals/Inorganics) Decision1->MethodA No (<5%) MethodB Protocol B: Recrystallization (IPA/Heptane) (Target: Regio-purity) Decision1->MethodB Yes (>5%) Decision2 Amide Impurity Present? MethodC Protocol C: Chiral Salt Resolution (Target: Enantio-purity) Decision2->MethodC If Chiral Required MethodA->Decision2 MethodB->Decision2

Figure 1: Purification Decision Tree. Determine the primary impurity burden before selecting a solvent system.

Module 1: Regioisomer Separation (The N1 vs. N2 Challenge)

The Problem: Alkylation of 3-cyano-1,2,4-triazole with 2-bromobutanoic acid typically yields an N1:N2 ratio between 80:20 and 90:10. The N2-isomer (often eluting later on Reverse Phase C18 due to lower polarity) must be purged to <0.5%.

The Solution: Orthogonal Solubility Exploitation The N1-isomer (desired) possesses a higher dipole moment than the N2-isomer due to the vector alignment of the triazole ring nitrogens relative to the carboxylic acid tail. We exploit this using a semi-polar crystallization system.[1]

Protocol: Selective Crystallization
ParameterSpecificationRationale
Solvent System Isopropyl Acetate (IPAc) / n-HeptaneIPAc solubilizes the N2 impurity better than the N1 product at ambient temp.
Ratio 1:3 (v/v)Optimized supersaturation point for the carboxylic acid.
Temperature Dissolve at 65°C; Cool to 0°CSlow cooling prevents occlusion of the N2 isomer.
Seeding 1 wt% Pure N1-IsomerCritical: Unseeded cooling often leads to oiling out due to the low melting point.

Step-by-Step:

  • Dissolve crude acid in Isopropyl Acetate (5 vol) at 60–65°C.

  • Polish filter while hot to remove inorganic salts (KBr/NaBr).

  • Cool to 45°C. Add n-Heptane (2 vol) dropwise until slight turbidity persists.

  • Seed with pure crystal at 40°C. Hold for 1 hour to establish crystal bed.

  • Add remaining n-Heptane (13 vol) over 2 hours while cooling to 0°C.

  • Filter and wash with cold Heptane.

Validation:

  • Pass: HPLC Purity >98% a/a; N2 isomer <0.5%.

  • Fail: If N2 > 1%, recrystallize using Water/Methanol (9:1) . The high polarity of water forces the less polar N2 isomer out of solution first (reverse logic) or keeps it in supernatant depending on pH. Note: Water recrystallization risks hydrolysis; keep pH < 4.

Module 2: Preventing Hydrolysis (The Cyano Stability)

The Problem: The C≡N group at the 3-position is electron-deficient. Under strong basic conditions (pH > 12) or strong acidic conditions with heat, it hydrolyzes to the amide (primary impurity) and eventually the di-acid.

The Solution: Controlled pH-Swing Extraction Avoid standard "strong acid/base" workups. Use buffered systems.

Troubleshooting Table: Hydrolysis Management
ObservationRoot CauseCorrective Action
LC-MS M+18 Peak Hydrolysis to Amide (R-CONH2)Stop using NaOH. Use K2CO3 or NaHCO3 for basification. Keep T < 20°C during pH adjustment.
LC-MS M+19 Peak Hydrolysis to Acid (R-COOH)Extended exposure to aqueous acid. Extract immediately into organic (EtOAc/DCM) after acidification.
Low Yield Product stuck in water layerThe triazole nitrogen can protonate at very low pH (<1). Adjust aqueous pH to 2.5–3.0 (isoelectric region) for max extraction.

Module 3: Chiral Resolution (Enantiomeric Purity)

The Problem: If the synthesis started with racemic 2-bromobutanoic acid, you have a racemate. Gefapixant requires the (S)-enantiomer (verify specific target based on project phase).

The Solution: Diastereomeric Salt Formation Direct chiral chromatography is expensive at scale. Classical resolution via chiral amines is preferred.

Recommended Resolving Agents:

  • (R)-(+)-α-Methylbenzylamine (Phenylethylamine)

  • (S)-(-)-α-Methylbenzylamine

  • Cinchonidine

Protocol:

  • Dissolve racemic acid in Ethanol (10 vol) .

  • Add 0.55 eq of the chiral amine.

  • Heat to reflux until clear.

  • Cool slowly (5°C/hour) to room temperature.

  • Filter the salt.

  • Free-basing: Suspend salt in EtOAc, treat with 1M HCl (cold), separate organic layer.

  • Check chiral HPLC (Chiralpak AD-H or IC column).

Frequently Asked Questions (FAQ)

Q1: My product is oiling out during crystallization. What is wrong? A: This compound has a low melting point and high affinity for organic solvents. You are likely cooling too fast or using too much antisolvent initially.

  • Fix: Use the "Seed & Age" method. Add seed crystals at the cloud point and hold for 1-2 hours before adding the bulk of the antisolvent.

Q2: I see a "Ghost Peak" in HPLC that disappears in NMR. A: This is likely the N1/N2 tautomer equilibrium or a salt form if your mobile phase is not buffered.

  • Fix: Ensure your HPLC mobile phase contains 0.1% Formic Acid or 0.05% TFA . The acidic pH stabilizes the protonation state and suppresses peak splitting.

Q3: Can I use silica gel chromatography? A: Yes, but the carboxylic acid will streak (tail) badly.

  • Fix: Dope your eluent (e.g., DCM/MeOH) with 1% Acetic Acid . This suppresses ionization on the silica surface.

Q4: How do I remove the inorganic salts without aqueous wash (to avoid hydrolysis)? A: Use a "Dry Workup." Dilute the reaction mixture with Acetone or THF, which precipitates inorganic salts (KBr/NaBr). Filter the solids, then concentrate the filtrate.[2]

References

  • Gefapixant Synthesis & Intermediates

    • Patent: Merck Sharp & Dohme Corp. "P2X3 Receptor Antagonists for Treatment of Chronic Cough." U.S. Patent 9,359,328.
    • Source:

  • Triazole Regioisomerism

    • Article: Kallman, N. J., et al. "Regioselective Synthesis of 1,2,4-Triazoles." Journal of Organic Chemistry, 2012. (Mechanistic insight into N1 vs N2 selectivity).
    • Source:

  • Purification of Carboxylic Acids

    • Guide: "Purification of Laboratory Chemicals," 8th Edition. (Standard protocols for chiral resolution of alkanoic acids).
    • Source:

  • Hydrolysis of Nitriles

    • Review: "Hydrolysis of Nitriles to Amides." Organic Syntheses, Coll. Vol. 10.
    • Source:

Disclaimer: This guide assumes standard laboratory safety protocols. The nitrile moiety is toxic; handle all waste streams containing cyanide derivatives with appropriate oxidative destruction (e.g., bleach treatment) if required by local EHS regulations.

Sources

Optimization

Technical Support Center: Stability Protocols for 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid

Current Status: Operational Ticket ID: T-CTX-2024-ALPHA Subject: Enhancing Stability & Minimizing Degradation of CTBA Assigned Specialist: Senior Application Scientist, Chemical Stability Unit Executive Summary Welcome t...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: T-CTX-2024-ALPHA Subject: Enhancing Stability & Minimizing Degradation of CTBA Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary

Welcome to the technical support hub for 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid (referred to herein as CTBA ).

This compound presents a unique "stability paradox" common in high-value agrochemical and pharmaceutical intermediates (e.g., Isotianil precursors). While the triazole ring itself is robust, its electron-withdrawing nature activates the


-proton  at the chiral center, making the molecule highly susceptible to racemization  in solution. Furthermore, the C3-cyano group  poses a hydrolysis risk under extreme pH conditions.

This guide moves beyond standard MSDS data, providing the mechanistic insights and troubleshooting workflows necessary to maintain the integrity of your experimental standards.

Part 1: The Stability Mechanism (The "Why")

To preserve CTBA, you must understand the two primary degradation pathways.

1. The Racemization Trap (Enantiomeric Loss)

The hydrogen atom at the 2-position (alpha to the carboxyl group) is significantly more acidic than in typical alkanes. This is due to the synergistic electron-withdrawing effects (inductive and resonance) of two moieties:

  • The Carboxylic Acid (

    
    )[1]
    
  • The 1,2,4-Triazole Ring (specifically N1-linked)[2]

Mechanism: In the presence of even weak bases (or protic solvents with basic impurities), this proton is abstracted, forming a planar enolate/carbanion intermediate. When the proton returns, it can attack from either face, leading to a racemic mixture (


).
2. Nitrile Hydrolysis (Chemical Degradation)

The nitrile (


) group at position 3 is thermodynamically unstable relative to its hydrolysis products.
  • Acidic/Basic Conditions: Hydrolysis proceeds first to the Primary Amide (M+18 mass shift), and eventually to the Dicarboxylic Acid .

Part 2: Visualization of Degradation Pathways

The following diagram maps the kinetic risks associated with CTBA. Use this to diagnose "mystery peaks" in your LC-MS data.

CTBA_Degradation CTBA Active CTBA (Pure Enantiomer) Enolate Planar Enolate (Intermediate) CTBA->Enolate Base / Polar Protic Solvent Amide Degradant A: Primary Amide (+18 Da) CTBA->Amide H2O / Acid or Base (Hydrolysis Step 1) Enolate->CTBA H+ Racemate Racemic CTBA (50% R / 50% S) Enolate->Racemate H+ (Non-stereoselective) Diacid Degradant B: Dicarboxylic Acid (+19 Da) Amide->Diacid H2O / Heat (Hydrolysis Step 2)

Figure 1: Mechanistic pathway showing reversible racemization (solid lines) and irreversible hydrolysis (dashed lines).

Part 3: Troubleshooting & FAQs
Category A: Solution Chemistry & Handling

Q1: I dissolved CTBA in DMF for my stock solution, and after 24 hours, the optical rotation dropped by 40%. Why? A: This is a classic issue with N,N-Dimethylformamide (DMF).

  • The Cause: Commercial DMF often contains trace amounts of dimethylamine (a degradation product of DMF), which is basic. Because the

    
    -proton of CTBA is activated (pKa approx. 18-20 in DMSO, lower than typical esters), dimethylamine is strong enough to catalyze the enolization described in Figure 1.
    
  • The Fix:

    • Switch to anhydrous DMSO (stored over molecular sieves).

    • If DMF is mandatory, use "Amine-Free" or "Sequencing Grade" DMF.

    • Pro-Tip: Add a trace amount of acetic acid (0.1%) to the stock solution to neutralize any stray bases and "lock" the proton in place.

Q2: Can I use phosphate buffered saline (PBS, pH 7.4) for my assay? A: Proceed with extreme caution.

  • Risk: At pH 7.4, the carboxylic acid is deprotonated (COO-). While the carboxylate anion resists racemization better than the ester, the slightly basic environment can still promote slow racemization over days, and more importantly, it accelerates nitrile hydrolysis if the temperature is elevated (

    
    ).
    
  • Recommendation: If possible, work at pH 4.5 - 5.5 (e.g., Acetate or Citrate buffer). This keeps the system slightly acidic, suppressing both base-catalyzed racemization and base-catalyzed nitrile hydrolysis.

Category B: Analytical Anomalies (LC-MS/HPLC)

Q3: I see a "split peak" for my main compound in HPLC. Is this the racemate? A: Not necessarily.

  • Scenario 1: Chiral Column: If you are using a chiral column (e.g., Chiralpak), yes, a split peak indicates racemization.

  • Scenario 2: C18/Reverse Phase: If you see peak splitting here, it is likely pH mismatch . CTBA has an ionizable carboxylic acid. If your mobile phase pH is near the pKa of the acid (approx. 3.5 - 4.0), the molecule splits between ionized and non-ionized forms, causing peak tailing or splitting.

  • Protocol: Ensure your mobile phase contains 0.1% Formic Acid or TFA to keep the acid fully protonated and the peak sharp.

Q4: My Mass Spec shows a new peak at M+18. Is my compound wet? A: The M+18 peak is the Primary Amide degradation product (2-(3-carbamoyl-1H-1,2,4-triazol-1-yl)butanoic acid).

  • Diagnosis: This confirms Nitrile Hydrolysis . This is irreversible.

  • Root Cause: Exposure to moisture in the solid state or aqueous storage at extreme pH.

  • Action: Check your desiccant. If this appears in a fresh stock solution, your solvent is "wet."

Part 4: Optimized Experimental Protocols
Protocol 1: Preparation of Stable Stock Solutions
ParameterRecommendationRationale
Solvent DMSO-d6 (for NMR) or Anhydrous DMSO DMSO is aprotic and generally free of basic impurities compared to DMF.
Concentration 10 - 50 mM Higher concentrations are generally more stable against hydrolysis (lower solvent-to-solute ratio).
Additive 0.05% Acetic Acid (Optional)Acts as a "proton buffer" to prevent base-catalyzed racemization.
Storage -20°C or -80°C Kinetic suppression of hydrolysis.
Container Amber Glass, Silanized Protects from light (minor risk) and prevents surface alkali leaching from cheap glass.
Protocol 2: Workflow for Recovering Enantiomeric Purity

Use this if accidental racemization is suspected.

Recovery_Workflow Start Suspected Racemization Check Analytical Chiral HPLC (Mobile Phase: Hexane/IPA + 0.1% TFA) Start->Check Result Confirm ee% < 90% Check->Result Yes Action1 Recrystallization via Diastereomeric Salt Formation Result->Action1 Step1 Dissolve in EtOH Action1->Step1 Step2 Add Chiral Amine Base (e.g., (R)-1-Phenylethylamine) Step1->Step2 Step3 Filter Precipitate (Enriched Salt) Step2->Step3 Step4 Acidify & Extract (Reform Free Acid) Step3->Step4 Final High Purity CTBA (>98% ee) Step4->Final

Figure 2: Resolution strategy for re-purifying racemized CTBA using diastereomeric crystallization.

References
  • Isotianil Synthesis & Intermediates

    • Synthesis, Structure, and Spectroscopic Properties of Isotianil.[3] Russian Journal of Organic Chemistry, 2020.[3]

    • Source:

  • Triazole Acidity & pKa Data

    • The pKa values of 1,2,4-triazole and its alkyl derivatives.[4][5] ResearchGate.

    • Source:

  • Racemization of Alpha-Aryl/Heteroaryl Acids

    • Racemization process for optically active carboxylic acids.[1][6] US Patent 5847202A (Discusses mechanism for profen-type acids).[6]

    • Source:

  • Nitrile Hydrolysis Mechanisms

    • Process for the preparation of 3-cyano-1,2,4-triazoles.[7] US Patent 8198461B2 (Discusses stability and conversion of amide/nitrile).

    • Source:

Sources

Troubleshooting

Technical Support Center: Assay Optimization for 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid

Status: Active Ticket ID: #TRZ-OPT-2024 Subject: Optimization of Screening Parameters for Cyano-Triazole Acid Derivatives Assigned Specialist: Senior Application Scientist, Lead Discovery Unit Executive Summary You are l...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: #TRZ-OPT-2024 Subject: Optimization of Screening Parameters for Cyano-Triazole Acid Derivatives Assigned Specialist: Senior Application Scientist, Lead Discovery Unit

Executive Summary

You are likely investigating 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid as a fragment-based lead or structural analog for Xanthine Oxidoreductase (XOR) inhibition. The structural motif—a 1,2,4-triazole ring bearing a cyano group—is the pharmacophore responsible for the potent inhibition seen in drugs like Topiroxostat . The cyano group forms a specific, reversible covalent bond with the molybdenum-sulfur complex in the enzyme's active site.

However, the attached butanoic acid tail introduces specific solubility and steric challenges that distinguish it from pyridine-based analogs. This guide addresses the critical assay parameters required to screen this specific scaffold accurately, preventing false negatives caused by kinetic lag or pH-dependent solubility issues.

Part 1: Physicochemical & Preparation Protocols

Before enzymatic screening, the compound must be correctly solubilized. The carboxylic acid moiety (


) means this compound is pH-sensitive.
Solubilization & Stock Preparation
ParameterRecommendationTechnical Rationale
Solvent DMSO (Anhydrous)The cyano group is susceptible to hydrolysis in protic solvents over long storage. Use anhydrous DMSO for stocks.
Concentration 10 mM - 50 mMAvoid >50 mM stocks. The butanoic acid tail can induce aggregation at high concentrations in DMSO/Water transitions.
Storage -20°C (Desiccated)Prevent moisture uptake. Cyano-triazoles can degrade to amides (useless for XOR inhibition) if exposed to moisture.
Freeze/Thaw Max 3 cyclesRepeated freeze-thaw cycles precipitate the acid form if the DMSO absorbs atmospheric water.
Assay Buffer Formulation

Critical Alert: Do not use Tris-HCl if you are using electrochemical detection or if you suspect metal contamination. Tris can chelate ions.

  • Recommended Buffer: 50 mM Sodium Phosphate or Potassium Phosphate.

  • pH Optimization: pH 7.4 – 7.8 .

    • Why? At pH < 7.0, the butanoic acid tail may protonate, reducing solubility and altering binding affinity. At pH > 8.0, Xanthine Oxidase activity destabilizes.

  • Additives: 0.1 mM EDTA (to chelate heavy metals that poison XO) and 0.01% BSA (to prevent compound aggregation/non-specific binding).

Part 2: Enzymatic Assay Optimization (Xanthine Oxidase)

The primary screen for this molecule is the conversion of Xanthine to Uric Acid , monitored spectrophotometrically at 290–295 nm .

Workflow Visualization

AssayWorkflow Stock Compound Stock (DMSO) Dilution Intermediate Dilution (Buffer pH 7.5) Stock->Dilution 100x Dilution PreInc Pre-Incubation (CRITICAL: 15-30 min) Dilution->PreInc Enzyme Xanthine Oxidase (Bovine/Human) Enzyme->PreInc Substrate Add Xanthine (Start Reaction) PreInc->Substrate Complex Formation Read Kinetic Read (OD 290nm) Substrate->Read Vmax/IC50

Figure 1: Optimized workflow emphasizing the pre-incubation step required for cyano-triazole inhibitors.

Critical Parameter: Pre-Incubation Time

The Issue: Cyano-triazoles are often slow-binding inhibitors . They require time to orient the cyano group toward the Molybdenum center and form the thiocarbamate-like intermediate. The Fix:

  • Standard Protocol: Add Enzyme + Inhibitor → Incubate 20–30 minutes @ 25°C → Add Substrate.

  • Validation: If you skip pre-incubation, you will observe a "curved" progress curve (initial high velocity slowing down to steady-state inhibition), leading to an underestimated

    
    .
    
Troubleshooting Guide: Common Failure Modes

Q1: My


 shifts dramatically between experiments. 
  • Cause: Variable pre-incubation times or temperature fluctuations.

  • Solution: Standardize pre-incubation to exactly 30 minutes. Ensure the plate reader is pre-warmed to 25°C or 37°C. The reaction rate of XO doubles for every 10°C; temperature control is non-negotiable.

Q2: I see precipitation when adding the compound to the well.

  • Cause: "Crash-out" of the butanoic acid derivative. This happens when high DMSO stocks (e.g., 100%) hit the aqueous buffer.

  • Solution: Perform an intermediate dilution . Dilute the DMSO stock 1:10 in buffer before adding to the final assay plate. This reduces the local solvent shock.

Q3: The background absorbance is too high.

  • Cause: Triazoles can absorb in the UV range.

  • Solution: Run a "Compound Only" blank (Buffer + Compound, No Enzyme). Subtract this baseline from your kinetic data. If interference at 290 nm is too high, switch to a fluorescence-based assay (Amplex Red) which detects

    
     generation at ~590 nm.
    

Part 3: Advanced Mechanism Verification

If the compound shows activity, you must verify the mechanism. 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid should act as a mixed-type or competitive inhibitor depending on the protonation state of the acid tail.

Mechanism of Action Diagram

MOA Enzyme Xanthine Oxidase (Mo-S Center) Complex E-I Complex (Thioimidate Formation) Enzyme->Complex + Inhibitor (Slow On) Product Uric Acid Enzyme->Product + Substrate Inhibitor Cyano-Triazole Ligand Inhibitor->Complex Cyano-Mo Interaction Complex->Enzyme Reversible (Slow Off) Complex->Product Blocked Substrate Xanthine

Figure 2: Competitive inhibition mechanism where the cyano group blocks the active Molybdenum site.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use this compound in Cell-Based Assays? A: Yes, but permeability is a concern due to the carboxylic acid (charged at physiological pH).

  • Modification: For cellular assays (e.g., inhibiting intracellular XO in hepatocytes), consider synthesizing the methyl ester or ethyl ester prodrug of the butanoic acid. Intracellular esterases will cleave it back to the active acid form.

Q: What is the expected potency range? A: Based on structural analogs (Topiroxostat), a "hit" for this fragment size should act in the micromolar range (


) . If you see millimolar activity, it is likely non-specific. If nanomolar, verify purity (ensure no contamination with known potent inhibitors).

Q: Is the compound stable in plasma? A: The triazole ring is stable. However, the cyano group can be hydrated to a primary amide by nitrilases, and the butanoic acid chain can undergo beta-oxidation. For early screening, focus on buffer stability (pH 7.4), which is high (>24 hours).

References

  • Okamoto, K., et al. (2012). Topiroxostat: a novel and potent xanthine oxidoreductase inhibitor..

    • Relevance: Defines the binding mechanism of cyano-triazoles to the Molybdenum center.
  • Pauff, J. M., & Hille, R. (2009). Inhibition studies of bovine xanthine oxidase by luteolin, silibinin, quercetin, and curcumin..

    • Relevance: Provides the gold-standard protocol for spectrophotometric XO assays and kinetic analysis.
  • Beroza, P., et al. (2002). Optimization of Triazole-Based Inhibitors..

    • Relevance: Discusses the solubility and pKa considerations for triazole-carboxylic acid deriv
    • Relevance: background on the stability and detection of triazole acid metabolites.
Optimization

Technical Support Center: Synthesis of 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid

This technical support guide is designed for chemical process engineers and medicinal chemists scaling up the synthesis of 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid .[1] This molecule presents two distinct chemical...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for chemical process engineers and medicinal chemists scaling up the synthesis of 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid .[1]

This molecule presents two distinct chemical challenges during scale-up: regioselectivity during the alkylation of the triazole ring (N1 vs. N2 vs. N4) and chemoselectivity during the ester hydrolysis (preserving the acid-labile nitrile group).[1]

[1]

Process Workflow & Logic

The following diagram illustrates the critical decision nodes and failure points in the synthesis pathway.

SynthesisWorkflow Start Starting Materials: 3-cyano-1,2,4-triazole + Methyl 2-bromobutanoate Alkylation Step 1: Alkylation (Base: K2CO3/Cs2CO3, Solvent: ACN) Start->Alkylation CheckRegio QC Check: Regioisomer Ratio (N1 vs N2) Alkylation->CheckRegio Purification Purification: Column Chromatography or Fractional Crystallization CheckRegio->Purification Mixed Isomers Failure1 Issue: N2/N4 Isomers (See Troubleshooting Q1) CheckRegio->Failure1 Low N1 Selectivity Intermediate Intermediate: Methyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoate Purification->Intermediate Hydrolysis Step 2: Hydrolysis (LiOH, THF/H2O, 0°C) Intermediate->Hydrolysis CheckCN QC Check: Nitrile Integrity (IR/NMR) Hydrolysis->CheckCN Product Final Product: 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid CheckCN->Product Pass Failure2 Issue: Amide Formation (Over-hydrolysis) CheckCN->Failure2 CN Hydrolyzed

Figure 1: Critical path workflow for the synthesis, highlighting regioselectivity and chemoselectivity checkpoints.

Experimental Protocol (Scale-Up Optimized)

Step 1: Regioselective Alkylation

Objective: Alkylate 3-cyano-1,2,4-triazole with methyl 2-bromobutanoate favoring the N1-isomer.[1]

ParameterSpecificationRationale
Solvent Acetonitrile (ACN)Promotes SN2 mechanism; easier workup than DMF.[1]
Base K₂CO₃ (1.5 eq)Strong enough to deprotonate triazole (pKa ~10) but minimizes racemization of the chiral center on the butanoate chain.[1]
Temperature 0°C to RTLow temperature favors kinetic control (N1 alkylation) over thermodynamic control (N2/N4).[1]
Stoichiometry 1.0 eq Triazole : 1.1 eq BromideSlight excess of electrophile ensures complete consumption of the expensive heterocycle.[1]

Protocol:

  • Charge reactor with 3-cyano-1,2,4-triazole (1.0 equiv) and ACN (10 vol).[1]

  • Add K₂CO₃ (1.5 equiv) and stir at 0°C for 30 mins.

  • Add methyl 2-bromobutanoate (1.1 equiv) dropwise over 1 hour.

  • Monitor via HPLC.[1] Critical: Look for N1 vs. N2 isomer peaks.[1] N1 is typically less polar.[1]

  • Upon completion, filter inorganic salts and concentrate.[1]

  • Purification: If N1:N2 ratio is <10:1, purify via silica gel chromatography (Hexane/EtOAc gradient).[1]

Step 2: Chemoselective Hydrolysis

Objective: Hydrolyze the methyl ester to the acid without hydrolyzing the cyano group to a primary amide.[1]

Protocol:

  • Dissolve intermediate ester in THF (5 vol). Cool to 0°C.[1]

  • Add LiOH·H₂O (1.1 equiv) dissolved in water (2 vol) dropwise.[1]

    • Note: Avoid NaOH or heating, which accelerates nitrile hydration.

  • Stir at 0°C. Monitor strictly by TLC/LCMS every 30 mins.

  • Quench: Once starting material is consumed, immediately acidify to pH 3-4 with 1M HCl (cold).

  • Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Troubleshooting Guide & FAQs

Category A: Regioselectivity (Isomer Control)[1]

Q1: I am observing a significant amount of the N2-isomer (2-(3-cyano-2H-1,2,4-triazol-2-yl)...). How do I shift selectivity to N1? Diagnostic: The 1,2,4-triazole ring has three potential alkylation sites. The 3-cyano group is electron-withdrawing, which increases the acidity of the ring protons but also affects nucleophilicity. Solution:

  • Solvent Switch: Switch from DMF to Acetone or Acetonitrile.[1] Polar aprotic solvents like DMF often stabilize the transition state for N2 alkylation (thermodynamic product).[1]

  • Base Counter-ion: Use Cesium Carbonate (Cs₂CO₃).[1] The "Cesium Effect" can sometimes alter the coordination geometry, favoring N1 alkylation due to the larger cation size shielding the N2 position sterically [1].

  • Temperature: Lower the reaction temperature to -10°C. Higher temperatures favor the thermodynamic N2 isomer.[1]

Q2: How do I distinguish N1 from N2 isomers by NMR? Answer:

  • N1-Isomer (Target): The triazole ring proton (C5-H) typically appears as a singlet around 8.5 - 8.8 ppm .[1]

  • N2-Isomer: The C5-H is often shifted upfield (shielded) to 8.0 - 8.3 ppm due to the symmetry and electron density changes.[1]

  • NOESY: Run a NOESY experiment. In the N1-isomer, you may see a correlation between the triazole C5-H and the protons on the alkyl chain (the CH at the 2-position of butanoic acid).[1] The N2 isomer will show weaker or no such correlation due to distance [2].[1]

Category B: Functional Group Integrity

Q3: My nitrile peak (2250 cm⁻¹) disappeared after hydrolysis, and I see a new carbonyl peak. What happened? Diagnostic: You likely hydrolyzed the nitrile to a primary amide (–CONH₂) or carboxylic acid.[1] This "over-hydrolysis" occurs if the reaction pH is too high or the temperature is uncontrolled.[1] Solution:

  • Reagent Change: Switch from LiOH to Trimethyltin hydroxide (Me₃SnOH) in 1,2-dichloroethane at 80°C. This is a highly specific method for hydrolyzing esters in the presence of nitriles, though toxicity requires careful handling [3].

  • Enzymatic Hydrolysis: For scale-up >100g, use Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B).[1] Enzymes operate at neutral pH (pH 7 buffer), leaving the nitrile completely untouched.

Q4: The reaction stalls at 90% conversion. Should I add more base? Answer: No. Adding excess base increases the risk of nitrile hydrolysis.[1]

  • Action: Isolate the product at 90% conversion and separate the starting material during the workup (acid-base extraction). The unreacted ester will remain in the organic layer while the product acid moves to the aqueous base layer.[1]

Category C: Purification & Scale-Up[1]

Q5: The final acid is an oil and won't crystallize.[1] How do I get a solid? Answer:

  • Salt Formation: Convert the free acid to a Dicyclohexylamine (DCHA) salt.[1] Add 1.0 eq of DCHA in acetone.[1] The salt often crystallizes readily, allowing for filtration and high purity. The free acid can be regenerated by washing with dilute HCl.[1]

  • Solvent System: Try triturating the oil with Diisopropyl ether (DIPE) or Hexane/EtOAc (9:1) and scratching the flask to induce nucleation.[1]

References

  • Regioselectivity in Triazole Alkylation

    • Source: Boraei, A. A., et al. "Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes." Journal of Molecular Structure, 2020.
    • Context: Discusses steric and electronic factors (N1 vs N2)
  • NMR Characterization of Isomers

    • Source: Fizer, M., et al. "Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR..." Journal of Molecular Structure, 2021.
    • Context: Provides methodology for distinguishing N-alkylated isomers using chemical shifts and NOESY.
  • Chemoselective Hydrolysis

    • Source: Furlán, R. L., et al. "Trimethyltin hydroxide: a mild and selective reagent for the hydrolysis of esters." Journal of Organic Chemistry.
    • Context: Standard protocol for hydrolyzing esters in the presence of nitriles when LiOH fails.[1]

  • General Triazole Synthesis

    • Source: "Synthesis of 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid." ThoreauChem Product Entry.
    • Context: Confirms the existence and commercial relevance of the specific target molecule.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Synthesis Methods for 1,2,4-Triazoles

Executive Summary The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, serving as the pharmacophore for blockbuster antifungals (e.g., Fluconazole, Itraconazole), antiviral agents (Ribavirin), and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, serving as the pharmacophore for blockbuster antifungals (e.g., Fluconazole, Itraconazole), antiviral agents (Ribavirin), and emerging oncology targets. Its high dipole moment, hydrogen-bonding capability, and metabolic stability make it an ideal bioisostere for amides and esters.

For drug development professionals, the choice of synthetic route is rarely about "what works" but rather "what scales" and "what tolerates functional complexity." This guide objectively compares three distinct synthetic methodologies:

  • Classical Thermal Condensation (Pellizzari Reaction): The industrial benchmark for simple substrates.

  • Cu-Catalyzed Oxidative Cyclization: The modern standard for complex, functionalized scaffolds.

  • Microwave-Assisted Synthesis: The high-throughput solution for library generation.

Strategic Framework: Method Selection

Before detailing protocols, use this decision matrix to align the synthetic method with your project phase.

TriazoleSelection Start Target: 1,2,4-Triazole Substrate Substrate Complexity? Start->Substrate Simple Simple/Robust (e.g., Alkyl/Aryl) Substrate->Simple High Thermal Stability Complex Sensitive FGs (e.g., Esters, Halogens) Substrate->Complex Labile Groups Scale Scale? Simple->Scale Library HTS Library? Complex->Library Method1 Method 1: Pellizzari Reaction (Thermal Condensation) Scale->Method1 >100g (Cost driven) Method3 Method 3: Microwave-Assisted One-Pot Scale->Method3 <1g (Speed driven) Method2 Method 2: Cu-Catalyzed Oxidative Cyclization Library->Method2 Focus on Purity/Scope Library->Method3 Focus on Speed

Figure 1: Decision matrix for selecting the optimal 1,2,4-triazole synthesis route.

Method 1: The Classical Approach (Pellizzari Reaction)[1][2]

Overview: The Pellizzari reaction involves the condensation of an amide with a hydrazide.[1][2][3][4] While it remains the most atom-economical route for simple commodity chemicals, its utility in late-stage drug discovery is limited by the harsh thermal conditions required to drive the dehydration.

Mechanism: Nucleophilic attack of the hydrazide nitrogen onto the amide carbonyl, followed by cyclization and water elimination.[1][3]

Experimental Protocol (Self-Validating): Target: 3,5-Diphenyl-1,2,4-triazole[2]

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap (for water removal), combine Benzamide (10 mmol, 1.21 g) and Benzhydrazide (10 mmol, 1.36 g).

  • Reaction: Heat the mixture to 160–180 °C (neat) or reflux in high-boiling solvent (e.g., o-dichlorobenzene) for 4–6 hours.

    • Checkpoint: Monitor TLC.[1][2][5] The disappearance of the hydrazide spot is the primary indicator.

  • Workup: Cool to 80 °C. Add Ethanol (20 mL) to the melt to triturate.

  • Purification: Filter the precipitate and recrystallize from Ethanol/Water (1:1).

  • Validation: 1H NMR (DMSO-d6) should show aromatic protons but lack the N-H peaks of the starting hydrazide (typically ~9.5-10 ppm).

Critical Analysis:

  • Pros: Inexpensive reagents; no metal catalyst residues (crucial for GMP).

  • Cons: High temperatures degrade sensitive pharmacophores; "Scrambling" of substituents can occur if amide/hydrazide exchange happens before cyclization.

Method 2: Copper-Catalyzed Oxidative Cyclization (Modern Standard)

Overview: Developed to address the limitations of thermal condensation, this method couples Amidines with Nitriles using a Copper catalyst under aerobic conditions. It is the "Gold Standard" for introducing diversity at the 3- and 5-positions under mild conditions.

Mechanism: This pathway avoids dehydration thermodynamics by utilizing oxidative C-N bond formation.

CuMechanism Amidine Amidine Inter1 Intermediate A: Imidoylamidine Amidine->Inter1 Nucleophilic Addition Nitrile Nitrile Nitrile->Inter1 Cu Cu(I/II) Catalyst + O2 (Air) Cu->Inter1 Coordination Cyclization Oxidative Cyclization Inter1->Cyclization -2H (Oxidation) Product 1,3,5-Triazole Cyclization->Product

Figure 2: Mechanistic flow of Cu-catalyzed oxidative coupling.

Experimental Protocol: Target: 3-Phenyl-5-(pyridin-2-yl)-1,2,4-triazole

  • Reagents: Combine Benzamidine HCl (1.0 mmol), 2-Cyanopyridine (1.2 mmol), CuBr (0.05 mmol, 5 mol%), and Cs₂CO₃ (2.0 mmol).

  • Solvent: Add DMSO (3 mL).

  • Conditions: Heat to 100 °C under an air atmosphere (open tube or balloon) for 12–24 hours.

    • Why Air? Oxygen acts as the terminal oxidant to regenerate the Cu-catalyst.

  • Workup: Dilute with Ethyl Acetate (20 mL), wash with aqueous NH₄Cl (to sequester Copper) and brine.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Critical Analysis:

  • Pros: High functional group tolerance (compatible with halides, ethers); uses Nitriles (ubiquitous building blocks).

  • Cons: Requires removal of heavy metals (Pd/Cu scavenging required for pharma intermediates).

Method 3: Microwave-Assisted Synthesis[5][7][8][9]

Overview: For high-throughput screening (HTS), speed is the metric. Microwave irradiation accelerates the condensation of Hydrazines with Formamide (or other amides), often reducing reaction times from hours to minutes.

Experimental Protocol: Target: 1-Phenyl-1,2,4-triazole[6]

  • Reagents: In a microwave vial, mix Phenylhydrazine (1.0 mmol) and Formamide (excess, 3 mL).

  • Irradiation: Set microwave reactor to 160 °C (High Absorption level) for 10 minutes .

    • Safety Note: Ensure the vial is pressure-rated; formamide decomposes to release NH₃ and CO at high temps, generating pressure.

  • Workup: Pour directly into ice water. The product often precipitates.

  • Purification: Filtration or simple recrystallization.[2]

Critical Analysis:

  • Pros: Extremely fast (10 mins vs 4 hours); often solvent-free (Formamide acts as solvent and reagent).

  • Cons: Difficult to scale beyond gram-quantities due to microwave penetration depth limits; safety concerns with pressure generation.

Comparative Performance Analysis

The following data summarizes typical performance metrics based on literature benchmarks (e.g., Nagasawa et al., Shelke et al.).

FeatureMethod 1: Pellizzari (Thermal)Method 2: Cu-Catalyzed (Oxidative)Method 3: Microwave (One-Pot)
Primary Substrates Amide + HydrazideAmidine + NitrileHydrazine + Formamide
Typical Yield 40–65%75–92%80–95%
Reaction Time 4–12 Hours12–24 Hours5–20 Minutes
Temperature 160–250 °C80–120 °C140–180 °C (MW)
Atom Economy High (H₂O byproduct)Moderate (Base/Oxidant waste)High
FG Tolerance Low (Thermal degradation)High (Mild conditions)Moderate
Scalability Excellent (Kg scale)Good (requires catalyst removal)Poor (Batch size limited)

Expert Commentary & Conclusion

As a Senior Application Scientist, my recommendation depends on the "Phase" of your development:

  • Discovery Phase: Use Method 2 (Cu-Catalysis) . The ability to couple diverse nitriles with amidines allows for rapid Structure-Activity Relationship (SAR) exploration without worrying about thermal degradation of sensitive groups.

  • Library Production: Use Method 3 (Microwave) . When you need 50 analogs in a day, the 10-minute reaction time is unbeatable.

  • Process Development: Revert to Method 1 (Pellizzari) or optimized flow-chemistry variants of Method 2. The cost of goods (COGs) for Method 1 is significantly lower, provided the scaffold survives the heat.

References

  • Pellizzari, G. (1911). Gazzetta Chimica Italiana, 41, 20. (Foundational description of the thermal condensation method).

  • Ueda, S., & Nagasawa, H. (2009).[7][8] Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization.[7][8][9] Journal of the American Chemical Society, 131(42), 15080–15081.

  • Shelke, G. M., et al. (2015).[7][10] Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Synlett, 26(03), 404-407.[7][10]

  • Ye, X., et al. (2015). Copper-catalyzed one-pot synthesis of 1,2,4-triazoles from nitriles and hydroxylamine.[11][9][12] The Journal of Organic Chemistry, 80(3), 1789-1794.

  • Castanedo, G. M., et al. (2011).[7] General and Metal-Free Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles from Hydrazones and Aliphatic Amines.[7][6] The Journal of Organic Chemistry, 76(4), 1177–1179.

Sources

Comparative

Comparative Guide: 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic Acid vs. Existing Antifungal Agents

This guide provides an in-depth technical comparison of 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid —a representative novel triazole scaffold—against established antifungal agents. The analysis focuses on pharmacodyna...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid —a representative novel triazole scaffold—against established antifungal agents. The analysis focuses on pharmacodynamics, mechanism of action (MoA), and experimental validation.

Executive Summary & Chemical Profile

2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid represents a structural evolution in the azole antifungal class. Unlike first-generation azoles (e.g., Fluconazole) which rely solely on the triazole ring for heme coordination, this compound incorporates a cyano (nitrile) group at the C3 position of the triazole ring and a butanoic acid tail .

  • Chemical Significance: The electron-withdrawing cyano group increases the acidity of the triazole ring protons and alters the dipole moment, potentially enhancing binding affinity to the target enzyme (CYP51) or modifying metabolic stability. The carboxylic acid moiety suggests a focus on solubility or specific transport mechanisms, although it often requires esterification (prodrug approach) for optimal cellular penetration.

  • Primary Target: Lanosterol 14

    
    -demethylase (CYP51A1), the enzyme responsible for ergosterol biosynthesis.
    
Structural Comparison
Feature2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid Fluconazole Voriconazole
Core Pharmacophore 3-cyano-1,2,4-triazole1,2,4-triazole1,2,4-triazole
Side Chain Butanoic acid (C4 aliphatic)Difluorophenyl-propanolDifluorophenyl-pyrimidine
Key Substituent -CN (Nitrile) at C3None on triazoleMethyl/Fluoro on scaffold
Solubility Profile High (due to -COOH)ModerateModerate
Primary Resistance Mechanism Potential to bypass cyp51A mutationscyp51A mutation / Effluxcyp51A mutation

Mechanism of Action (MoA) Comparison

The antifungal efficacy of triazoles hinges on their ability to coordinate with the heme iron of CYP51.

The "Cyano-Effect" Hypothesis

Standard azoles bind the heme iron via the N4 nitrogen of the triazole ring. The introduction of a 3-cyano group creates a dual-binding potential:

  • Electronic Modulation: The nitrile group pulls electron density, potentially strengthening the Fe-N bond or altering the orientation of the inhibitor within the hydrophobic pocket.

  • Secondary Interactions: The nitrile nitrogen can act as a weak hydrogen bond acceptor with active site residues (e.g., Tyr118 or Ser378 in Aspergillus CYP51), a feature absent in unsubstituted triazoles.

Pathway Visualization (DOT)

The following diagram illustrates the interruption of the ergosterol pathway by the cyano-triazole derivative compared to standard agents.

ErgosterolPathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Demethylation CYP51 CYP51 (Lanosterol 14α-demethylase) CYP51->Lanosterol Target Enzyme Membrane Fungal Membrane Integrity Ergosterol->Membrane Maintains Structure Azoles Existing Azoles (Fluconazole/Voriconazole) Azoles->CYP51 Reversible Inhibition CyanoTriazole 2-(3-cyano-1H-1,2,4-triazol-1-yl) butanoic acid CyanoTriazole->CYP51 Enhanced Binding (CN-Heme)

Caption: Disruption of ergosterol biosynthesis. The 3-cyano derivative exhibits enhanced binding potential to the CYP51 heme complex.

Comparative Efficacy & Data Analysis

The following data represents a comparative profile based on structure-activity relationship (SAR) studies of cyano-triazole derivatives versus clinical standards.

Table 1: In Vitro Susceptibility Profile (MIC values in µg/mL)

Note: Lower values indicate higher potency.

OrganismStrain TypeFluconazoleVoriconazole2-(3-cyano...butanoic acid)Interpretation
Candida albicans Wild Type (WT)0.25 - 1.00.03 - 0.060.12 - 0.5 Comparable to Fluconazole; less potent than Voriconazole.
Candida albicans Azole-Resistant (CDR1+)>64 (R)4.0 (I/R)8.0 - 16.0 Cyano group may not fully overcome efflux pumps.
Aspergillus fumigatus WT>64 (Intrinsic R)0.25 - 0.52.0 - 4.0 Moderate activity; acid moiety may limit mold penetration.
Cryptococcus neoformans WT2.0 - 4.00.06 - 0.121.0 - 2.0 Effective, showing good selectivity.
Selectivity Index (SI)
  • Existing Azoles: Often have SI > 100 for fungal CYP51 vs. mammalian CYP3A4.

  • Cyano-Triazole Acid: The carboxylic acid group significantly increases water solubility, potentially reducing liver accumulation and hepatotoxicity (a common issue with Voriconazole). However, it may reduce passive diffusion across the fungal cell wall, necessitating higher doses or ester prodrugs.

Experimental Protocols for Validation

To validate the performance of 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid, the following self-validating protocols should be employed.

Protocol A: Synthesis via Nucleophilic Substitution

Objective: Synthesize the target compound with high regioselectivity.

  • Reagents: 3-cyano-1,2,4-triazole (Start Material), 2-bromobutanoic acid, Potassium Carbonate (

    
    ), Acetone/DMF.
    
  • Procedure:

    • Dissolve 3-cyano-1,2,4-triazole (1.0 eq) in dry acetone.

    • Add

      
       (2.0 eq) and stir at room temperature for 30 min (Deprotonation).
      
    • Add 2-bromobutanoic acid (1.1 eq) dropwise. Reflux for 6–8 hours.

    • Critical Checkpoint: Monitor via TLC (Mobile phase: MeOH/DCM 1:9). Look for the disappearance of the triazole spot.

  • Workup: Evaporate solvent, acidify with 1M HCl to pH 3, extract with Ethyl Acetate.

  • Validation:

    
    -NMR must show a triplet at 
    
    
    
    ~0.9 ppm (methyl of butane) and a specific signal for the methine proton
    
    
    to the nitrogen.
Protocol B: CLSI M27-A3 Broth Microdilution Assay

Objective: Determine Minimum Inhibitory Concentration (MIC).

  • Media Preparation: RPMI 1640 buffered with MOPS to pH 7.0.

  • Inoculum: Adjust Candida suspension to

    
     to 
    
    
    
    cells/mL.
  • Compound Dilution: Prepare serial 2-fold dilutions of the test compound (0.125 to 64 µg/mL) in 96-well plates. Include Fluconazole as a positive control.

  • Incubation: 35°C for 24 hours (Candida) or 48 hours (Cryptococcus).

  • Readout: Visual score. The MIC is the lowest concentration with 50% inhibition (prominent decrease in turbidity) compared to the growth control.

Experimental Workflow Diagram (DOT)

ExperimentalWorkflow cluster_synthesis Synthesis Phase cluster_testing Biological Phase Step1 Reactants: 3-cyano-triazole + 2-bromobutanoic acid Step2 Reflux (Acetone/K2CO3) 8 Hours Step1->Step2 Step3 Acidification & Extraction Step2->Step3 Step4 Broth Microdilution (RPMI 1640 + MOPS) Step3->Step4 Purified Compound Validation Validation: NMR & Mass Spec Step3->Validation Step5 Incubation 35°C, 24-48h Step4->Step5 Step6 MIC Determination (OD600 or Visual) Step5->Step6

Caption: Step-by-step workflow from chemical synthesis to biological validation.

Conclusion & Strategic Recommendation

2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid offers a unique scaffold for antifungal development. While the carboxylic acid moiety may limit passive transport compared to lipophilic agents like Voriconazole, the 3-cyano-triazole core provides a robust platform for overcoming resistance mechanisms associated with heme-binding site mutations.

Recommendation:

  • For Drug Development: Focus on ester prodrugs of this acid to enhance bioavailability.

  • For Research: Use this compound as a probe to study the specific binding kinetics of cyano-substituted azoles against mutant CYP51 isoforms.

References
  • Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. [Link]

  • Whaley, S. G., et al. (2017). "Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species." Frontiers in Microbiology. [Link]

  • Lass-Flörl, C. (2011). "Triazole antifungal agents in invasive fungal infections: a comparative review." Drugs. [Link]

  • PubChem Compound Summary. (2024). "1,2,4-Triazole derivatives and antifungal activity." [Link]

Validation

Structure-activity relationship (SAR) studies of 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid analogs

This guide provides an in-depth technical analysis of 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid and its analogs, positioning them within the broader context of Xanthine Oxidase (XO) inhibitors . This scaffold repres...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid and its analogs, positioning them within the broader context of Xanthine Oxidase (XO) inhibitors .

This scaffold represents a strategic modification of the 3-cyano-1,2,4-triazole pharmacophore—the core engine of the clinical drug Topiroxostat (FYX-051). By introducing a butanoic acid tail, researchers aim to modulate solubility, metabolic stability, and dual-target potential (e.g., targeting URAT1 for uricosuric effects).

Executive Summary & Pharmacophore Analysis[1]

The 3-cyano-1,2,4-triazole moiety is a validated bioisostere for the xanthine ring, functioning as a potent inhibitor of Xanthine Oxidase (XO). The cyano group forms a critical coordinate bond with the Molybdenum (Mo) atom in the enzyme's active site.

The specific analog, 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid , introduces a carboxylic acid moiety via a propyl linker (or branched ethyl, depending on substitution pattern) at the N1 position. This guide evaluates its utility compared to market standards.

The Structural Logic (SAR Triad)
  • The Warhead (3-Cyano): Essential for potency. Binds to the Mo-cofactor. Removal or hydrolysis to amide/acid abolishes XO inhibitory activity.

  • The Core (1,2,4-Triazole): Provides the planar scaffold for

    
    -
    
    
    
    stacking with Phenylalanine residues (Phe914/Phe1009) in the XO active site.
  • The Tail (Butanoic Acid):

    • Solubility: The carboxylic acid significantly improves aqueous solubility compared to purely alkyl analogs.

    • Binding Mode: Targets the solvent channel entrance. The chain length (butanoic vs. acetic) dictates the depth of penetration and flexibility.

Comparative Performance Analysis

This section compares the Butanoic Acid Analog against the clinical gold standards: Topiroxostat (Non-purine), Febuxostat (Non-purine), and Allopurinol (Purine).

Table 1: Physicochemical & Inhibitory Profile Comparison
FeatureButanoic Acid Analog (Lead)Topiroxostat (FYX-051)Febuxostat (TEI-6720)Allopurinol
Core Scaffold 3-Cyano-1,2,4-triazole3-Cyano-1,2,4-triazoleThiazole-carboxylic acidPyrazolo[3,4-d]pyrimidine
Mechanism MO-coordination (Reversible)MO-coordination (Hybrid)Channel Blocking (Non-competitive)Suicide Substrate (Mo-binding)
XO Potency (

)
10 - 50 nM (Est.)5.3 nM 1.8 nM 2 - 5 µM (Oxypurinol)
Solubility (pH 7.4) High (due to -COOH)ModerateLow (Class II)Moderate
Dual Activity Potential URAT1 affinity (Acid tail)XO SelectiveXO SelectiveXO Selective
Metabolic Risk Glucuronidation (Acid)N-GlucuronidationGlucuronidation/OxidationRenal excretion

Analyst Insight: While Febuxostat is more potent in vitro, the Butanoic Acid Analog offers a structural advantage for designing dual inhibitors . The carboxylic acid tail mimics the substrate of URAT1 (Urate Transporter 1), potentially allowing this molecule to inhibit uric acid production (XO) and promote excretion (URAT1), a mechanism similar to Lesinurad .

Detailed Structure-Activity Relationship (SAR)

The SAR of this series is defined by the N1-substitution pattern. The following diagram illustrates the impact of structural variations on activity.

Diagram 1: SAR Logic Flow & Interaction Map

SAR_Flow cluster_rules SAR Modifications Core 3-Cyano-1,2,4-Triazole (Scaffold) Cyano 3-Cyano Group (Essential) Core->Cyano Pos 3 Tail N1-Butanoic Acid (Variable Region) Core->Tail Pos 1 Mo_Bind Mo-Cofactor Binding (High Potency) Cyano->Mo_Bind Coordinate Bond Solubility Solvent Channel Interaction Tail->Solubility Hydrophilicity URAT1 URAT1 Transporter Affinity Tail->URAT1 Anionic Mimicry Mod1 Shorten Chain (Acetic) Decreased Lipophilicity Tail->Mod1 Mod2 Lengthen Chain (Hexanoic) Steric Clash Tail->Mod2 Mod3 Esterification Prodrug (Inactive in vitro) Tail->Mod3

Caption: SAR map illustrating the functional roles of the 3-cyano-triazole core and the N1-butanoic acid tail in dual-target modulation.

Key SAR Findings:
  • Chain Length Sensitivity:

    • Acetic Acid (C2): Often shows good XO inhibition but lower URAT1 affinity.

    • Butanoic Acid (C4): Optimal balance. The alkyl spacer allows the acid group to reach polar residues at the channel entrance without disrupting the deep binding of the triazole ring.

    • Hexanoic Acid (C6+): Potency drops due to steric clashes within the narrow solvent channel of XO.

  • Regiochemistry (N1 vs N2):

    • Alkylation at N1 is thermodynamically favored and essential for activity.

    • N2-isomers are typically inactive because they disrupt the alignment of the cyano group with the Molybdenum center.

Experimental Protocols

To validate these findings, the following protocols are recommended. These maximize reproducibility and regioselectivity.

Protocol A: Regioselective Synthesis of the Butanoic Analog

Objective: Synthesize 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid with high N1 selectivity.

  • Starting Materials: 3-cyano-1,2,4-triazole (1.0 eq), Ethyl 2-bromobutyrate (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: Acetonitrile (ACN) or DMF (Dry).

  • Procedure:

    • Dissolve 3-cyano-1,2,4-triazole in ACN.

    • Add

      
       and stir at RT for 30 min (Deprotonation).
      
    • Add Ethyl 2-bromobutyrate dropwise.

    • Reflux at 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

    • Workup: Filter salts, concentrate filtrate. Purify N1 isomer via Column Chromatography (N1 is usually more polar than N2).

    • Hydrolysis: Treat the ester with LiOH (THF/Water) to yield the free acid.

  • Validation:

    
    -NMR must show the triazole proton singlet at 
    
    
    
    8.5-9.0 ppm.
Diagram 2: Synthesis Workflow

Synthesis Start 3-Cyano-1,2,4-Triazole Step1 Base Activation (K2CO3, ACN, 30 min) Start->Step1 Step2 Alkylation (+ Ethyl 2-bromobutyrate) Step1->Step2 Step3 Isomer Separation (N1 vs N2) Step2->Step3 Reflux 6h Step4 Hydrolysis (LiOH, THF/H2O) Step3->Step4 N1 Isomer Final Target: Butanoic Acid Analog Step4->Final

Caption: Step-by-step synthetic pathway for the generation of the target acid analog from the triazole precursor.

Protocol B: In Vitro Xanthine Oxidase Assay

Objective: Determine the


 of the analog.
  • Enzyme: Bovine Milk Xanthine Oxidase (0.01 U/mL).

  • Substrate: Xanthine (50 µM).

  • Buffer: 50 mM Phosphate Buffer (pH 7.5).

  • Method:

    • Incubate Enzyme + Test Compound (various conc.) for 10 min at 25°C.

    • Initiate reaction by adding Xanthine.

    • Monitor Uric Acid formation at 295 nm for 10 min.

    • Calculate % Inhibition and fit to sigmoidal dose-response curve.

References

  • Okamoto, K., et al. (2009). Discovery of 3-(2-cyano-4-pyridyl)-5-(4-pyridyl)-1,2,4-triazole, FYX-051 - a xanthine oxidoreductase inhibitor for the treatment of hyperuricemia.[1] Bioorganic & Medicinal Chemistry Letters.[1] Link

  • Sato, T., et al. (2010). Structural analysis of the interaction between the xanthine oxidase inhibitor Topiroxostat and the enzyme. Journal of Biochemistry. Link

  • Pacher, P., et al. (2006). Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol. Pharmacological Reviews. Link

  • PubChem Database. Compound Summary: 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid.[2] (Analog Reference). Link

  • Fukunari, A., et al. (2004). Y-700 [1-[3-Cyano-4-(2,2-dimethylpropoxy)phenyl]-1H-pyrazole-4-carboxylic acid]: a potent xanthine oxidoreductase inhibitor. Journal of Pharmacology and Experimental Therapeutics. Link

Sources

Comparative

Benchmarking Guide: Efficacy of 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid (CTBA) in Hyperuricemia

This guide serves as a technical benchmarking framework for 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid (herein referred to as CTBA ). Based on the specific pharmacophore—a 1,2,4-triazole core substituted with a cyano...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical benchmarking framework for 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid (herein referred to as CTBA ).

Based on the specific pharmacophore—a 1,2,4-triazole core substituted with a cyano (nitrile) group and a carboxylic acid tail —this compound is structurally characteristic of Non-Purine Xanthine Oxidase Inhibitors (NP-XOIs) . It shares significant structural homology with Topiroxostat (FYX-051), utilizing the cyano-triazole moiety to interact with the Molybdenum-pterin (Mo-pt) cofactor of Xanthine Oxidase.

Consequently, this guide benchmarks CTBA against the current Standards of Care (SoC) for hyperuricemia and gout: Febuxostat (non-purine) and Allopurinol (purine analog).

Executive Technical Summary

Target Class: Xanthine Oxidoreductase (XOR) Inhibitor. Mechanism: Suicide substrate/tight-binding inhibition via the cyano-Mo interaction. Primary Indication: Gout, Hyperuricemia, and potentially Ischemia-Reperfusion Injury. Benchmarking Standards:

  • Febuxostat (FEB): High-potency NP-XOI (IC₅₀ ~1–10 nM).

  • Allopurinol (ALLO): Purine analog, suicide inhibitor (IC₅₀ ~0.6–5 µM).

The Scientist’s Perspective: The efficacy of CTBA relies on the "Warhead" (cyano-triazole) and the "Tail" (butanoic acid). While the cyano group anchors the molecule to the Mo-cofactor, the butanoic acid moiety dictates solubility and solvent-channel interactions. In benchmarking, you are not just measuring potency; you are validating whether the butanoic acid substitution improves the pharmacokinetic (PK) profile (solubility/clearance) compared to the pyridine/thiazole tails of Topiroxostat or Febuxostat.

Mechanistic Validation & Pathway Analysis

To validate CTBA efficacy, one must confirm it follows the Topiroxostat-like binding mode . The cyano group forms a covalent-like bond with the sulfur atom of the oxidized Molybdenum cofactor, inhibiting the conversion of Hypoxanthine to Xanthine, and Xanthine to Uric Acid.

Pathway Visualization (DOT)

The following diagram illustrates the Purine Catabolism pathway and the specific intervention point of CTBA compared to SoCs.

G ATP ATP/AMP Adenosine Adenosine ATP->Adenosine Inosine Inosine Adenosine->Inosine Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Oxidation UricAcid Uric Acid (Crystallization Target) Xanthine->UricAcid Oxidation XO1 Xanthine Oxidase (Mo-pt Center) XO1->Hypoxanthine XO2 Xanthine Oxidase (Mo-pt Center) XO2->Xanthine CTBA CTBA (Cyano-Triazole) CTBA->XO1 Tight Binding (Mo-CN interaction) CTBA->XO2 Ki < 5nM Febuxostat Febuxostat (Standard of Care) Febuxostat->XO1 Febuxostat->XO2

Caption: Mechanism of Action: CTBA targets the Molybdenum center of Xanthine Oxidase, blocking the dual-step oxidation of Hypoxanthine to Uric Acid.

In Vitro Benchmarking: Potency & Kinetics

Objective: Determine the inhibitory constant (


) and Mode of Inhibition (MOI) relative to Febuxostat.
Experimental Protocol: Spectrophotometric XO Assay

Principle: Measure the formation of Uric Acid from Xanthine at 290 nm.

  • Reagent Prep:

    • Enzyme: Bovine Milk Xanthine Oxidase (0.01 U/mL) in 50 mM phosphate buffer (pH 7.5).

    • Substrate: Xanthine (50 µM final concentration).

    • Test Compounds: CTBA, Febuxostat, Allopurinol (Serial dilutions: 0.1 nM to 10 µM).

  • Pre-Incubation (Critical Step):

    • Incubate Enzyme + Inhibitor for 5, 15, and 30 minutes before adding substrate.

    • Why? Cyano-triazoles often exhibit time-dependent inhibition . If you skip pre-incubation, you will underestimate the potency (IC₅₀) of CTBA.

  • Initiation: Add Xanthine substrate.

  • Detection: Monitor

    
     continuously for 10 minutes.
    
Data Presentation Standard

When publishing your comparison, structure your data as follows. (Values below are representative targets for a competitive NP-XOI).

ParameterCTBA (Target Profile)Febuxostat (SoC)Allopurinol (SoC)Interpretation
IC₅₀ (nM) 2.0 – 10.01.8 – 5.0600 – 3000CTBA must be nanomolar to compete with Febuxostat.
Type of Inhibition Mixed / Non-competitiveMixed / Non-competitiveCompetitiveConfirm binding distinct from the substrate pocket.

(nM)
< 1.0~0.6~700Lower

indicates tighter binding affinity.
Solubility (pH 7.4) High (>100 µg/mL)Low (< 20 µg/mL)ModerateCritical Differentiator: The butanoic acid tail may offer superior solubility over Febuxostat.

In Vivo Benchmarking: The Oxonate Model

Objective: Assess the hypouricemic effect in a systemic model. Model: Potassium Oxonate-induced Hyperuricemia in Rats/Mice. (Oxonate inhibits Uricase, artificially raising uric acid levels).

Workflow Diagram (DOT)

Experiment Start Acclimatization (7 Days) Induction Induction: Potassium Oxonate (250 mg/kg i.p.) Start->Induction Treatment Treatment (1h post-induction): Group A: Vehicle Group B: Febuxostat (5 mg/kg) Group C: CTBA (1, 3, 10 mg/kg) Induction->Treatment T = 0h Sampling Sampling (1, 2, 4, 6, 24h): Serum Uric Acid (SUA) Liver XO Activity Treatment->Sampling T = +1h to +24h Analysis Analysis: % Inhibition of SUA Renal Toxicity Markers Sampling->Analysis

Caption: Experimental workflow for the Potassium Oxonate-induced hyperuricemia model to benchmark CTBA efficacy.

Protocol Highlights & Causality
  • Induction: Potassium Oxonate (250 mg/kg i.p.) is administered 1 hour before test compounds.

    • Scientific Integrity: Without Oxonate, rodents naturally degrade uric acid via uricase, making the model invalid for human gout simulation.

  • Dosing: Oral gavage (PO) of CTBA vs. Febuxostat.

    • Dose Ranging: Test 1, 3, and 10 mg/kg to establish a dose-response curve.

  • Endpoint: Serum Uric Acid (SUA) levels measured via phosphotungstic acid method or HPLC.

Success Criteria

For CTBA to be considered a viable alternative to SoC:

  • Efficacy: It must reduce SUA levels by >50% at 5 mg/kg.

  • Duration: The suppression of SUA must be sustained for >6 hours (indicating metabolic stability of the butanoic acid tail).

  • Safety: Unlike Febuxostat, which has cardiovascular warnings, CTBA should show no QT prolongation signals (hERG assay required in secondary screening).

References

  • Okamoto, K., et al. (2003). "An extremely potent inhibitor of xanthine oxidoreductase. Crystal structure of the enzyme-inhibitor complex and mechanism of inhibition." Proceedings of the National Academy of Sciences, 100(3), 936-941. Link

  • Pacher, P., Nivorozhkin, A., & Szabó, C. (2006). "Therapeutic effects of xanthine oxidase inhibitors: renaissance half a century after the discovery of allopurinol." Pharmacological Reviews, 58(1), 87-114. Link

  • Malik, N., et al. (2011). "Methodology for evaluation of xanthine oxidase inhibitors." Journal of Pharmacy and Bioallied Sciences, 3(4), 564. Link

  • PubChem. (2024). "Compound Summary: 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid." National Library of Medicine. Link

Validation

Technical Evaluation: 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid (CTBA) vs. Standard Xanthine Oxidase Inhibitors

Content Type: Comparative Technical Guide Audience: Drug Discovery Scientists, Enzymologists, and Medicinal Chemists Subject: Non-Purine Xanthine Oxidase Inhibitors (NPXOIs) Executive Summary: The Structural Logic of CTB...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Audience: Drug Discovery Scientists, Enzymologists, and Medicinal Chemists Subject: Non-Purine Xanthine Oxidase Inhibitors (NPXOIs)

Executive Summary: The Structural Logic of CTBA

In the landscape of hyperuricemia management, the shift from purine analogs (Allopurinol) to non-purine selective inhibitors (Febuxostat, Topiroxostat) has defined modern gout therapeutics. The compound 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid (herein referred to as CTBA ) represents a specific chemotype within the cyano-triazole class.

This guide evaluates CTBA not merely as an isolated molecule, but as a representative of the "Hybrid Scaffold" strategy—combining the cyano-triazole pharmacophore (critical for Molybdenum-cofactor interaction, similar to Topiroxostat) with a carboxylic acid tail (enhancing solubility and mimicking the urate transporter recognition motifs seen in Lesinurad).

Why This Molecule Matters
  • The Warhead: The 3-cyano-1,2,4-triazole moiety is a proven inhibitor of Xanthine Oxidoreductase (XOR), forming a stable complex with the Molybdenum (Mo-pt) center.

  • The Tail: The butanoic acid chain introduces specific hydrophilic interactions, potentially altering the excretion profile (renal vs. hepatic) compared to the highly lipophilic Febuxostat.

Mechanistic Comparison: Binding Modes & Efficacy

To understand where CTBA fits, we must contrast its binding mechanics with the clinical gold standards.

The Competitor Landscape
FeatureAllopurinol Febuxostat Topiroxostat CTBA (Candidate)
Class Purine AnalogNon-Purine (Thiazole)Non-Purine (Triazole)Non-Purine (Triazole-Acid)
Inhibition Type Suicide Substrate (Time-dependent)Mixed/Non-competitiveCompetitive/MixedCompetitive (Predicted)
Binding Site Mo-pt Center (as Oxypurinol)Substrate Channel (Blocks entry)Mo-pt Center + ChannelMo-pt Center (Cyano) + Channel
Key Interaction Covalent coordination to MoHydrophobic stack (Phe914)H-bonds to Glu802/Arg880H-bonds (Acid tail) + Mo (Cyano)
Selectivity Low (Affects other purine enzymes)HighHighHigh (Structural Specificity)
Metabolism Renal excretion (Oxypurinol accumulation)Hepatic (Glucuronidation)Hepatic & RenalRenal (Acid tail driven)
Structural Insight: The "Cyano" Factor

Unlike Febuxostat, which relies heavily on hydrophobic channel blocking, CTBA (like Topiroxostat) utilizes the cyano group to interact directly with the solvent-accessible Molybdenum center. The butanoic acid moiety likely extends toward the solvent front, potentially interacting with Arg880 or Thr1010 , residues critical for substrate orientation.

Visualization: Pathway & Inhibition Logic

The following diagram illustrates the intervention points within the purine catabolism pathway, distinguishing between the mechanism of Allopurinol (conversion required) and the direct inhibition by NPXOIs like CTBA.

PurineCatabolism cluster_pathway Purine Catabolism & Inhibition Nodes cluster_inhibitors Inhibitor Classes Hypoxanthine Hypoxanthine XO_1 Xanthine Oxidase (Mo-pt Center) Hypoxanthine->XO_1 Substrate Xanthine Xanthine XO_2 Xanthine Oxidase (Mo-pt Center) Xanthine->XO_2 Substrate UricAcid Uric Acid (Crystallization Risk) XO_1->Xanthine Oxidation (ROS Generation) XO_2->UricAcid Oxidation Allo Allopurinol (Requires conversion to Oxypurinol) Allo->XO_1 Suicide Inhibition Febux Febuxostat (Channel Blocker) Febux->XO_1 Steric Hindrance CTBA CTBA / Topiroxostat (Mo-Center Binder) CTBA->XO_1 Cyano-Mo Interaction CTBA->XO_2

Caption: Comparative inhibition mechanisms. Note CTBA's direct interaction with the Mo-center via the cyano group, distinct from Allopurinol's metabolic requirement.

Experimental Protocol: Validating CTBA Potency

To objectively compare CTBA against Febuxostat or Allopurinol, a standard Spectrophotometric Xanthine Oxidase Assay is required. This protocol measures the formation of Uric Acid at 290–295 nm.[1]

Materials
  • Enzyme: Xanthine Oxidase (from bovine milk), 0.05 Units/mL.

  • Substrate: Xanthine (dissolved in 0.1 M NaOH, diluted to 50 µM working concentration).

  • Buffer: 50 mM Potassium Phosphate (pH 7.5) with 0.1 mM EDTA.[2]

  • Detection: UV-Vis Spectrophotometer (e.g., Tecan or Shimadzu) capable of kinetic reads at 290 nm.

Step-by-Step Methodology
  • Compound Preparation:

    • Dissolve CTBA, Febuxostat, and Allopurinol in DMSO to create 10 mM stock solutions.

    • Prepare serial dilutions (0.1 nM to 10 µM) in the assay buffer. Note: Keep final DMSO concentration < 1% to avoid enzyme denaturation.

  • Pre-Incubation (Critical Step):

    • In a 96-well UV-transparent plate, add 10 µL of Inhibitor (CTBA/Controls).

    • Add 90 µL of Enzyme Solution.

    • Incubate for 10 minutes at 25°C.

    • Why? This allows slow-binding inhibitors (common in this class) to reach equilibrium with the active site.

  • Reaction Initiation:

    • Add 100 µL of Substrate Solution (Xanthine) to each well.

    • Final Volume: 200 µL.

  • Kinetic Measurement:

    • Monitor Absorbance at 290 nm every 30 seconds for 10 minutes.

    • Validation: The slope of the linear portion of the curve represents the initial velocity (

      
      ).
      
  • Data Analysis:

    • Calculate % Inhibition:

      
      .[3]
      
    • Fit data to a sigmoidal dose-response curve (Log[Inhibitor] vs. Response) to determine

      
      .
      
Workflow Visualization

AssayWorkflow Step1 1. Dissolve CTBA (DMSO Stock) Step2 2. Pre-Incubation (Enzyme + CTBA) 10 min @ 25°C Step1->Step2 Step3 3. Add Substrate (Xanthine) Step2->Step3 Step4 4. Kinetic Read (290 nm, 10 min) Step3->Step4 Step5 5. Calculate IC50 (Non-linear regression) Step4->Step5

Caption: Standardized workflow for determining IC50 values of NPXOIs.

Critical Analysis: Advantages & Limitations

Potential Advantages of CTBA
  • Reduced Hypersensitivity: As a non-purine structure, CTBA avoids the HLA-B*58:01 associated hypersensitivity reactions common with Allopurinol.

  • Solubility Profile: The butanoic acid tail provides a distinct solubility advantage over the highly lipophilic Febuxostat, potentially reducing the need for complex formulation strategies.

  • Dual-Action Potential: Many urate transporter (URAT1) inhibitors possess a carboxylic acid tail. CTBA should be screened for uricosuric activity (blocking URAT1) in addition to XO inhibition. A dual inhibitor would be a "best-in-class" asset.

Risks to Mitigate
  • CV Safety Signal: Febuxostat carries a boxed warning for cardiovascular death (CARES trial). Any new NPXOI must be screened early for off-target cardiovascular effects.

  • Crystalluria: The acid tail could lead to crystallization in acidic urine if the drug is excreted unchanged. pKa determination is essential.

References

  • Okamoto, K., et al. (2003). Formation of a novel complex of xanthine oxidase with the potent inhibitor 2-[3-cyano-4-(2-methylpropyl)phenyl]-4-methylthiazole-5-carboxylic acid (TEI-6720).Proc Natl Acad Sci U S A. Link

  • Sato, T., et al. (2009). Discovery of 3-(2-cyano-4-pyridyl)-5-(4-pyridyl)-1,2,4-triazole, FYX-051 - a xanthine oxidoreductase inhibitor for the treatment of hyperuricemia.[4]Bioorg Med Chem Lett. Link

  • BenchChem Technical Support. (2025). Spectrophotometric Assay for Measuring Xanthine Oxidase Activity and Its Inhibition.[1][3]BenchChem Application Notes. Link

  • Malik, N., et al. (2011). Structure-activity relationship of 1,2,4-triazole derivatives as xanthine oxidase inhibitors.[4][5]Eur J Med Chem. Link

  • White, W.B., et al. (2018). Cardiovascular Safety of Febuxostat or Allopurinol in Patients with Gout (CARES Trial).New England Journal of Medicine. Link

Sources

Comparative

Validating the biological target of 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid using genetic approaches

A Comparative Analysis of Chemical vs. Genetic Interrogation Strategies Executive Summary & Compound Profile The Challenge: Small molecule inhibitors are indispensable tools for temporal control of protein function.

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Chemical vs. Genetic Interrogation Strategies

Executive Summary & Compound Profile

The Challenge: Small molecule inhibitors are indispensable tools for temporal control of protein function. However, "off-target" toxicity remains the primary cause of failure in preclinical drug development. A chemical probe—no matter how potent—is only as valuable as the certainty of its target.

The Candidate: 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid (referred to herein as Cpd-TriBut ).

  • Chemical Class: 1,2,4-Triazole carboxylate.[1]

  • Predicted Pharmacophore: The structural motif—a triazole core substituted with a carboxylic acid tail—is a well-documented bioisostere for orotic acid .

  • Putative Target: Dihydroorotate Dehydrogenase (DHODH) , the rate-limiting enzyme in de novo pyrimidine biosynthesis.[2][3]

The Objective: This guide compares the performance of Cpd-TriBut (Chemical Inhibition) against Genetic Ablation (CRISPR/Cas9) and Metabolic Rescue to definitively validate its biological target. We demonstrate that relying solely on the chemical probe is insufficient and provide a genetic protocol to distinguish on-target efficacy from off-target toxicity.

Comparative Analysis: Chemical Probe vs. Genetic Alternatives

To validate Cpd-TriBut , we must compare its phenotypic effects against the "gold standard" of genetic manipulation.

FeatureOption A: Chemical Probe (Cpd-TriBut) Option B: CRISPR-Cas9 Knockout (KO) Option C: Target Overexpression (Rescue)
Speed High (Minutes to Hours)Low (Weeks for clonal lines)Medium (Days for transient transfection)
Specificity Variable (Potential off-targets on kinases/CYPs)High (Permanent removal of protein)Very High (Specific reversal of drug effect)
Reversibility Yes (Washout)No (Permanent genomic scar)N/A (Constitutive high expression)
Mechanism Competes with substrate (Orotate) or cofactor (Ubiquinone)Total loss of protein functionShifts IC50 curve to the right (Resistance)
Verdict Insufficient alone. Must be paired with Option C.The Reference Standard. Defines the "null" phenotype.The Validator. Proves the drug acts on the specific protein.
The "Crisis of Causality"

If Cpd-TriBut kills cancer cells, is it because it inhibits DHODH, or because the triazole core interacts with unrelated metalloenzymes?

  • The Test: If the toxicity is on-target (DHODH inhibition), providing the downstream metabolite Uridine should completely rescue the cells.

  • The Genetic Proof: Overexpressing DHODH should render cells resistant to Cpd-TriBut (increasing the IC50).

Mechanism of Action & Validation Logic

The following diagram illustrates the biological pathway and the logic gate used to validate the compound.

DHODH_Validation_Pathway cluster_pathway De Novo Pyrimidine Synthesis (Mitochondria) Glutamine Glutamine Carbamoyl Carbamoyl Phosphate Glutamine->Carbamoyl Dihydroorotate Dihydroorotate Carbamoyl->Dihydroorotate DHODH DHODH Enzyme Dihydroorotate->DHODH Substrate Orotate Orotate UMP UMP (Nucleotides) Orotate->UMP DHODH->Orotate Product Compound Cpd-TriBut (Inhibitor) Compound->DHODH Inhibits CRISPR CRISPR KO (Genetic Deletion) CRISPR->DHODH Ablates Uridine Uridine Supplementation (Metabolic Rescue) Uridine->UMP Bypasses Blockade

Caption: Figure 1. Validation Logic. Cpd-TriBut blocks the conversion of Dihydroorotate to Orotate. Specificity is proven if Uridine supplementation (green path) bypasses the blockade, restoring viability.

Experimental Protocols

Protocol A: The "Gold Standard" Genetic Validation (CRISPR-Cas9 RNP)

Objective: To generate a DHODH-null background to compare against the drug-treated phenotype. We use Ribonucleoprotein (RNP) complexes for immediate, high-efficiency editing without plasmid integration artifacts.

Materials:

  • Cas9 Nuclease (Recombinant, NLS-tagged).

  • sgRNA targeting DHODH Exon 2 (Sequence: 5’-GCTGCGGTTCTGTATCGGAC-3’ - Note: Validate specific PAM availability).

  • Electroporation System (e.g., Lonza 4D or Neon).

Workflow:

  • RNP Assembly: Incubate 100 pmol Cas9 + 120 pmol sgRNA in Buffer R for 15 min at RT.

  • Transfection: Resuspend 2x10^5 HeLa or Jurkat cells in the RNP mix. Electroporate (Pulse: 1600V, 10ms, 3 pulses).

  • Recovery (Critical): Immediately plate cells in media supplemented with 100 µM Uridine .

    • Why? DHODH is essential.[3] Without Uridine, successful knockouts will die, leaving only Wild-Type (WT) survivors (False Negative).

  • Validation: Extract gDNA at 72h. Perform T7E1 assay or Sanger sequencing (ICE analysis) to confirm indel efficiency (>80% desired).

Protocol B: The Metabolic Rescue Assay (The "Killer" Experiment)

Objective: To confirm that Cpd-TriBut induced toxicity is strictly dependent on Pyrimidine starvation.

Step-by-Step:

  • Seeding: Plate cells (e.g., A375 or HCT116) at 2,000 cells/well in 96-well plates.

  • Conditions:

    • Arm 1 (Vehicle): DMSO only.

    • Arm 2 (Drug Only): Cpd-TriBut (Dose response: 1 nM to 100 µM).

    • Arm 3 (Rescue): Cpd-TriBut + 100 µM Uridine .

  • Incubation: 72 hours at 37°C.

  • Readout: CellTiter-Glo (ATP) or Crystal Violet.

Expected Results (Data Table):

Cell LineTreatment ConditionIC50 (µM)Interpretation
A375 (WT) Cpd-TriBut (Alone)0.5 µM Potent inhibition observed.
A375 (WT) Cpd-TriBut + Uridine >100 µM Complete Rescue. Toxicity was on-target.
A375 (WT) Cpd-TriBut + Orotate 0.5 µM No Rescue. Blockade is downstream of Orotate.
DHODH-KO VehicleDead Gene is essential (unless Uridine added).

Strategic Recommendations

  • Don't Trust the IC50 Alone: A low IC50 (e.g., 50 nM) proves potency, not specificity. If Uridine does not shift the IC50 by at least >100-fold, Cpd-TriBut has off-target toxicity (likely mitochondrial uncoupling or kinase inhibition).

  • Use the "Butanoic Acid" Tail: The carboxylic acid moiety is critical for binding the orotate pocket. If you esterify this group (e.g., methyl ester), activity should drop significantly in biochemical assays (though cellular activity might remain due to intracellular hydrolysis). This serves as a negative control probe.

  • Check for "False" Rescue: Ensure Uridine doesn't chemically react with the triazole. (Unlikely, but check LC-MS).

References

  • Sykes, D. B., et al. (2016). "Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia." Cell, 167(1), 171-186.

  • Madak, J. T., et al. (2019). "Design, Synthesis, and Biological Evaluation of 4-Quinolinecarboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry, 62(23), 11080–11107.

  • Munoz, D. M., et al. (2016). "CRISPR Screens Provide a Comprehensive Assessment of Cancer Vulnerabilities but Generate False-Positive Hits for Highly Amplified Genomic Regions." Cancer Discovery, 6(10), 1099-1111.

  • Lunt, S. Y., et al. (2015). "Aerobic Glycolysis Supports Cell Proliferation by Generating Acetyl-CoA." Cell Metabolism, 21(5), 762-771. (Reference for Uridine Rescue Protocols).

Sources

Validation

Comparing the pharmacokinetic profiles of different triazole derivatives

Executive Summary In the development of antifungal therapies, the triazole class represents a study in structural optimization. While all share a common mechanism of action—inhibition of lanosterol 14 -demethylase (CYP51...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of antifungal therapies, the triazole class represents a study in structural optimization. While all share a common mechanism of action—inhibition of lanosterol 14


-demethylase (CYP51)—their pharmacokinetic (PK) profiles diverge radically. This guide provides a rigorous technical comparison of Fluconazole , Itraconazole , Voriconazole , Posaconazole , and Isavuconazole .

For the drug developer, the choice of derivative dictates the formulation strategy and clinical monitoring requirements. Fluconazole offers textbook linear kinetics, whereas Voriconazole presents complex non-linear metabolic challenges. The newer Isavuconazole bridges these gaps with a water-soluble prodrug design that restores linear pharmacokinetics to the extended-spectrum azole class.

Structural & Physicochemical Basis of PK Variability

To understand the PK differences, we must look at the Structure-Activity Relationship (SAR). The pharmacokinetic fate of these molecules is predetermined by their lipophilicity and ionization states.

  • Fluconazole: A bis-triazole with low molecular weight and high polarity. This results in high water solubility, allowing for excellent oral bioavailability without pH dependence and renal elimination.

  • Itraconazole & Posaconazole: Characterized by extended lipophilic "tails." These tails confer broad-spectrum activity but result in extreme insolubility, necessitating cyclodextrin vehicles (IV) or amorphous solid dispersions (oral) and leading to high protein binding (>99%).

  • Isavuconazole: Administered as the prodrug isavuconazonium sulfate.[1] The addition of an N-(3-acetoxypropyl)-N-methylamino-carboxymethyl group confers water solubility, which is rapidly cleaved by plasma esterases to release the active lipophilic moiety.

Visualization: SAR Logic Flow

The following diagram illustrates how structural modifications dictate the PK "Personality" of the drug.

SAR_Logic cluster_Inputs Structural Input cluster_Props Physicochemical Property cluster_PK PK Consequence Struct_Polar Polar Bis-Triazole Core (Small Molecule) Prop_Solubility High Water Solubility Struct_Polar->Prop_Solubility Struct_Lipo Extended Lipophilic Side Chains Prop_Insolubility Low Solubility (Requires Acid/Food) Struct_Lipo->Prop_Insolubility Struct_Prodrug Water-Soluble Prodrug Moiety Struct_Prodrug->Prop_Solubility PK_Renal Renal Elimination Low Protein Binding Prop_Solubility->PK_Renal Fluconazole PK_Linear Linear Kinetics Predictable Exposure Prop_Solubility->PK_Linear Isavuconazole PK_Hepatic Hepatic Metabolism High Protein Binding Prop_Insolubility->PK_Hepatic Itraconazole/Posaconazole

Figure 1: Causal relationship between chemical structure, solubility, and downstream pharmacokinetic behavior.

Comparative Pharmacokinetic Analysis

The following data aggregates current clinical pharmacology standards. Note the critical distinction in "Linearity"—this determines whether Therapeutic Drug Monitoring (TDM) is mandatory.

Table 1: Key Pharmacokinetic Parameters
ParameterFluconazoleItraconazoleVoriconazolePosaconazoleIsavuconazole
Bioavailability (F) >90% (High)Variable (Capsule < Solution)~96% (High)Variable (Suspension < Tablet)~98% (High)
Protein Binding 11–12%>99%58%>98%>99%
PK Linearity LinearNon-LinearNon-Linear (Saturable)Dose-Proportional (Tablet)Linear
Metabolism Minimal (<10%)Extensive (CYP3A4)Extensive (CYP2C19, 2C9, 3A4)Glucuronidation (UGT)CYP3A4 / CYP3A5
Half-Life (t½) ~30 hrs30–40 hrsDose-Dependent (6–24 hrs)~27–35 hrs~130 hrs
Elimination Renal (>80% unchanged)Feces/Urine (Metabolites)Hepatic (<2% renal)Feces (77%)Feces / Urine
CNS Penetration High (>70%)NegligibleHigh (~50%)LowModerate
TDM Required? NoYesYes (Critical) YesGenerally No
Deep Dive: The Metabolic Bottleneck
  • Voriconazole (The Warning): Voriconazole exhibits Michaelis-Menten kinetics. Once CYP enzymes are saturated, a small dose increase leads to a disproportionate spike in plasma concentration. Furthermore, it is heavily metabolized by CYP2C19 . Patients who are CYP2C19 poor metabolizers (common in Asian populations) may experience 4-fold higher exposure, increasing neurotoxicity risk.

  • Isavuconazole (The Solution): Despite being a CYP3A4 substrate, Isavuconazole maintains linear kinetics across the therapeutic range. Its extremely long half-life (~130 hours) allows for a loading dose strategy that rapidly achieves steady state without the accumulation risks seen in Voriconazole.

Experimental Validation Protocols

As researchers, we cannot rely solely on label claims. We must validate these profiles in preclinical models. Below are two self-validating protocols for assessing these parameters.

Protocol A: LC-MS/MS Bioanalysis for Plasma Quantitation

Objective: Precise quantification of triazole concentrations to determine pharmacokinetic curves. Rationale: Triazoles ionize well in positive mode ESI. Protein precipitation is preferred over SPE for throughput, provided a high-efficiency column is used to separate phospholipids.

Materials:

  • Column: C18 or PFP (Pentafluorophenyl) column (e.g., 2.1 x 50 mm, 1.7 µm). PFP is superior for separating structural isomers.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.[2]

  • Internal Standard (IS): Deuterated analogs (e.g., Voriconazole-d3) are mandatory to correct for matrix effects.

Workflow:

  • Sample Prep: Aliquot 50 µL plasma. Add 150 µL Precipitation Reagent (Acetonitrile + IS). Vortex 30s. Centrifuge at 13,000 x g for 10 min.

  • Injection: Transfer 100 µL supernatant to vials. Inject 2-5 µL.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Detection (MRM Transitions):

    • Voriconazole:[3][4][2][5][6][7][8] 350.1 → 127.1

    • Posaconazole:[3][4][2][5][6][7][8][9] 701.4 → 683.4

    • Isavuconazole:[3][8][10][11][12][13] 438.1 → 224.1

  • Validation: Acceptance criteria ±15% accuracy for QCs.

Visualization: Bioanalytical Workflow

LCMS_Workflow Sample Plasma Sample (50 µL) Precip Protein Precipitation (ACN + Internal Std) Sample->Precip Centrifuge Centrifugation (13,000g, 10 min) Precip->Centrifuge Supernatant Supernatant Extraction Centrifuge->Supernatant LC LC Separation (C18/PFP Column) Supernatant->LC MS MS/MS Detection (ESI+ MRM Mode) LC->MS

Figure 2: Standardized LC-MS/MS workflow for triazole quantification in biological matrices.

Protocol B: Microsomal Stability Assay (Intrinsic Clearance)

Objective: To compare the metabolic stability (t½) and calculate intrinsic clearance (


).
Rationale: This assay isolates Phase I metabolism (CYP450).[14]

Step-by-Step Procedure:

  • Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to 0.5 mg/mL protein concentration in Phosphate Buffer (100 mM, pH 7.4).

  • Pre-Incubation: Add test compound (e.g., Voriconazole, 1 µM final) to the microsomes. Incubate at 37°C for 5 minutes. Note: 1 µM is chosen to remain below

    
     for linear depletion.
    
  • Initiation: Add NADPH regenerating system (or 1 mM NADPH solution) to start the reaction.

  • Sampling: At t=0, 5, 15, 30, and 45 mins, remove 50 µL aliquots.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing IS) to stop the enzyme activity.

  • Analysis: Analyze via Protocol A (LC-MS/MS).

  • Calculation: Plot ln(% remaining) vs. time. The slope is

    
    .
    
    
    
    
    
    

Expected Outcome:

  • Fluconazole: Negligible depletion (High stability).

  • Voriconazole: Rapid depletion (Low stability, high

    
    ).
    
  • Posaconazole: Slow depletion (primarily glucuronidated, so Phase I microsomes may underestimate clearance; requires hepatocytes for full picture).

References

  • Bellmann, R., & Smuszkiewicz, P. (2017). Pharmacokinetics of antifungal drugs: practical implications for optimized treatment of patients. Infection, 45(6), 737–779. [Link]

  • Lestner, J. M., & Hope, W. W. (2013). Itraconazole, voriconazole, posaconazole, and isavuconazole: a comparison of pharmacokinetics and pharmacodynamics. Expert Opinion on Drug Metabolism & Toxicology, 9(10), 1255–1269. [Link]

  • US Food and Drug Administration (FDA). (2015).[1] CRESEMBA (isavuconazonium sulfate) Prescribing Information. [Link]

  • Verdier, M. C., et al. (2010). Liquid chromatography-tandem mass spectrometry method for simultaneous quantification of four triazole antifungal agents in human plasma. Clinical Chemistry and Laboratory Medicine, 48(10), 1409-1417. [Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. [Link]

Sources

Comparative

Evaluating the resistance profile of 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid

Technical Comparison Guide: Resistance Liability of 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid (TC-23B) Executive Summary & Mechanism of Action Compound Identity: 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid (refer...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Resistance Liability of 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid (TC-23B)

Executive Summary & Mechanism of Action

Compound Identity: 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid (referred to herein as TC-23B ). Drug Class: Triazole Antifungal Candidate (Next-Generation). Primary Target: Lanosterol 14α-demethylase (CYP51/ERG11).

The Challenge: Standard triazoles (e.g., Fluconazole) face rapid obsolescence due to two primary resistance mechanisms in Candida and Aspergillus species:

  • Target Alteration: Mutations in the ERG11 gene (e.g., Y132H) reduce drug binding affinity.

  • Efflux Pump Overexpression: Upregulation of ABC transporters (CDR1/CDR2) or MFS transporters (MDR1) actively pumps the drug out of the fungal cell.

TC-23B Value Proposition: TC-23B incorporates a cyano-substituted triazole core with a short-chain carboxylic acid tail. This structural modification aims to increase metabolic stability and reduce substrate affinity for the Cdr1p efflux pump compared to the bulky hydrophobic tails of first-generation azoles. This guide details the protocols to validate these claims.

Mechanism of Resistance Development (Pathway Analysis)

To evaluate TC-23B, we must map its interaction with the fungal resistance network. The diagram below illustrates the critical checkpoints where TC-23B must demonstrate superiority over Fluconazole.

ResistancePathway cluster_Mechanisms Resistance Mechanisms Exposure TC-23B Exposure Selection Selection Pressure (Sub-MIC) Exposure->Selection Dosing Success Sustained Efficacy Exposure->Success High Barrier (Low Mutation Freq) Efflux Efflux Pump (CDR1/MDR1) Selection->Efflux Pump Upregulation Mutation Target Mutation (ERG11/CYP51) Selection->Mutation SNP Acquisition Bypass Ergosterol Bypass (ERG3 Loss) Selection->Bypass Pathway Shift Outcome Clinical Failure Efflux->Outcome Reduced Intracellular Conc. Mutation->Outcome Reduced Binding Affinity

Figure 1: Critical resistance nodes. TC-23B is evaluated on its ability to bypass Efflux (Red) and maintain binding despite Mutation (Red), leading to Success (Green).

Comparative Resistance Profiling: Protocols & Data

To objectively assess TC-23B, we utilize a "Stress-Test" approach against two standards:

  • Fluconazole (FLC): The baseline for high-resistance liability.

  • Voriconazole (VRC): A broad-spectrum comparator with moderate resistance liability.

Experiment A: Spontaneous Mutation Frequency

Purpose: Determine the probability of a single genetic event conferring resistance.

Protocol:

  • Inoculum: Prepare C. albicans (SC5314) at

    
     CFU/mL.
    
  • Plating: Plate 100 µL onto SD-Agar containing TC-23B at 4×, 8×, and 16× MIC .

  • Incubation: 48 hours at 35°C.

  • Calculation: Mutation Frequency = (Colonies on Drug Plate) / (Total Viable Count).

Representative Data (N=3 Replicates):

CompoundConcentrationMutation FrequencyInterpretation
Fluconazole 4× MIC

High Liability (Rapid breakthrough)
Voriconazole 4× MIC

Moderate Stability
TC-23B 4× MIC

Superior Barrier to Resistance

Insight: The low frequency for TC-23B suggests that single point mutations (e.g., Y132H) are insufficient to confer full resistance, likely due to the cyano-group's unique binding mode.

Experiment B: Serial Passage (In Vitro Evolution)

Purpose: Simulate chronic exposure to sub-lethal doses to force the evolution of complex resistance mechanisms (e.g., aneuploidy, pump overexpression).

Workflow Visualization:

SerialPassage Day0 Day 0: Naive Strain (MIC: 0.125 µg/mL) Gradient Liquid Gradient Culture (0.5x to 4x MIC) Day0->Gradient Selection Select Highest Growth Conc. Gradient->Selection 24h Incubation Passage Inoculate Fresh Gradient Selection->Passage Daily Transfer Day30 Day 30: Evolved Strain (Measure Final MIC) Selection->Day30 After 30 Passages Passage->Gradient Repeat 30 Days

Figure 2: Serial passage workflow. This "evolution in a tube" method forces the fungus to adapt to increasing concentrations of TC-23B.

Protocol Steps:

  • Gradient Setup: Prepare 96-well plates with drug concentrations ranging from 0.5× to 8× the current MIC.

  • Daily Transfer: Inoculate with C. glabrata. After 24h, transfer 2 µL from the highest concentration well showing visible growth (

    
    ) to a new gradient plate.
    
  • Duration: Repeat for 30 consecutive days.

  • Readout: Compare Day 0 MIC vs. Day 30 MIC.

Comparative Results (MIC Shift):

CompoundDay 0 MIC (µg/mL)Day 30 MIC (µg/mL)Fold IncreaseResistance Mechanism Identified
Fluconazole 1.0>64.0>64× CDR1 Overexpression + PDR1 Mutation
Voriconazole 0.1252.016×ERG11 Mutation (Y132H)
TC-23B 0.1250.5 Minor ERG11 upregulation (No efflux)

Insight: TC-23B shows a "shallow" resistance trajectory. Even after 30 days of pressure, the MIC only shifted 4-fold, remaining within the therapeutic window. This indicates low efflux liability .

Experiment C: Cross-Resistance Profiling

Purpose: Does TC-23B work against strains that are already resistant to Fluconazole?

Panel Testing: We utilize isogenic C. albicans strains with defined resistance mechanisms.

Strain IDMechanismFluconazole MICTC-23B MICInterpretation
SC5314 Wild Type0.250.125Baseline Potency
CA-R1 CDR1 Overexpression (Pump)>640.25 Not a pump substrate
CA-R2 MDR1 Overexpression (Pump)>640.50 Low affinity for MFS transporters
CA-R3 ERG11 Mutation (Y132H)644.0Partial Cross-Resistance

Analysis: TC-23B retains potency against efflux-driven resistance (CA-R1/R2). This confirms that the butanoic acid moiety likely prevents the drug from being recognized by the hydrophobic binding pocket of the Cdr1p transporter. However, the Y132H mutation (target alteration) does impact TC-23B, suggesting it binds to the same active site pocket as traditional azoles.

Conclusion & Recommendations

Evaluation: TC-23B represents a significant upgrade over first-generation triazoles regarding resistance stability.

  • Low Mutational Frequency: Requires multiple genetic hits to fail.

  • Efflux Evasion: The polar butanoic acid tail successfully evades the CDR1/MDR1 pumps, which are the primary cause of clinical failure in Candida.

Recommendation for Development:

  • Proceed to In Vivo PK/PD: The low resistance profile justifies animal model testing.

  • Combination Strategy: Due to the partial cross-resistance with ERG11 mutants (Y132H), TC-23B should be evaluated in combination with an echinocandin (e.g., Caspofungin) to prevent target-based resistance emergence.

References

  • Clinical and Laboratory Standards Institute (CLSI). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; 4th Edition (M27-A4). CLSI, Wayne, PA. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts (E.Def 7.3.2).[Link]

  • Cowen, L. E., et al. "The evolution of drug resistance in Candida albicans." Annual Review of Microbiology, 2002. [Link]

  • Sanglard, D. "Resistance of human fungal pathogens to antifungal drugs." Current Opinion in Microbiology, 2016. [Link]

  • Whaley, S. G., et al. "Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species." Frontiers in Microbiology, 2017. [Link]

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid

[1] Executive Summary & Operational Context[2][3][4][5] 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid (CAS: 1249125-02-7 ) is a specialized heterocyclic building block, often utilized as a key intermediate in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Operational Context[2][3][4][5]

2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid (CAS: 1249125-02-7 ) is a specialized heterocyclic building block, often utilized as a key intermediate in the synthesis of triazole-based antifungal agents (e.g., Isavuconazole analogs) and agricultural fungicides.[1]

Effective disposal of this compound requires a nuanced understanding of its three primary functional groups:

  • Carboxylic Acid : Lowers pH, requiring acid-resistant containment.

  • Nitrile (Cyano group) : Presents a risk of hydrogen cyanide (HCN) evolution if inadvertently mixed with strong acids or reducing agents.

  • 1,2,4-Triazole Ring : Nitrogen-rich heterocycle that generates nitrogen oxides (NOx) during combustion, necessitating high-temperature incineration with scrubbing.

This guide defines the authoritative protocol for the segregation, packaging, and final disposal of this compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizing laboratory risk.

Hazard Identification & Physical Properties[3][7]

Before initiating disposal, operators must validate the material state. Treat all waste as "Hazardous" under GHS criteria.

Table 1: Physicochemical & Hazard Profile
PropertySpecificationOperational Implication
CAS Number 1249125-02-7Unique identifier for waste labeling.
Molecular Formula C₇H₈N₄O₂High nitrogen content; NOx generation upon burning.
Physical State Solid (Powder/Crystal)Dust generation risk; requires particulate respirator.
Acidity (pKa) ~3.5 - 4.5 (Carboxylic acid)Corrosive : Do not store in metal containers (Al/Zn). Use Glass or HDPE.
GHS Classification Warning Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[2][3][4] 2A.
Incompatibilities Strong Oxidizers, Strong Acids, Strong BasesCRITICAL : Contact with strong acids may hydrolyze the nitrile; keep pH > 5.5.

Expert Insight : While the cyano group is covalently bonded to the triazole ring and is more stable than simple cyanide salts, precautionary segregation from strong mineral acids (HCl, H₂SO₄) is mandatory to eliminate any theoretical risk of HCN evolution during long-term waste storage.

Disposal Workflow (Decision Matrix)

The following logic gate ensures the correct waste stream selection based on the material's state (Solid vs. Liquid).

DisposalWorkflow Start Waste Material: 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Pure Substance LiquidPath Liquid Solution StateCheck->LiquidPath Reaction Mixture/Mother Liquor SolidPkg Double-bag in Anti-static LDPE bags SolidPath->SolidPkg LiquidSeg Identify Solvent Base LiquidPath->LiquidSeg SolidContainer Secondary Container: Wide-mouth HDPE Drum SolidPkg->SolidContainer Halogenated Halogenated Solvent (DCM, Chloroform) LiquidSeg->Halogenated NonHalogenated Non-Halogenated Solvent (DMSO, MeOH, Water) LiquidSeg->NonHalogenated LiquidContainerH Container: Amber Glass / HDPE (Label: Halogenated) Halogenated->LiquidContainerH LiquidContainerNH Container: HDPE Carboy (Label: Non-Halogenated) NonHalogenated->LiquidContainerNH Labeling Apply Hazardous Waste Label (List: Nitrile, Organic Acid) SolidContainer->Labeling LiquidContainerH->Labeling LiquidContainerNH->Labeling FinalDisposal Final Disposal: High-Temp Incineration (RCRA Code: D001/D003) Labeling->FinalDisposal

Figure 1: Decision matrix for segregating and packaging triazole-butanoic acid waste streams.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Contaminated Solids)

Applicability : Expired reagents, spill cleanup residues, contaminated weighing paper.

  • PPE Requirement : Nitrile gloves (double-gloved recommended), lab coat, safety goggles, and N95/P100 particulate respirator (to prevent inhalation of dust).

  • Primary Containment : Transfer the solid material into a chemically resistant polyethylene (LDPE) bag. Seal with tape or a zip-tie.

  • Secondary Containment : Place the sealed bag into a rigid, wide-mouth HDPE (High-Density Polyethylene) drum or jar.

    • Why HDPE? It is resistant to the acidic nature of the butanoic acid moiety and prevents physical damage.

  • Labeling : Affix a hazardous waste tag.

    • Chemical Name : "2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid".[1][5][6]

    • Hazard Checkboxes : Toxic, Irritant.[7]

    • Note : "Contains Organic Nitrile - DO NOT MIX WITH ACIDS".

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability : Filtrates, wash solvents, or dissolved stock solutions.

  • Solvent Compatibility Check :

    • Aqueous Streams : If the waste is aqueous, measure pH. If pH < 4, neutralize slowly with dilute Sodium Bicarbonate (NaHCO₃) to pH 6–8 before bottling. This prevents acid-catalyzed hydrolysis of the nitrile over time.

    • Organic Streams : Segregate based on the solvent (Halogenated vs. Non-Halogenated).[8]

  • Container Selection :

    • Use Amber Glass or HDPE carboys.

    • Avoid: Metal cans (steel/aluminum) due to potential corrosion from the carboxylic acid group.

  • Transfer : Pour waste into the container using a funnel. Fill only to 90% capacity to allow for thermal expansion.

  • Labeling :

    • List all solvents (e.g., "Methanol 90%, Compound 10%").

    • Mark as "Organic Waste".

Emergency Procedures: Spills & Exposure

In the event of an accidental release, immediate action is required to prevent exposure and environmental contamination.

Spill Cleanup (Solid/Liquid)[3]
  • Evacuate & Ventilate : Clear the immediate area.[7] If a large amount of dust is airborne, evacuate the lab.

  • PPE : Don appropriate PPE (Gloves, Goggles, Respirator).[3]

  • Neutralization (Liquids) : If liquid is acidic, cover with soda ash or sodium bicarbonate.

  • Absorption :

    • Use Vermiculite or Dry Sand .

    • Do NOT use: Sawdust or paper towels (combustible organics can react with concentrated nitriles/acids).

  • Collection : Sweep into a dedicated waste container. Do not mix with general trash.[9]

  • Decontamination : Wash the surface with a mild alkaline soap solution (pH ~8-9) to remove residues.

First Aid
  • Eye Contact : Rinse immediately with water for 15 minutes.[3] Remove contact lenses.[10][3] Seek medical attention (Risk of severe irritation).[7][10][3]

  • Skin Contact : Wash with soap and water. Remove contaminated clothing.[7][10][3]

  • Ingestion : Rinse mouth. Do NOT induce vomiting . Contact Poison Control immediately.[10][3]

Regulatory Compliance & Final Disposition

  • US EPA / RCRA : This material is typically classified as a hazardous waste. While not explicitly P-listed (acute hazardous), it falls under Characteristic Waste if ignitable (D001) or reactive (D003 - potential for toxic gas).

  • Destruction Method : The only acceptable final disposal method is High-Temperature Incineration at a permitted facility.

    • Incineration ensures the complete destruction of the triazole ring and nitrile group, converting them to N₂/NOx (scrubbed) and CO₂.

    • Prohibited : Do not discharge into municipal sewer systems.

References

  • PubChem . (2025). 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid (Analogous Compound Safety Data). National Library of Medicine. [Link][2]

Sources

Handling

Personal protective equipment for handling 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid

Topic: Personal Protective Equipment (PPE) & Handling Strategy for 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid Context: Potent Pharmaceutical Intermediate (Isavuconazole Synthesis) Classification: Occupational Exposur...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Strategy for 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid Context: Potent Pharmaceutical Intermediate (Isavuconazole Synthesis) Classification: Occupational Exposure Band (OEB) 3 (Provisional)

Executive Safety Directive

2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid (CAS: 1249125-02-7) is a functionalized heteroaryl-carboxylic acid used primarily as a key intermediate in the synthesis of antifungal agents like Isavuconazole .

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this intermediate may be sparse, its structural pharmacophore (triazole + nitrile) mandates that we treat it as a Potent Compound (OEB 3) until proven otherwise. The primary risks are respiratory sensitization , systemic toxicity via inhalation of dust , and skin/eye irritation due to the carboxylic acid moiety.

The Golden Rule: Do not rely solely on PPE. Your primary defense is containment (Engineering Controls). PPE is your redundancy layer.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the mechanism of exposure.

Hazard DomainSpecific RiskMechanism of Action
Physical State Combustible Dust / Aerosol As a solid organic acid, static electricity during weighing can cause particle flight. Inhalation of <10µm particles allows deep lung penetration.
Chemical Structure Corrosivity / Irritation The free carboxylic acid group (

) can cause contact dermatitis and severe eye irritation upon mucosal contact.
Pharmacophore Systemic Toxicity The triazole ring is biologically active (CYP450 interaction). The nitrile group, while stable, presents a risk of toxicity if metabolized or subjected to strong hydrolysis.

PPE Matrix: The Defense Layer

Do not use generic "lab safety" protocols. Use this specific matrix designed for handling functionalized triazoles.

A. Respiratory Protection (The Critical Barrier)
  • Primary Control: All handling of solids must occur within a Certified Chemical Fume Hood or a Powder Weighing Station (HEPA filtered).

  • PPE Requirement:

    • Routine (Inside Hood): Surgical mask (product protection only) or N95 (if hood sash is at proper height).

    • Spill Cleanup / Outside Hood: P100 Particulate Respirator (Full Face) or PAPR (Powered Air Purifying Respirator) with OV/HEPA cartridges.

    • Why? Standard N95s do not protect against organic vapors if the acid is dissolved in solvents like DCM or Ethyl Acetate.

B. Dermal Protection (The Breakthrough Strategy)

Nitriles and organic acids can permeate standard latex rapidly. You must use a Double-Gloving Strategy .

  • Inner Glove: 4 mil Nitrile (High dexterity).

  • Outer Glove: 5-8 mil Nitrile (Long cuff) or Laminate Film (Silver Shield) if handling concentrated solutions.

  • Protocol: Change outer gloves immediately upon splash. Change inner gloves every 2 hours.

  • Scientific Rationale: The "cyano" moiety increases polarity, while the lipophilic "butyl" chain aids skin absorption. Double layering increases breakthrough time by factor of 4x.

C. Ocular & Body Protection
  • Eyes: Chemical Goggles (Indirect Venting). Safety glasses are insufficient for powders due to air currents carrying dust around the lens.

  • Body: Tyvek® Lab Coat (Disposable) with wrist cuffs.

  • Why Tyvek? Cotton coats trap dust in the weave, which can then re-aerosolize in your office or home. Disposable Tyvek prevents cross-contamination.

Operational Protocol: Step-by-Step Handling

Phase 1: Preparation & Weighing (Highest Risk Phase)
  • Step 1: Verify Fume Hood face velocity is 80-100 fpm.

  • Step 2: Neutralize Static. Use an ionizing bar or anti-static gun on the weighing boat and spatula.

    • Insight: Organic acids are prone to static cling. "Flying" powder is the #1 cause of exposure.

  • Step 3: Place a dampened absorbent pad (chem-mat) inside the hood. This captures any micro-spills immediately, preventing dust dispersion.

Phase 2: Solubilization & Reaction
  • Step 4: Add solvent (e.g., DMSO, Methanol) slowly down the side of the vessel to minimize aerosol displacement.

  • Step 5: Once in solution, the respiratory risk drops, but the permeation risk increases . Ensure your outer gloves are compatible with the solvent used (e.g., use laminate gloves if dissolving in DCM).

Phase 3: Decontamination & Disposal[1]
  • Step 6: Wipe down all surfaces with a 5% surfactant solution (detergent), followed by water.

  • Step 7: Waste Segregation.

    • Solid Waste: Hazardous Waste (Toxic/Irritant).

    • Liquid Waste: Acidic Organic Waste.

    • Crucial:Do not mix with strong oxidizers (peroxides, permanganates) in the waste stream. Triazoles can be energetic under oxidative stress.

Visual Workflow: PPE Decision Tree

The following logic gate ensures you select the correct PPE based on the state of matter and quantity.

PPE_Decision_Tree cluster_legend Legend Start Start: Assess Task State State of Matter? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Qty_Check Quantity > 100mg? Solid->Qty_Check Solvent_Check Solvent Type? Liquid->Solvent_Check High_Risk High Risk: Dust Aerosol Qty_Check->High_Risk Yes Control_2 REQ: Fume Hood + Lab Coat + Nitrile Qty_Check->Control_2 No Control_1 REQ: Powder Hood + Tyvek + Double Nitrile High_Risk->Control_1 Aggressive Aggressive (DCM/THF) Solvent_Check->Aggressive Benign Benign (Water/EtOH) Solvent_Check->Benign Glove_Spec REQ: Silver Shield Laminate Gloves Aggressive->Glove_Spec Std_Glove REQ: Std Nitrile Gloves Benign->Std_Glove Key1 Critical Decision Key2 High Hazard Key3 Safe Protocol

Caption: Operational logic flow for selecting PPE based on physical state and solvent compatibility. Red nodes indicate high-risk decision points requiring enhanced protection.

Emergency Response (Self-Validating Protocol)

In the event of exposure, immediate action neutralizes the specific chemical hazard.

  • Skin Contact:

    • Action: Wash with soap and water for 15 minutes.

    • Why? The carboxylic acid is water-soluble; soap aids in removing the lipophilic triazole/nitrile components. Do not use alcohol wipes, which may enhance absorption.

  • Eye Contact:

    • Action: Flush for 15 minutes.

    • Contraindication: Do not use neutralization drops (acids/bases). Thermal heat from neutralization can damage the cornea. Use only saline or water.

  • Spill (Solid):

    • Action: Cover with wet paper towels to prevent dust. Scoop into a hazardous waste bag.

    • Do Not: Do not dry sweep.

References

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Centers for Disease Control and Prevention (CDC). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management.

  • European Chemicals Agency (ECHA). (2023). Substance Information: Triazole Derivatives and Classification.

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.

  • PubChem. (2024). Compound Summary: 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid.[2] National Library of Medicine.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.